molecular formula C9H18O B1259667 Menotropin

Menotropin

Katalognummer: B1259667
Molekulargewicht: 142.24 g/mol
InChI-Schlüssel: CBUWTGCATVNMJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Human Menopausal Gonadotrophin (HMG) is a purified, natural extract of gonadotropins obtained from the urine of postmenopausal women . This preparation contains a combination of biologically active glycoprotein hormones, including Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH), in a roughly 1:1 ratio . The LH bioactivity in highly purified HMG is primarily attributed to human Chorionic Gonadotropin (hCG), which shares a common receptor with LH . The mechanism of action for research applications is based on the synergistic functions of its components. HMG binds to FSH receptors in the ovary, primarily stimulating the recruitment and growth of ovarian follicles . The LH/hCG component binds to luteinizing hormone receptors, supporting steroidogenesis by stimulating theca cells to produce androgens, which are then aromatized to estrogens in granulosa cells, in accordance with the two-cell gonadotropin theory . This combined action makes HMG a valuable tool for studying controlled ovarian stimulation, folliculogenesis, and reproductive endocrinology in research models . This product is presented as a highly purified form to ensure consistent performance and is supplied as a lyophilized powder for reconstitution . Human Menopausal Gonadotrophin is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

6,6-dimethylheptanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-9(2,3)7-5-4-6-8-10/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUWTGCATVNMJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

9002-68-0, 61489-71-2
Record name Menotropins
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00032
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gonadotropin, menopausal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Mechanism of Action of Menotropin in Granulosa Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menotropin, a purified preparation of human menopausal gonadotropins (hMG), is a cornerstone in reproductive medicine. Comprising both Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH), its therapeutic efficacy hinges on its intricate mechanism of action within ovarian granulosa cells. This guide provides an in-depth examination of the molecular signaling pathways, quantitative effects, and experimental methodologies related to this compound's function. By binding to their specific G-protein coupled receptors, FSH and LH initiate a cascade of intracellular events, primarily mediated by cyclic AMP (cAMP) and Protein Kinase A (PKA), but also involving other critical pathways like MAPK/ERK and PI3K/Akt. These signals orchestrate the profound transcriptional and proteomic changes necessary for follicular growth, steroidogenesis, and oocyte maturation. This document synthesizes current knowledge, presenting quantitative data in structured tables and visualizing complex pathways and protocols using Graphviz diagrams to facilitate a deeper understanding for research and drug development applications.

Introduction

This compound is a gonadotropin preparation extracted from the urine of postmenopausal women, containing both Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH) activity.[1][2] It is widely used in assisted reproductive technologies (ART) to stimulate the development of multiple ovarian follicles in women with anovulatory infertility or for controlled ovarian hyperstimulation.[3][4] The primary target of this compound's components within the ovary is the granulosa cell.[1]

Granulosa cells are somatic cells that surround the oocyte, forming the follicular unit.[5] Their proliferation and differentiation are critical for the growth of the follicle, the production of essential steroid hormones like estradiol and progesterone, and ultimately, for successful ovulation.[5][6] FSH is the principal driver of the growth and maturation of early antral follicles, while LH acts synergistically with FSH on mature follicles to finalize maturation and trigger ovulation.[2][7] Understanding the precise molecular mechanisms initiated by FSH and LH in these cells is paramount for optimizing existing therapies and developing novel therapeutics.

This guide will dissect the signaling cascades, present quantitative data on cellular responses, and outline key experimental protocols used to investigate the action of this compound on granulosa cells.

Core Signaling Pathways in Granulosa Cells

The biological effects of this compound are mediated by the binding of its constituent hormones, FSH and LH, to their respective G-protein coupled receptors (GPCRs) on the surface of granulosa cells: the FSH receptor (FSHR) and the LH/choriogonadotropin receptor (LHCGR).[8] While FSHR is exclusively expressed on granulosa cells, LHCGR expression is induced by FSH as the follicle matures.[8]

The Canonical cAMP/PKA Pathway

Both FSH and LH receptors are primarily coupled to the stimulatory G-protein, Gαs.[9][10] Activation of these receptors leads to the canonical cAMP/PKA signaling cascade, which is considered the master regulator of granulosa cell function.[11][12]

Pathway Description:

  • Receptor Activation: FSH or LH binds to its cognate receptor.

  • G-Protein Activation: The receptor-ligand complex activates the Gαs subunit, causing it to exchange GDP for GTP.

  • Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that converts ATP into the second messenger, cyclic AMP (cAMP).[1]

  • PKA Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing them to dissociate from and activate the catalytic subunits.[11]

  • Downstream Phosphorylation: Activated PKA catalytic subunits phosphorylate a multitude of downstream targets, including transcription factors like cAMP Response Element-Binding Protein (CREB), which in turn modulates the expression of genes crucial for steroidogenesis and cell differentiation.[11][12]

Menotropin_cAMP_PKA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm cluster_nucleus Nucleus This compound This compound (FSH / LH) Receptor FSHR / LHCGR (GPCR) This compound->Receptor Binds G_Protein Gαs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP AC PKA_reg PKA (Regulatory) cAMP->PKA_reg Binds PKA_cat PKA (Catalytic - Active) PKA_reg->PKA_cat Releases (Activates) CREB CREB PKA_cat->CREB Phosphorylates CREB_p p-CREB Gene Target Gene Transcription (e.g., CYP19A1, StAR) CREB_p->Gene Promotes

Caption: The canonical cAMP/PKA signaling pathway activated by this compound.
Non-Canonical and Interacting Pathways

Beyond the primary cAMP/PKA axis, FSH and LH activate other signaling cascades that are critical for the full spectrum of granulosa cell responses, including proliferation and survival. These pathways often exhibit significant crosstalk with the PKA system.[11][13]

  • MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK), specifically the Extracellular signal-Regulated Kinase (ERK1/2), pathway is essential for cell proliferation.[6] LH, in particular, stimulates the expression of EGF-like growth factors (e.g., amphiregulin, epiregulin) which then transactivate the EGF receptor (EGFR), leading to robust ERK1/2 activation.[9][10] This cascade is crucial for the expression of genes required for ovulation and luteinization.[10]

  • PI3K/Akt Pathway: The Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway is a key regulator of cell survival and proliferation, and it inhibits apoptosis.[14][15] FSH has been shown to activate this pathway, which is critical for follicle maturation and the FSH-mediated suppression of granulosa cell apoptosis.[15][16]

Menotropin_Interacting_Pathways cluster_cAMP cAMP/PKA Pathway cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK/ERK Pathway FSHR_LHCGR FSHR / LHCGR PKA PKA FSHR_LHCGR->PKA cAMP PI3K PI3K FSHR_LHCGR->PI3K CREB CREB PKA->CREB PKA->PI3K Crosstalk EGFR EGFR PKA->EGFR Induces EGF-like ligands (via LH) Steroidogenesis Steroidogenesis (CYP19A1, StAR) CREB->Steroidogenesis Akt Akt PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival ERK ERK1/2 Akt->ERK Crosstalk RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK Luteinization Ovulation & Luteinization Genes ERK->Luteinization

Caption: Interacting signaling pathways activated by FSH and LH in granulosa cells.

Quantitative Effects on Granulosa Cell Function

The activation of the signaling pathways described above leads to measurable changes in gene expression and steroid hormone production.

Gene Expression Changes

This compound components regulate the transcription of numerous genes essential for granulosa cell function. FSH, for instance, robustly upregulates the expression of CYP19A1 (Aromatase), the enzyme responsible for converting androgens to estrogens.[17] Both FSH and LH stimulate the expression of the StAR (Steroidogenic Acute Regulatory Protein) gene, which is critical for the transport of cholesterol into the mitochondria, the rate-limiting step in steroidogenesis.[17][18]

The LH surge, mimicked by hCG administration following this compound treatment, triggers a rapid and dramatic shift in gene expression. Within one hour of an hCG stimulus in mice, there is a massive upregulation of EGF-like ligands, such as Amphiregulin (Areg), which can increase by over 130-fold.[19][20]

Gene TargetHormone StimulusTime PointFold Change (approx.)Primary FunctionReference(s)
FSHR (FSH Receptor)FSH (50 mIU/ml)24 h~4.1-foldFSH Responsiveness[17]
CYP19A1 (Aromatase)FSH (50 mIU/ml)48 h~4.5-foldEstrogen Synthesis[17]
StAR (Steroidogenic Acute Reg.)FSH (50 mIU/ml)48 h~1.7-foldProgesterone Synthesis[17]
Areg (Amphiregulin)LH/hCG1 h~133-foldOocyte Maturation, Ovulation[19][20]
Ereg (Epiregulin)LH/hCG1 h~20-foldOocyte Maturation, Ovulation[19]
Cyp11a1 (Side-Chain Cleavage)FSH (20 mIU/ml)Day 6~3-fold vs 10 mIU/mlProgesterone Synthesis[21]
LHCGR (LH Receptor)FSHFollicularIncreasesLH Responsiveness, Luteinization[8]

Table 1: Summary of quantitative gene expression changes in granulosa cells following gonadotropin stimulation. Fold changes are approximate and can vary based on experimental conditions.

Steroid Hormone Production

A primary function of granulosa cells is the synthesis of steroid hormones. Under FSH stimulation, granulosa cells aromatize androgens (produced by neighboring theca cells under LH stimulation) into estradiol (E2).[7][22] As the follicle matures and expresses LHCGR, the cells also gain the ability to produce progesterone (P4), a process that dramatically increases after the LH surge.[22]

Hormone MeasuredStimulusResultSignificanceReference(s)
Estradiol (E2)FSHDose-dependent increase in follicular fluid E2Follicular maturation, systemic effects[16]
Progesterone (P4)FSH (20-30 mIU/ml)~2-3 fold increase in secretion vs. 10 mIU/mlPreparation for luteinization[21]
Progesterone (P4)LH/hCGSignificant increase post-stimulusLuteinization, preparation for pregnancy[22][23]
cAMPFSH (50 mIU/ml)Increase from 2.2 nM (basal) to 14.1 nMSecond messenger activation[17]

Table 2: Summary of quantitative changes in hormone production by granulosa cells.

Key Experimental Protocols

Investigating the effects of this compound on granulosa cells requires specific and robust experimental methodologies. Below are outlines of common protocols.

Granulosa Cell Isolation and Culture

This is the foundational technique for in vitro studies.

Protocol Outline:

  • Source: Ovaries are obtained from animal models (e.g., immature female mice/rats) or follicular fluid is collected from patients undergoing IVF procedures.[5][24][25]

  • Isolation: For animal models, follicles are punctured with a fine-gauge needle in a petri dish containing culture medium to release granulosa cells.[5] For human samples, follicular fluid is centrifuged to pellet the cells.[25]

  • Purification: The cell suspension is often layered over a density gradient (e.g., Percoll) and centrifuged to separate granulosa cells from red blood cells and other contaminants.[25]

  • Culture: Purified cells are plated in appropriate culture dishes with a suitable medium (e.g., DMEM/F12 or α-MEM) supplemented with serum (e.g., 5-15% FBS), antibiotics, and often specific factors like insulin and transferrin.[5][26][27]

  • Incubation: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[5]

Granulosa_Cell_Culture_Workflow Start Ovary Collection (Animal Model) or Follicular Fluid (Human IVF) Puncture Follicle Puncture in Culture Medium Start->Puncture Centrifuge_FF Centrifuge Follicular Fluid Start->Centrifuge_FF Collect Collect Cell Pellet Puncture->Collect Centrifuge_FF->Collect Purify Purify via Density Gradient (e.g., Percoll) Collect->Purify Wash Wash & Resuspend Cells Purify->Wash Plate Plate Cells in Culture Dish with Supplemented Medium Wash->Plate Incubate Incubate at 37°C, 5% CO2 Plate->Incubate End Cells Ready for Stimulation Experiments Incubate->End

Caption: A typical workflow for the isolation and primary culture of granulosa cells.
Quantitative Real-Time PCR (qPCR) for Gene Expression

qPCR is used to quantify changes in mRNA levels of target genes.

Protocol Outline:

  • Cell Treatment: Cultured granulosa cells are treated with this compound, FSH, LH, or a vehicle control for a specified duration (e.g., 1 to 48 hours).[28]

  • RNA Extraction: Total RNA is extracted from the cells using a commercial kit.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).[29]

  • qPCR Reaction: The qPCR is performed using a thermocycler. The reaction mix contains the cDNA template, specific primers for the gene of interest and a housekeeping gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green).[29][30]

  • Data Analysis: The expression level of the target gene is normalized to the housekeeping gene, and the fold change is calculated relative to the control group using the ΔΔCt method.[29]

Steroid Hormone Measurement

The concentration of hormones like estradiol and progesterone in the cell culture medium is typically measured using immunoassays or mass spectrometry.

Protocol Outline (Immunoassay - ELISA):

  • Sample Collection: After the desired stimulation period, the cell culture supernatant (medium) is collected.[31]

  • Sample Preparation: The supernatant is centrifuged to remove any cellular debris and stored at -80°C until analysis.[31]

  • ELISA Procedure: A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is performed using a commercial kit specific for the hormone of interest (e.g., Estradiol ELISA kit).[31]

  • Data Analysis: A standard curve is generated using known concentrations of the hormone. The absorbance values from the samples are then used to determine the hormone concentration by interpolating from the standard curve.[31] Note: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is increasingly used for more accurate and specific steroid quantification.[32][33]

Conclusion

The mechanism of action of this compound in granulosa cells is a multi-faceted process orchestrated by the distinct and synergistic actions of FSH and LH. The activation of the canonical cAMP/PKA pathway, coupled with crucial inputs from the MAPK/ERK and PI3K/Akt signaling cascades, drives the essential cellular processes of proliferation, apoptosis suppression, and steroidogenesis. This intricate signaling network results in quantifiable changes in gene expression and hormone production, which are fundamental to follicular development and the success of fertility treatments. The experimental protocols detailed herein provide a framework for the continued investigation of these mechanisms, which is vital for the advancement of reproductive science and the development of next-generation therapeutics for infertility.

References

The Dawn of Gonadotropin Therapy: A Technical History of Human Menopausal Gonadotropin (hMG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide explores the seminal discovery and historical development of human menopausal gonadotropin (hMG), a cornerstone in the treatment of infertility. We delve into the pioneering extraction and purification methodologies, the landmark clinical trials that established its therapeutic efficacy, and the fundamental signaling pathways through which it exerts its physiological effects. This whitepaper provides a comprehensive resource, including detailed experimental protocols, comparative quantitative data, and visual representations of key biological and experimental processes, to inform and guide contemporary research and development in reproductive medicine.

Introduction: The Quest to Conquer Anovulatory Infertility

Prior to the mid-20th century, therapeutic options for anovulatory infertility were virtually nonexistent. The identification of gonad-stimulating substances in the pituitary gland and in the urine of pregnant women opened new avenues for research. Early attempts with animal-derived gonadotropins were hampered by immune reactions, highlighting the need for a human-sourced therapeutic. The crucial observation that the urine of postmenopausal women contains high levels of gonadotropins, a physiological response to declining ovarian function, set the stage for a breakthrough. This guide chronicles the journey from this pivotal discovery to the development of a viable clinical product that has enabled millions to conceive.

The Pioneering Discovery and Extraction of hMG

The story of hMG is inextricably linked to the work of Italian scientist Dr. Piero Donini. In the late 1940s and early 1950s, Donini developed and refined a method to extract and purify gonadotropins from the urine of postmenopausal women. His work culminated in the first registered hMG preparation, Pergonal, in Italy in 1950.

Experimental Protocol: The Kaolin-Acetone Extraction and Purification of hMG

The following protocol is a synthesized representation of the early methods developed by Donini and others for the extraction and purification of hMG from menopausal urine.

Objective: To isolate and purify follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the urine of postmenopausal women.

Materials:

  • Pooled urine from postmenopausal women

  • Kaolin powder

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Acetone (reagent grade)

  • Ammonium hydroxide (NH4OH)

  • Glacial acetic acid

  • Ethanol

  • Ether

  • Centrifuge

  • Filtration apparatus

  • Lyophilizer (freeze-dryer)

Methodology:

  • Urine Collection and Preparation:

    • Large volumes of urine were collected from postmenopausal women.

    • The urine was acidified to a pH of approximately 4.0-4.5 with hydrochloric acid or glacial acetic acid. This step is crucial for the subsequent adsorption of gonadotropins to kaolin.

  • Kaolin Adsorption:

    • A suspension of kaolin (an aluminum silicate clay) was added to the acidified urine (approximately 10-20 g of kaolin per liter of urine).

    • The mixture was stirred for a significant period (e.g., one hour) to allow for the adsorption of gonadotropins onto the kaolin particles.

  • Separation and Washing:

    • The kaolin, with the adsorbed gonadotropins, was separated from the urine by centrifugation or filtration.

    • The kaolin precipitate was then washed with acidified water to remove some impurities.

  • Elution of Gonadotropins:

    • The gonadotropins were eluted (released) from the kaolin by suspending the kaolin in an alkaline solution, typically 2N ammonium hydroxide or sodium hydroxide, adjusting the pH to around 11.3.

    • The mixture was stirred to facilitate the elution process.

  • Precipitation with Acetone:

    • The kaolin was removed from the alkaline eluate by centrifugation.

    • The pH of the supernatant, containing the eluted gonadotropins, was adjusted to approximately 5.5 with acetic acid.

    • A significant volume of cold acetone (typically 2 to 5 volumes) was added to the supernatant. This caused the gonadotropins and other proteins to precipitate out of the solution.

  • Purification and Drying:

    • The precipitate was collected by centrifugation.

    • The crude gonadotropin precipitate was then subjected to further purification steps, which could include alcohol-salt fractionation.

    • The purified precipitate was washed with ethanol and then ether to remove residual water and other impurities.

    • The final product was dried, often through lyophilization, to yield a stable powder.

Early Clinical Investigations and the Dawn of a New Therapy

The clinical application of hMG was championed by Dr. Bruno Lunenfeld. His pioneering work in the late 1950s and early 1960s transformed hMG from a laboratory extract into a life-changing therapy. The first successful pregnancy following hMG treatment was reported in 1962, a landmark achievement in reproductive medicine.

Experimental Protocol: First-in-Human Clinical Trials of hMG for Ovulation Induction

The following is a representative protocol for the early clinical trials of hMG, based on historical accounts of Lunenfeld's work.

Objective: To evaluate the safety and efficacy of human menopausal gonadotropin (hMG) for inducing ovulation in anovulatory women.

Patient Population:

  • Inclusion Criteria: Women with primary or secondary amenorrhea, specifically those with hypogonadotropic hypogonadism (low levels of endogenous gonadotropins).

  • Exclusion Criteria: Women with primary ovarian failure (high levels of endogenous gonadotropins), uterine abnormalities, or other contraindications to pregnancy.

Treatment Regimen:

  • Ovarian Stimulation:

    • Daily intramuscular injections of hMG were administered. Early preparations were not standardized in the same way as modern gonadotropins, with dosages often described in "mouse units" or by the weight of the preparation. A typical starting dose was around 75-150 IU of FSH and LH activity per day.[1]

    • The duration of stimulation was individualized based on the patient's response, typically lasting for several days.

  • Monitoring of Follicular Development:

    • Monitoring in the earliest trials was rudimentary compared to modern standards. It primarily involved tracking changes in vaginal cytology and the physical properties of cervical mucus, which are influenced by estrogen levels.

    • Later, the measurement of urinary estrogen excretion became a key monitoring tool to assess follicular development and the risk of hyperstimulation.

  • Induction of Ovulation:

    • Once adequate follicular development was indicated by the monitoring parameters, a single injection of human chorionic gonadotropin (hCG) was administered to mimic the natural luteinizing hormone (LH) surge and trigger ovulation.

  • Timed Intercourse:

    • Couples were advised to have intercourse in the period following the hCG injection to coincide with ovulation.

Primary Endpoints:

  • Induction of ovulation, confirmed by a subsequent rise in basal body temperature and/or pregnanediol (a progesterone metabolite) in the urine.

  • Achievement of pregnancy.

Safety Endpoints:

  • Incidence and severity of ovarian hyperstimulation syndrome (OHSS).

  • Rate of multiple pregnancies.

Mechanism of Action and Signaling Pathways

Human menopausal gonadotropin is a mixture of FSH and LH, the two key gonadotropins that regulate the female reproductive cycle.

  • Follicle-Stimulating Hormone (FSH): The FSH component of hMG acts on the granulosa cells of the ovarian follicles, promoting their growth and maturation. FSH also stimulates the production of estrogen by the developing follicles.

  • Luteinizing Hormone (LH): The LH component acts on the theca cells of the follicles to stimulate the production of androgens, which are then converted to estrogens by the granulosa cells. The mid-cycle LH surge, mimicked by the administration of hCG, is the final trigger for oocyte maturation and ovulation.

Both FSH and LH exert their effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of their target cells. This binding initiates a cascade of intracellular signaling events.

Gonadotropin Signaling Pathway

Gonadotropin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space hMG (FSH/LH) hMG (FSH/LH) FSHR FSH Receptor hMG (FSH/LH)->FSHR Binds LHR LH Receptor hMG (FSH/LH)->LHR Binds G_alpha_s Gαs FSHR->G_alpha_s Activates LHR->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription (Steroidogenesis, Follicular Growth) CREB->Gene_Transcription Promotes

Gonadotropin signaling pathway initiated by hMG.

Quantitative Analysis of Clinical Outcomes

Over the decades, numerous clinical trials have evaluated the efficacy and safety of hMG, often in comparison to newer recombinant gonadotropin preparations. The following tables summarize key quantitative data from these studies.

Ovulation and Pregnancy Rates with hMG
Outcome Reported Rate
Ovulation Rate in Anovulatory WomenUp to 90%
Pregnancy Rate in Anovulatory Women (within 6 months)60-80%
Pregnancy Rate per Cycle (Ovulation Induction)20-25%
Pregnancy Rate per Patient (hMG alone in IUI)25.9%
Pregnancy Rate per Cycle (hMG alone in IUI)15.8%
Pregnancy Rate in GnRH-a/hMG cycles15%
Pregnancy Rate in hMG only cycles8%
Comparison of hMG and Recombinant FSH (rFSH) in IVF/ICSI Cycles
Outcome hMG rFSH
Clinical Pregnancy Rate (per cycle start)40.4%45.9%
Ongoing Pregnancy Rate (per started cycle)27%22%
Live Birth Rate (per embryo transfer)Similar to rFSHSimilar to hMG
Number of Oocytes Retrieved (Mean)10.0 - 11.011.8 - 14.4
Adverse Outcomes Associated with hMG Therapy
Outcome Reported Incidence
Multiple Pregnancy Rate8.5% - 19.3%
Ovarian Hyperstimulation Syndrome (OHSS) - Grade II (hMG only)7%
Ovarian Hyperstimulation Syndrome (OHSS) - Grade III (hMG only)0.2%
Ovarian Hyperstimulation Syndrome (OHSS) - Grade II (GnRH-a/hMG)23% - 40%
Ovarian Hyperstimulation Syndrome (OHSS) - Grade III (GnRH-a/hMG)1.0% - 5.2%

The Evolution of Gonadotropin Therapy and the Legacy of hMG

The development of recombinant DNA technology in the latter part of the 20th century led to the production of highly purified recombinant FSH (rFSH) and recombinant LH (rLH). These preparations offered greater batch-to-batch consistency and a reduced risk of urinary protein contaminants. While recombinant gonadotropins have become widely used, hMG remains an important and effective therapeutic option, particularly in certain patient populations. The presence of both FSH and LH activity in hMG is thought to be beneficial for some patients.

Conclusion

The discovery and development of human menopausal gonadotropin represent a pivotal moment in the history of reproductive medicine. The pioneering work of scientists like Piero Donini and Bruno Lunenfeld laid the foundation for modern infertility treatments. From its humble beginnings as a crude urinary extract to a globally utilized pharmaceutical, hMG has profoundly impacted countless lives. This technical guide has provided a comprehensive overview of its history, the methodologies behind its production and early clinical use, its mechanism of action, and a quantitative summary of its clinical outcomes. The journey of hMG serves as a testament to the power of scientific inquiry and innovation in addressing fundamental human health challenges.

Experimental Workflow: From Discovery to Clinical Application

HMG_Workflow cluster_Discovery Discovery & Extraction cluster_Preclinical Preclinical & Standardization cluster_Clinical Clinical Application Urine Urine Collection (Postmenopausal Women) Extraction Kaolin-Acetone Extraction Urine->Extraction Processing Purification Purification & Lyophilization Extraction->Purification Crude Extract Bioassay Bioassay for Potency (e.g., Rat Uterine Weight) Purification->Bioassay Purified hMG Standardization Establishment of International Units (IU) Bioassay->Standardization Potency Determination Clinical_Trial Clinical Trials (Anovulatory Women) Standardization->Clinical_Trial Standardized Product Ovulation_Induction Ovulation Induction Protocols Clinical_Trial->Ovulation_Induction Efficacy & Safety Data ART Use in Assisted Reproductive Technologies (ART) Ovulation_Induction->ART Established Therapy

Historical workflow of hMG from discovery to clinical use.

References

An In-Depth Technical Guide to the Molecular Structure and Isoforms of Menotropin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menotropin, a key therapeutic agent in reproductive medicine, is a purified preparation of gonadotropins extracted from the urine of postmenopausal women. Its biological activity is attributed to a combination of Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH) activity. However, the molecular reality is more complex, involving a heterogeneous mixture of isoforms for FSH and, notably, the substitution of LH with human Chorionic Gonadotropin (hCG) in highly purified preparations to provide LH bioactivity. This guide provides a detailed examination of the molecular structure of this compound's constituent hormones, the structural basis and functional significance of their isoforms, and the experimental protocols used for their characterization.

Molecular Structure of this compound Components

This compound is principally composed of Follicle-Stimulating Hormone (FSH) and a component providing Luteinizing Hormone (LH) activity. In highly-purified this compound (HP-hMG) preparations, this LH activity is predominantly derived from human Chorionic Gonadotropin (hCG), which is naturally present in postmenopausal urine and may be further added for standardization.[1][2] Both FSH and hCG are heterodimeric glycoproteins, consisting of a common alpha (α) subunit non-covalently linked to a hormone-specific beta (β) subunit, which confers biological specificity.[3]

  • Alpha (α) Subunit: This subunit is identical for FSH, LH, TSH (Thyroid-Stimulating Hormone), and hCG, comprising 92 amino acid residues. It has two N-linked glycosylation sites, typically at asparagine (Asn) positions 52 and 78.[4][5]

  • FSH Beta (β) Subunit: This subunit consists of 111 amino acids and contains two N-linked glycosylation sites at Asn-7 and Asn-24.[5] The unique structure of the β-subunit is responsible for the specific binding of FSH to its receptor.

  • LH Beta (β) Subunit: While native LH is found in postmenopausal urine, its contribution to the LH activity of highly purified this compound is minimal.[3] Native LH's β-subunit has 121 amino acids and one N-linked glycosylation site.

  • hCG Beta (β) Subunit: This subunit is the primary contributor to the LH activity in HP-hMG.[1][6] It is larger than the LH β-subunit, with 145 amino acids, and is more heavily glycosylated, featuring two N-linked glycosylation sites and four O-linked glycosylation sites on a C-terminal peptide extension. This extensive glycosylation contributes to its longer circulatory half-life compared to LH.

The presence of carbohydrate moieties is critical for the proper folding, assembly, secretion, stability, and in vivo biological activity of these gonadotropins.[7]

Isoforms of this compound Gonadotropins

The gonadotropins within this compound are not single molecular entities but exist as a heterogeneous mixture of isoforms or "glycoforms." This heterogeneity is a critical determinant of the preparation's overall biological activity. The primary sources of this isoform diversity are macroheterogeneity and microheterogeneity.

  • Macroheterogeneity: This refers to variations in the number of N-linked glycans attached to the protein backbone. While the α-subunit is consistently di-glycosylated, the FSH β-subunit can be di-glycosylated (at both Asn-7 and Asn-24) or mono-glycosylated (predominantly at Asn-7).[7][8] This results in two major FSH glycoforms:

    • Tetra-glycosylated FSH (FSH24): Fully glycosylated with four N-glycans (two on each subunit). This form is characterized by a β-subunit with an apparent molecular weight of 24 kDa on Western blots.[9][10]

    • Hypo-glycosylated FSH (FSH21): Lacks the glycan at Asn-24 of the β-subunit, resulting in a total of three N-glycans. The β-subunit has an apparent molecular weight of 21 kDa.[9][10]

  • Microheterogeneity: This arises from variations in the structure of the individual N-linked oligosaccharide chains. These complex carbohydrate structures can differ in their degree of branching (bi-antennary, tri-antennary, tetra-antennary) and the terminal capping residues, which are typically sialic acid.[4] The sialic acid content is a major determinant of the molecule's isoelectric point (pI) and circulatory half-life.

Functional Significance of Isoforms

The isoform composition significantly impacts the pharmacokinetics and pharmacodynamics of this compound.

  • Sialic Acid Content and Half-Life: Isoforms with a higher degree of sialylation are more acidic (lower pI) and exhibit a longer circulatory half-life, as the negatively charged sialic acid residues protect the glycoprotein from rapid clearance by the liver.[11]

  • Receptor Binding and Bioactivity: Less acidic (more basic) isoforms, with lower sialic acid content, tend to have a higher in vitro receptor binding affinity and greater potency in stimulating intracellular signaling pathways. However, their in vivo activity is often lower due to their shorter half-life.[11]

  • FSH Glycoforms: Hypo-glycosylated FSH (FSH21) has been shown to have a higher receptor binding affinity and greater in vitro bioactivity compared to the fully-glycosylated FSH24.[9] The isoform profile of FSH in postmenopausal women is typically more acidic compared to that in younger women.[12]

Quantitative Data on this compound Isoforms

The precise quantitative profile of isoforms can vary between different this compound preparations. The following tables summarize representative data for urinary-derived gonadotropin isoforms.

Table 1: Physicochemical Properties of Human FSH Isoforms (Urinary)

Isoform CategoryPredominant GlycoformIsoelectric Point (pI) RangeApparent Molecular Weight (kDa)Relative Abundance in Postmenopausal UrineKey Characteristics
Acidic FSH Tetra-glycosylated (FSH24)3.8 - 4.5~30-34HighHigh sialic acid content, longer half-life.[11][13]
Intermediate FSH Tetra- & Hypo-glycosylated4.6 - 5.0~28-32ModerateMixed characteristics.[13]
Less Acidic / Basic FSH Hypo-glycosylated (FSH21)5.1 - 5.5~28-30LowLower sialic acid content, shorter half-life, higher in vitro bioactivity.[11][13]

Table 2: Physicochemical Properties of hCG (providing LH activity in HP-hMG)

PropertyValueReference
Apparent Molecular Weight ~36-40 kDa
Isoelectric Point (pI) Range 2.95 - 4.5
Number of N-linked Glycans 4 (2 on α, 2 on β subunit)
Number of O-linked Glycans 4 (on β subunit)

Experimental Protocols for Characterization

The analysis of this compound's molecular structure and isoform distribution requires a combination of electrophoretic, chromatographic, and mass spectrometric techniques.

Chromatofocusing for Isoform Separation

Chromatofocusing separates proteins based on their isoelectric point (pI).[14][15]

Methodology:

  • Column: A weak anion-exchange column (e.g., Polybuffer Exchanger 94) is used.

  • Equilibration: The column is equilibrated with a start buffer at the upper pH limit of the desired separation range (e.g., Tris-HCl, pH 7.4).

  • Sample Application: The this compound sample, dialyzed against the start buffer, is loaded onto the column.

  • Elution: A polybuffer solution, adjusted to the lower pH limit (e.g., Polybuffer 74, pH 4.0), is used for elution. This creates a linear pH gradient within the column.

  • Fraction Collection: As the pH gradient moves through the column, proteins elute at their respective isoelectric points. Fractions are collected, and the pH of each fraction is measured.

  • Analysis: The FSH and LH/hCG content in each fraction is quantified using immunoassays to determine the pI distribution of the isoforms.[13]

SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is used to determine the apparent molecular weight of the gonadotropins and their subunits and to assess purity.

Methodology:

  • Sample Preparation (Reducing Conditions):

    • Mix the this compound sample with Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).

    • Heat the sample at 95-100°C for 5 minutes to denature the proteins and reduce disulfide bonds, separating the α and β subunits.[16][17]

  • Sample Preparation (Non-Reducing Conditions):

    • Mix the this compound sample with Laemmli sample buffer without a reducing agent.

    • Heat as above. This will denature the protein but keep the heterodimer intact.[18][19]

  • Gel Electrophoresis:

    • Load the prepared samples and a molecular weight marker into the wells of a polyacrylamide gel (e.g., 4-20% gradient gel).

    • Run the electrophoresis at a constant voltage (e.g., 150 V) until the dye front reaches the bottom of the gel.[17]

  • Visualization:

    • Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.

    • Under reducing conditions, bands corresponding to the α and β subunits will be visible. Under non-reducing conditions, a band representing the intact heterodimer will be seen.

Two-Dimensional (2D) Gel Electrophoresis

2D gel electrophoresis provides higher resolution by separating proteins in the first dimension by pI and in the second dimension by molecular weight.

Methodology:

  • First Dimension: Isoelectric Focusing (IEF):

    • Rehydrate an immobilized pH gradient (IPG) strip (e.g., pH 3-10) with the this compound sample in a rehydration buffer containing urea, thiourea, CHAPS, and DTT.[20]

    • Perform isoelectric focusing according to the manufacturer's protocol, applying a voltage program that allows proteins to migrate to their pI.[21]

  • Second Dimension: SDS-PAGE:

    • Equilibrate the focused IPG strip first in an equilibration buffer containing DTT, and then in a buffer containing iodoacetamide to alkylate the reduced cysteine residues.[20]

    • Place the equilibrated IPG strip onto a large-format SDS-PAGE gel.

    • Run the second dimension as described for standard SDS-PAGE.

  • Visualization and Analysis:

    • Stain the gel (e.g., with SYPRO Ruby or silver stain). The resulting 2D map will show protein spots, with horizontal separation based on pI and vertical separation based on molecular weight. This allows for the visualization of multiple glycoforms of FSH and hCG.

Mass Spectrometry for Structural Analysis

Mass spectrometry (MS) is a powerful tool for determining the precise molecular weight of isoforms and for characterizing the glycan structures.

Methodology (MALDI-TOF MS of Intact Protein):

  • Sample Preparation:

    • Desalt the this compound sample using a C18 ZipTip.

    • Prepare the matrix solution (e.g., sinapinic acid in acetonitrile/water with 0.1% TFA).[22][23]

    • Mix the sample with the matrix solution on a MALDI target plate and allow it to co-crystallize.[24]

  • Data Acquisition:

    • Analyze the sample using a MALDI-TOF mass spectrometer in linear mode for large proteins.

    • The resulting spectrum will show peaks corresponding to the different molecular weights of the various glycoforms present in the sample.[25]

Methodology (N-Glycan Analysis):

  • Glycan Release:

    • Denature the protein sample.

    • Release the N-linked glycans from the gonadotropins by enzymatic digestion with Peptide-N-Glycosidase F (PNGase F).[26]

  • Glycan Labeling:

    • Label the released glycans with a fluorescent tag (e.g., 2-aminobenzamide) to facilitate detection.

  • Analysis by LC-MS:

    • Separate the labeled glycans using Hydrophilic Interaction Liquid Chromatography (HILIC).

    • Analyze the eluted glycans by ESI-MS (Electrospray Ionization Mass Spectrometry) to determine their mass and deduce their structure based on fragmentation patterns (MS/MS).[26][27]

Signaling Pathways and Visualizations

FSH and the LH-activity-providing hCG in this compound initiate their biological effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of target cells in the gonads (granulosa cells in the ovary and Sertoli cells in the testis for FSH; theca and luteal cells in the ovary and Leydig cells in the testis for LH/hCG).

FSH Receptor Signaling

Binding of FSH to the FSH receptor (FSHR) primarily activates the Gs alpha subunit, leading to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), to modulate gene expression related to follicular growth, differentiation, and steroidogenesis.

FSH_Signaling_Pathway cluster_nucleus Nucleus FSH FSH FSHR FSH Receptor (GPCR) FSH->FSHR binds G_Protein Gs Protein (α, β, γ) FSHR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC Gαs activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression (e.g., Aromatase, Inhibin) CREB->Gene_Expression Nucleus Nucleus Response Cellular Response (Follicular Growth, Steroidogenesis) Gene_Expression->Response

Caption: FSH Receptor Signaling Cascade via the Gs/cAMP/PKA pathway.

LH/hCG Receptor Signaling

The LH/hCG receptor (LHCGR) is also coupled to Gs, activating the same cAMP/PKA pathway as the FSHR. This leads to the production of androgens in theca cells and progesterone in luteal cells. The LHCGR can also couple to Gq/11 proteins, activating the phospholipase C (PLC) pathway, which results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC).

LH_Signaling_Pathway LH_hCG LH / hCG LHCGR LH/hCG Receptor (LHCGR) LH_hCG->LHCGR Gs Gs Protein LHCGR->Gs activates Gq Gq/11 Protein LHCGR->Gq activates AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Response1 Steroidogenesis (Testosterone, Progesterone) PKA->Response1 PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Ca2->PKC Response2 Cell Proliferation, Differentiation PKC->Response2

Caption: Dual signaling pathways of the LH/hCG receptor (LHCGR).

Experimental Workflow for Isoform Analysis

The comprehensive characterization of this compound isoforms follows a multi-step analytical workflow.

Experimental_Workflow Start This compound Sample (HP-hMG) Step1 Chromatofocusing Start->Step1 Fractions pI-based Isoform Fractions Step1->Fractions Step2a 1D SDS-PAGE (Reducing & Non-reducing) Fractions->Step2a Step2b 2D Gel Electrophoresis Fractions->Step2b Step3 Mass Spectrometry (MALDI-TOF / LC-ESI-MS) Fractions->Step3 Result2a Purity & Subunit MW Step2a->Result2a Result2b Isoform Map (pI vs. MW) Step2b->Result2b Result3a Precise Isoform Mass Step3->Result3a Step4 Glycan Release (PNGase F) & LC-MS/MS Step3->Step4 Result4a Glycan Structure ID Step4->Result4a

Caption: Workflow for the physicochemical characterization of this compound.

Conclusion

This compound is a complex biological drug product whose clinical efficacy is governed by the intricate interplay of its constituent gonadotropin isoforms. The FSH component is a mixture of glycoforms differing in the extent and nature of their glycosylation, which dictates their pharmacokinetic and pharmacodynamic properties. The LH bioactivity in modern, highly purified preparations is primarily provided by hCG. A thorough understanding and detailed characterization of the molecular structures and isoform profiles using advanced analytical techniques are essential for ensuring the quality, consistency, and clinical performance of this compound-based therapies. This guide provides a foundational framework for researchers and professionals engaged in the development and analysis of these critical reproductive health medications.

References

The Physiological Impact of Menotropin on Follicular Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menotropin, a purified preparation of human menopausal gonadotropin (hMG), is a cornerstone in controlled ovarian stimulation protocols for assisted reproductive technologies (ART). Comprising both follicle-stimulating hormone (FSH) and luteinizing hormone (LH) activity, this compound orchestrates a cascade of physiological events that lead to the development of multiple mature follicles. This technical guide provides an in-depth analysis of the physiological effects of this compound on follicular development, detailing its mechanism of action, impact on hormonal profiles, and quantitative outcomes from clinical studies. It further outlines detailed experimental protocols for its use and monitoring, and visualizes the intricate signaling pathways and experimental workflows involved.

Introduction

Infertility is a global health issue, and controlled ovarian stimulation (COS) is a critical component of many fertility treatments, including in vitro fertilization (IVF). This compound, derived from the urine of postmenopausal women, provides an exogenous source of gonadotropins to stimulate the ovaries to produce multiple oocytes.[1] Its dual-hormone activity, mimicking the natural menstrual cycle, offers a unique physiological approach to follicular recruitment and maturation.[2] This guide will explore the multifaceted effects of this compound at the cellular and systemic levels.

Mechanism of Action

This compound is a combination of FSH and LH, two critical gonadotropins that regulate reproductive function.[1][3]

  • Follicle-Stimulating Hormone (FSH): FSH is the primary driver of follicular recruitment and growth during the early stages of folliculogenesis.[4] It binds to FSH receptors on the granulosa cells of ovarian follicles, stimulating their proliferation and differentiation.[5] This action is crucial for the development of antral follicles.

  • Luteinizing Hormone (LH): LH plays a vital role in the later stages of follicular development and ovulation. It binds to LH receptors on theca cells, stimulating the production of androgens, which are then converted to estrogens by granulosa cells under the influence of FSH.[6] LH also contributes to the final maturation of the oocyte and the induction of ovulation.[4]

The synergistic action of FSH and LH in this compound promotes the development of multiple follicles to a mature state, ready for ovulation induction.[2]

Signaling Pathways in Granulosa Cells

The binding of FSH and LH to their respective G-protein coupled receptors on granulosa cells activates a complex network of intracellular signaling pathways.

FSH Receptor Signaling

Upon FSH binding, the FSH receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5] cAMP, in turn, activates Protein Kinase A (PKA), which is a crucial mediator of many of FSH's effects.[2] PKA activation leads to the phosphorylation of various downstream targets, including transcription factors that regulate the expression of genes involved in granulosa cell proliferation, differentiation, and steroidogenesis.[2]

Beyond the PKA pathway, FSH signaling also involves other important cascades:

  • PI3K-AKT Pathway: This pathway is essential for granulosa cell proliferation and survival (anti-apoptotic effects).[4]

  • ERK1/2 Pathway: Activation of this pathway is also implicated in the regulation of granulosa cell function.[4]

FSH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FSH FSH FSHR FSH Receptor FSH->FSHR AC Adenylyl Cyclase FSHR->AC PI3K PI3K FSHR->PI3K ERK ERK1/2 FSHR->ERK cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB AKT AKT PI3K->AKT Gene Gene Expression (Proliferation, Differentiation, Steroidogenesis) AKT->Gene ERK->Gene CREB->Gene

Caption: FSH Signaling Pathway in Granulosa Cells.
LH Receptor Signaling

Similar to FSH, LH binding to its receptor also activates the adenylyl cyclase-cAMP-PKA pathway.[5] This leads to the production of androgens in theca cells, which serve as precursors for estrogen synthesis in granulosa cells. In mature follicles, LH signaling in granulosa cells is crucial for the final stages of oocyte maturation and the induction of ovulation.

Quantitative Effects on Follicular Development

Clinical studies provide valuable quantitative data on the effects of this compound on follicular development, often in comparison to recombinant FSH (rFSH).

ParameterThis compound (hMG)Recombinant FSH (rFSH)Reference
Number of Oocytes Retrieved 10.011.8[7]
Lower (Mean Difference: 3.1)Higher[3]
Top-Quality Embryos (%) 11.3%9.0%[7]
Ongoing Pregnancy Rate (%) 27%22%[7]
35.5%30.7%[8]
Duration of Stimulation (days) 12.6 ± 0.516.1 ± 0.8[9]
Total Gonadotropin Dose (IU) 23.6 ± 1.1 ampoules33.6 ± 2.4 ampoules[9]
2685 ± 7202268 ± 747[10]
Serum Estradiol on hCG day (pg/mL) Significantly HigherLower[10][11]
21501373[11]
Number of Small Follicles (<10 mm) Significantly ReducedHigher[9]

Note: The results can vary based on the patient population, specific protocol used, and other individual factors.

Experimental Protocols

A typical experimental protocol for controlled ovarian stimulation with this compound in an IVF cycle involves several key stages.

Patient Selection and Baseline Assessment
  • Inclusion Criteria: Women aged 21-35 with regular ovulatory cycles desiring pregnancy, with a BMI between 18 and 30 kg/m ², and a serum anti-Müllerian hormone (AMH) ≥5 ng/mL are often included in studies.[12] A baseline serum FSH level between 1 and 12 IU/L is also a common criterion.[12]

  • Baseline Ultrasound: A transvaginal ultrasound is performed on day 2 or 3 of the menstrual cycle to assess the pelvic anatomy, count the number of antral follicles, and rule out the presence of ovarian cysts.[13]

Ovarian Stimulation Protocol

A common approach is the GnRH antagonist protocol.

COS_Workflow cluster_pre_stimulation Baseline cluster_stimulation Stimulation Phase cluster_triggering Maturation & Retrieval Day2_3 Day 2-3 of Menstrual Cycle Start_this compound Initiate this compound (e.g., 150-225 IU/day) Day2_3->Start_this compound Monitoring1 Monitoring (Ultrasound & E2) from Day 6 Start_this compound->Monitoring1 Start_Antagonist Initiate GnRH Antagonist (Day 6) Dose_Adjustment Dose Adjustment (as needed) Monitoring1->Dose_Adjustment Trigger hCG Trigger (when ≥3 follicles ≥17mm) Monitoring1->Trigger Dose_Adjustment->Monitoring1 Oocyte_Retrieval Oocyte Retrieval (~36 hours post-hCG) Trigger->Oocyte_Retrieval

Caption: Controlled Ovarian Stimulation Workflow.
  • Initiation of this compound: On day 2 or 3 of the menstrual cycle, daily subcutaneous injections of this compound are initiated.[14] A typical starting dose is 150-225 IU.[14][15]

  • GnRH Antagonist Administration: To prevent a premature LH surge, a GnRH antagonist is typically started on stimulation day 6.[15]

  • Monitoring: Follicular development is monitored using transvaginal ultrasound and serum estradiol measurements, starting from stimulation day 6 and repeated every 1-3 days.[16][17]

    • Ultrasound: The number and size of the follicles are measured. A mature follicle is generally considered to be 18-24 mm in diameter.[17] The thickness of the endometrial lining is also assessed.[17]

    • Serum Estradiol: Estradiol levels are monitored as an indicator of follicular response.

  • Dose Adjustment: The dose of this compound may be adjusted based on the ovarian response.[14]

  • hCG Administration (Trigger Shot): When at least three follicles reach a diameter of ≥17 mm, a single injection of human chorionic gonadotropin (hCG) is administered to induce final oocyte maturation.[18]

  • Oocyte Retrieval: Oocyte retrieval is performed approximately 36 hours after the hCG injection.[15]

Conclusion

This compound, with its dual FSH and LH activity, provides a physiological approach to controlled ovarian stimulation. Its mechanism of action, rooted in the complex interplay of gonadotropin signaling pathways, leads to the development of multiple mature follicles. Understanding the quantitative effects and adhering to detailed experimental protocols are paramount for optimizing treatment outcomes and ensuring patient safety in assisted reproductive technologies. The continued investigation into the nuanced effects of this compound will further refine its application in the field of reproductive medicine.

References

Menotropin Signaling in Ovarian Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menotropin, a purified preparation of human menopausal gonadotropins (hMG), is a cornerstone in the field of assisted reproductive technology (ART). Comprising both follicle-stimulating hormone (FSH) and luteinizing hormone (LH), this compound plays a pivotal role in stimulating follicular development and maturation within the ovaries. This guide provides a comprehensive technical overview of the complex signaling pathways initiated by this compound in ovarian cells, with a focus on granulosa and theca cells. Understanding these intricate molecular mechanisms is paramount for optimizing therapeutic strategies and developing novel interventions in reproductive medicine.

This compound's biological activity is mediated through the actions of its two constituent gonadotropins, FSH and LH, which bind to their respective G protein-coupled receptors (GPCRs) on the surface of ovarian cells. FSH receptors (FSHR) are exclusively expressed on granulosa cells, while LH receptors (LHCGR) are found on theca cells, and their expression is induced in granulosa cells of developing follicles. The binding of these hormones to their receptors triggers a cascade of intracellular signaling events that ultimately regulate gene expression, steroidogenesis, cell proliferation, and differentiation, all of which are critical for follicular growth and oocyte maturation.

This document will delve into the core signaling pathways activated by this compound, present quantitative data on these processes, provide detailed experimental protocols for their investigation, and visualize these complex interactions through detailed diagrams.

Core Signaling Pathways

The binding of FSH and LH to their cognate receptors on ovarian cells initiates a series of intracellular signaling cascades. While both hormones primarily signal through the activation of adenylyl cyclase and the production of cyclic adenosine monophosphate (cAMP), their downstream effects are modulated by a complex interplay of various signaling pathways, including the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.

The cAMP/PKA Signaling Pathway

The canonical signaling pathway for both FSH and LH is the Gs alpha subunit (Gαs)-mediated activation of adenylyl cyclase (AC). This enzyme catalyzes the conversion of ATP to cAMP, a ubiquitous second messenger. Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA) by binding to its regulatory subunits, thereby releasing the catalytic subunits.

Activated PKA then phosphorylates a multitude of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), which, upon activation, binds to cAMP response elements (CREs) in the promoter regions of target genes to regulate their expression. This pathway is central to the induction of steroidogenic enzymes, such as aromatase (CYP19A1) in granulosa cells, which converts androgens produced by theca cells into estrogens.

Gs_PKA_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound (FSH/LH) This compound (FSH/LH) GPCR (FSHR/LHCGR) GPCR (FSHR/LHCGR) This compound (FSH/LH)->GPCR (FSHR/LHCGR) Binds G_Protein G Protein (Gαsβγ) GPCR (FSHR/LHCGR)->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP AC PKA_inactive Inactive PKA cAMP->PKA_inactive Binds PKA_active Active PKA PKA_inactive->PKA_active Activates CREB CREB PKA_active->CREB Phosphorylates pCREB Phospho-CREB CREB->pCREB Gene_Expression Target Gene Expression pCREB->Gene_Expression Regulates

Figure 1: The canonical Gs/PKA signaling pathway activated by this compound.
The PI3K/Akt Signaling Pathway

In addition to the cAMP/PKA pathway, FSH has been shown to activate the PI3K/Akt signaling cascade in granulosa cells, which is crucial for promoting cell survival and proliferation. The activation of this pathway can be both PKA-dependent and PKA-independent.

Upon FSHR activation, PI3K is recruited to the plasma membrane, where it phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as Protein Kinase B). Once recruited to the membrane, Akt is phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and the mammalian target of rapamycin complex 2 (mTORC2).

Activated Akt phosphorylates a wide range of downstream substrates to regulate various cellular processes. For instance, Akt can phosphorylate and inactivate pro-apoptotic proteins such as BAD, thereby promoting cell survival. Furthermore, Akt can activate mTORC1, a key regulator of cell growth and proliferation.

PI3K_Akt_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FSH FSH FSHR FSHR FSH->FSHR Binds PI3K PI3K FSHR->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K Akt Akt PIP3->Akt Recruits pAkt Phospho-Akt (Active) Akt->pAkt Phosphorylates Cell_Survival Cell Survival (Inhibition of Apoptosis) pAkt->Cell_Survival Cell_Proliferation Cell Proliferation pAkt->Cell_Proliferation

Figure 2: The PI3K/Akt signaling pathway in granulosa cells.
The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade activated by both FSH and LH in ovarian cells, playing a significant role in cell proliferation, differentiation, and oocyte maturation. The activation of this pathway by gonadotropins can occur through both PKA-dependent and PKA-independent mechanisms, and often involves transactivation of the epidermal growth factor receptor (EGFR).

Upon receptor activation, a series of phosphorylation events is initiated, starting with the activation of the small GTPase Ras. Activated Ras recruits and activates Raf, which in turn phosphorylates and activates MEK (MAPK/ERK kinase). MEK then phosphorylates and activates ERK1/2 (also known as p44/42 MAPK).

Activated ERK1/2 can translocate to the nucleus and phosphorylate various transcription factors, leading to changes in gene expression that promote cell cycle progression and differentiation.

MAPK_ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound (FSH/LH) This compound (FSH/LH) GPCR (FSHR/LHCGR) GPCR (FSHR/LHCGR) This compound (FSH/LH)->GPCR (FSHR/LHCGR) Binds Ras Ras GPCR (FSHR/LHCGR)->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK Phospho-ERK (Active) ERK->pERK Transcription_Factors Transcription Factors pERK->Transcription_Factors Phosphorylates Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression Regulates

Figure 3: The MAPK/ERK signaling pathway in ovarian cells.

Quantitative Data

The following tables summarize key quantitative data related to this compound signaling in ovarian cells, compiled from various studies. It is important to note that experimental conditions, such as cell type, species, and assay methods, can vary between studies, which may affect the absolute values.

Table 1: Receptor Binding Affinities

LigandReceptorCell Type/TissueKd (Dissociation Constant)Reference
FSHHuman FSHRTransfected human kidney cells (293)1.7 x 10-9 M
LH/hCGHuman LHCGRTransfected human kidney cells (293)1.2 x 10-10 M
FSHRat FSHRGranulosa cells5 x 10-9 M

Table 2: Dose-Response of this compound Components on Second Messenger Production

StimulusSecond MessengerCell TypeED50 (Effective Dose, 50%)Reference
hFSHcAMPTransfected human kidney cells (293)10 ng/ml
hCGcAMPTransfected human kidney cells (293)25 ng/ml
hLHcAMPTransfected human kidney cells (293)10 ng/ml

Table 3: Effects of Gonadotropins on Steroidogenesis

TreatmentSteroid ProducedCell TypeFold Increase/ConcentrationReference
hCG (10 I.U./mL)EstradiolZebrafish ovarian follicles~2-fold increase over 3 hours
rhFSH (5.2 µg/d)-Human (in vivo)5.2 ± 3.3 oocytes retrieved
rhFSH (12.1 µg/d)-Human (in vivo)12.2 ± 5.9 oocytes retrieved

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound signaling pathways in ovarian cells.

In Vitro Ovarian Follicle Culture

This protocol describes the isolation and in vitro culture of ovarian follicles to study their development and response to gonadotropins.

Materials:

  • Ovaries from the desired species (e.g., mouse, human)

  • L15 Leibovitz's medium

  • α-MEM (Minimum Essential Medium Eagle, Alpha Modification)

  • Fetal Bovine Serum (FBS)

  • Alginate

  • Fibrinogen

  • This compound (or purified FSH/LH)

  • Insulin-gauge needles

  • Culture plates

Procedure:

  • Mechanically isolate secondary follicles from ovarian tissue using insulin-gauge needles under a stereomicroscope.

  • Place isolated follicles in L15 medium supplemented with 1% FBS.

  • Transfer follicles to α-MEM supplemented with 1% FBS and incubate at 37°C in 5% CO2 for 2 hours.

  • Select follicles with a central oocyte and at least two layers of granulosa cells for encapsulation.

  • Encapsulate follicles in a 3D hydrogel matrix, such as 0.25% (w/v) alginate or a fibrin-alginate interpenetrating network.

  • Culture encapsulated follicles in α-MEM supplemented with appropriate growth factors and hormones, including a defined concentration of this compound, FSH, or LH.

  • Monitor follicle growth, morphology, and steroid production over the culture period.

Follicle_Culture_Workflow cluster_workflow In Vitro Follicle Culture Workflow Ovary_Dissection Ovary Dissection Follicle_Isolation Mechanical Isolation of Follicles Ovary_Dissection->Follicle_Isolation Follicle_Selection Selection of Healthy Follicles Follicle_Isolation->Follicle_Selection Encapsulation Encapsulation in 3D Hydrogel Follicle_Selection->Encapsulation Culture In Vitro Culture with this compound Encapsulation->Culture Analysis Analysis of Follicle Growth, Steroidogenesis, and Oocyte Maturation Culture->Analysis

Figure 4: Experimental workflow for in vitro follicle culture.
Radioligand Binding Assay

This protocol is used to determine the binding affinity (Kd) and the number of binding sites (Bmax) of FSH and LH to their receptors.

Materials:

  • Ovarian cell membranes or whole cells expressing FSHR or LHCGR

  • Radiolabeled ligand (e.g., [125I]-hFSH, [125I]-hCG)

  • Unlabeled ligand (for competition assays)

  • Binding buffer

  • Filtration apparatus with glass fiber filters

  • Gamma counter

Procedure:

  • Prepare ovarian cell membranes by homogenization and centrifugation.

  • Incubate a fixed amount of membrane protein with increasing concentrations of the radiolabeled ligand in a binding buffer (for saturation assays).

  • For competition assays, incubate the membranes with a fixed concentration of radiolabeled ligand and increasing concentrations of unlabeled ligand.

  • After incubation to reach equilibrium, separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer to remove non-specifically bound ligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Analyze the data using Scatchard analysis or non-linear regression to determine Kd and Bmax.

Binding_Assay_Workflow cluster_workflow Radioligand Binding Assay Workflow Membrane_Prep Preparation of Ovarian Cell Membranes Incubation Incubation with Radiolabeled and/or Unlabeled Ligand Membrane_Prep->Incubation Filtration Separation of Bound and Free Ligand by Filtration Incubation->Filtration Counting Quantification of Radioactivity Filtration->Counting Data_Analysis Data Analysis (Scatchard Plot) to Determine Kd and Bmax Counting->Data_Analysis

Figure 5: Experimental workflow for a radioligand binding assay.
Western Blot Analysis of ERK Phosphorylation

This protocol is used to detect the activation of the MAPK/ERK pathway by measuring the phosphorylation of ERK1/2.

Materials:

  • Cultured ovarian cells (e.g., granulosa cells)

  • This compound (or FSH/LH)

  • Lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture ovarian cells to the desired confluency and serum-starve them to reduce basal ERK phosphorylation.

  • Stimulate the cells with different concentrations of this compound for various time points.

  • Lyse the cells in a lysis buffer to extract total protein.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize the data.

Western_Blot_Workflow cluster_workflow Western Blot Workflow for pERK Cell_Culture Ovarian Cell Culture and Serum Starvation Stimulation Stimulation with this compound Cell_Culture->Stimulation Lysis Cell Lysis and Protein Extraction Stimulation->Lysis SDS_PAGE SDS-PAGE and Protein Transfer Lysis->SDS_PAGE Immunoblotting Immunoblotting with Anti-pERK and Anti-ERK Antibodies SDS_PAGE->Immunoblotting Detection Chemiluminescent Detection and Imaging Immunoblotting->Detection Quantification Densitometric Analysis Detection->Quantification

Figure 6: Experimental workflow for Western blot analysis of ERK phosphorylation.

Conclusion

This compound exerts its profound effects on ovarian function through the coordinated activation of a complex network of intracellular signaling pathways. The primary cAMP/PKA cascade, along with the crucial PI3K/Akt and MAPK/ERK pathways, governs the intricate processes of follicular growth, steroidogenesis, and oocyte maturation. A thorough understanding of these signaling networks, supported by quantitative data and robust experimental protocols, is essential for the continued advancement of reproductive medicine. This technical guide provides a foundational resource for researchers, scientists, and drug development professionals dedicated to unraveling the molecular intricacies of gonadotropin signaling and improving the outcomes of fertility treatments. Future research should focus on further elucidating the crosstalk between these pathways and identifying novel therapeutic targets to enhance the efficacy and safety of ovarian stimulation protocols.

The Dichotomy of Action: An In-Depth Technical Guide to the In Vivo and In Vitro Effects of Menotropin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menotropin, a cornerstone in reproductive medicine, is a purified preparation of human menopausal gonadotropin (hMG) containing both follicle-stimulating hormone (FSH) and luteinizing hormone (LH) activity. Its application in assisted reproductive technologies (ART) is primarily for controlled ovarian stimulation, an inherently in vivo process. However, the constituent gonadotropins have distinct and synergistic roles at the cellular level, which can be investigated through in vitro models. This technical guide elucidates the multifaceted effects of this compound, contrasting its integrated physiological outcomes within the human body (in vivo) with its direct cellular and molecular actions in a laboratory setting (in vitro). We will explore the differential impacts on follicular development, steroidogenesis, and oocyte maturation, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological processes.

Introduction: The Dual-Hormone Approach of this compound

This compound mimics the natural gonadotropin stimulation of the ovaries, with its FSH component primarily driving follicular growth and its LH component supporting steroidogenesis and final oocyte maturation. In vivo, these actions are embedded within a complex neuroendocrine system, involving feedback loops with the hypothalamus and pituitary gland. In contrast, in vitro systems allow for the deconstruction of these processes, offering a window into the direct effects of FSH and LH on isolated ovarian cells, free from systemic influences. Understanding this in vivo versus in vitro dichotomy is crucial for optimizing clinical protocols and advancing research in reproductive biology.

Comparative Effects of this compound: In Vivo vs. In Vitro

The physiological environment of the ovary, with its intricate network of theca, granulosa, and cumulus cells, alongside systemic hormonal regulation, creates a vastly different context for this compound's action compared to a controlled culture dish.

Follicular Development and Oocyte Maturation

In Vivo : this compound administration over several days stimulates the recruitment and growth of multiple antral follicles.[1] The synergistic action of FSH and LH is crucial; FSH stimulates granulosa cell proliferation and expression of LH receptors, while LH acts on these receptors to further promote follicular development and steroid production.[1][2] This coordinated process leads to the maturation of a cohort of oocytes within their follicular niches. The LH activity in this compound is thought to optimize folliculogenesis, potentially reducing the development of small ovarian follicles.[3]

In Vitro : The direct application of gonadotropins in in vitro maturation (IVM) systems highlights their cellular-level functions. FSH is a key component of IVM media, where it promotes cumulus expansion and the resumption of meiosis.[4] LH can also directly enhance the nuclear maturation of both cumulus-enclosed and denuded oocytes in culture, suggesting a direct effect on the oocyte or its immediate cellular environment.[5][6] However, the complete follicular development seen in vivo is not replicated in standard IVM. Studies comparing gene expression in oocytes matured in vivo versus in vitro (from the same donors) show significant differences, with lower abundance of key developmental transcripts like GDF9 and MATER in in vitro matured oocytes, indicating that the in vitro environment does not fully recapitulate the molecular maturation process.[7]

Steroidogenesis

In Vivo : According to the "two-cell, two-gonadotropin" theory, LH stimulates theca cells to produce androgens, which then diffuse to the granulosa cells.[2] FSH, in turn, stimulates the granulosa cells to convert these androgens into estrogens via the enzyme aromatase. The LH component of this compound contributes to this androgen production. Clinical studies comparing highly purified hMG (this compound) with recombinant FSH (rFSH) often show different endocrine profiles in terms of serum androgen and estradiol levels.[8]

In Vitro : In cultured human granulosa cells, the direct effects on steroidogenesis can be precisely measured. A combination of FSH and LH in culture has been shown to upregulate the expression of genes crucial for steroidogenesis, such as STAR (Steroidogenic Acute Regulatory Protein) and CYP19A1 (Aromatase), more effectively than hCG alone.[4][9] This demonstrates the direct synergistic action of the two gonadotropins on the primary steroid-producing cells of the follicle. Interestingly, in vitro studies on granulosa-lutein cells from patients who respond poorly to ovarian stimulation have shown that the addition of LH can recover FSH-induced progesterone production, highlighting a potential mechanistic basis for the use of this compound in this patient population.[10] However, the steroid profile produced in vitro can differ from the in vivo state. For instance, studies on cultured testicular tissues have shown altered steroidogenesis with an accumulation of progesterone and estradiol and a decrease in androstenedione compared to their in vivo counterparts, despite conserved testosterone levels.[3][11]

Quantitative Data Summary

The following tables summarize quantitative data from various studies, comparing outcomes of this compound (or its components) in both in vivo (clinical) and in vitro (laboratory) settings.

Table 1: Comparison of Ovarian Response and Pregnancy Outcomes (In Vivo Clinical Data)

ParameterThis compound (HP-hMG)Recombinant FSH (rFSH)p-valueCitation
Ongoing Pregnancy Rate 25%22%NS[12]
Number of Oocytes Retrieved 11.3 ± 6.014.4 ± 8.1< 0.001[11]
Fertilization Rate 64.3%66.7%> 0.05[1]
Total Gonadotropin Dose (IU) 2685 ± 7202268 ± 747< 0.001[13]
Estradiol on day of hCG (pg/mL) 21501373< 0.001[14]

Note: Data is compiled from different studies and protocols may vary. This table illustrates general trends observed in comparative clinical trials.

Table 2: Gene Expression in Human Granulosa Cells (In Vitro Experimental Data)

GeneTreatment GroupFold Change vs. ControlSignificanceCitation
StAR FSH + LH + hCGSignificantly Higherp < 0.05[4][9]
FSH + LHHigherNS vs hCG[4][9]
hCGBaseline-[4][9]
CYP19A1 (Aromatase) FSH + LH + hCGSignificantly Higherp < 0.05[4][9]
FSH + LHHigherNS vs hCG[4][9]
hCGBaseline-[4][9]
Amphiregulin FSH + LH + hCGSignificantly Higherp < 0.05[4][9]
FSH + LHSignificantly Higher vs hCGp < 0.05[4][9]
hCGBaseline-[4][9]
COX2 FSH + LH + hCGSignificantly Higherp < 0.05[4][9]
FSH + LHSignificantly Higher vs hCGp < 0.05[4][9]
hCGBaseline-[4][9]

Note: This table summarizes the relative effects of different gonadotropin combinations on gene expression in cultured human granulosa cells.

Detailed Experimental Protocols

Protocol for In Vitro Culture and Treatment of Human Granulosa Cells

This protocol is synthesized from methodologies described in studies investigating the direct effects of gonadotropins on granulosa cells.[4][9][15][16]

  • Cell Isolation :

    • Collect follicular fluid from patients undergoing oocyte retrieval for IVF.[15]

    • Pool the fluid and centrifuge at 300 x g for 10 minutes to pellet the cells.

    • Resuspend the pellet in a balanced salt solution and layer over a density gradient medium (e.g., Ficoll-Paque).

    • Centrifuge at 500 x g for 20 minutes to separate granulosa cells from red blood cells.

    • Collect the granulosa cell layer and wash with culture medium.

  • Cell Culture :

    • Seed the isolated granulosa cells in culture plates at a density of approximately 1 x 10^6 cells/plate.

    • Culture in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine.

    • Incubate at 37°C in a humidified atmosphere of 5% CO2.

    • Allow cells to adhere and grow for 4 days, with daily medium changes to remove non-adherent cells and debris.[4][16]

  • Gonadotropin Treatment :

    • After the initial culture period, replace the medium with serum-free medium containing the desired concentrations of gonadotropins.

    • Example treatment groups:

      • Control (no gonadotropins)

      • FSH (e.g., 1 U/mL) + LH (e.g., 8 U/mL) to simulate this compound's components.

      • hCG (e.g., 1 U/mL) as a comparator.

    • Incubate the cells with the hormones for a specified period (e.g., 16-24 hours) to assess acute effects on gene expression and steroid production.[4][9]

  • Analysis :

    • Gene Expression : Harvest the cells, extract mRNA, and perform quantitative real-time PCR (qPCR) to measure the expression levels of target genes (e.g., StAR, CYP19A1, Amphiregulin, COX2).

    • Steroidogenesis : Collect the culture medium and measure hormone concentrations (e.g., progesterone, estradiol) using immunoassays.

Protocol for In Vitro Maturation (IVM) of Oocytes

This is a general protocol for IVM, where the effects of this compound's components could be tested.

  • Oocyte Collection :

    • Immature cumulus-oocyte complexes (COCs) are retrieved from small antral follicles, typically from unstimulated or minimally stimulated ovaries.

  • Maturation Culture :

    • Wash the collected COCs and place them in a pre-equilibrated IVM medium.

    • The basal IVM medium is often supplemented with a protein source (e.g., human serum albumin), and gonadotropins.

    • To test the effects of this compound's components, the medium would be supplemented with a combination of FSH and LH.

    • Culture the COCs for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Assessment of Maturation :

    • After the culture period, denude the oocytes of their cumulus cells using hyaluronidase and gentle pipetting.

    • Assess nuclear maturation status by observing the extrusion of the first polar body, indicating progression to the metaphase II (MII) stage.

Mandatory Visualizations

Signaling Pathways of this compound (FSH & LH) in Granulosa Cells

Menotropin_Signaling cluster_extracellular Extracellular Space cluster_cell Granulosa Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (FSH & LH) FSHR FSH Receptor This compound->FSHR FSH LHR LH Receptor This compound->LHR LH Gs_FSH Gs Protein FSHR->Gs_FSH Gs_LH Gs Protein LHR->Gs_LH AC_FSH Adenylyl Cyclase Gs_FSH->AC_FSH cAMP_FSH cAMP AC_FSH->cAMP_FSH PKA Protein Kinase A (PKA) cAMP_FSH->PKA cAMP_LH cAMP CREB CREB PKA->CREB Phosphorylation AC_LH Adenylyl Cyclase Gs_LH->AC_LH AC_LH->cAMP_LH cAMP_LH->PKA Gene_Expression Gene Expression (Aromatase, Inhibin, StAR, etc.) CREB->Gene_Expression Transcription Activation

Caption: Signaling pathways of FSH and LH in granulosa cells.

Experimental Workflow for In Vitro Granulosa Cell Studies

Granulosa_Cell_Workflow cluster_collection Step 1: Collection & Isolation cluster_culture Step 2: Cell Culture cluster_treatment Step 3: Hormonal Treatment cluster_analysis Step 4: Analysis A1 Collect Follicular Fluid (during oocyte retrieval) A2 Isolate Granulosa Cells (Density Gradient Centrifugation) A1->A2 B1 Seed Cells in Culture Plates A2->B1 B2 Culture for 4 Days (with daily medium change) B1->B2 C1 Apply Gonadotropins (e.g., FSH + LH) in serum-free medium B2->C1 C2 Incubate for 16-24 hours C1->C2 D1 Harvest Cells for RNA Extraction C2->D1 D2 Collect Medium for Hormone Assays C2->D2 D3 qPCR for Gene Expression Analysis D1->D3 D4 Immunoassay for Steroid Measurement D2->D4

Caption: Workflow for in vitro studies on human granulosa cells.

Logical Relationship: In Vivo vs. In Vitro Environment

InVivo_vs_InVitro cluster_invivo In Vivo Environment cluster_invitro In Vitro Environment IVV_System Systemic Administration of this compound IVV_Factors Complex Factors: - Hypothalamic-Pituitary Axis - Theca & Granulosa Cell Interaction - Systemic Feedback Loops - Paracrine Signaling IVV_System->IVV_Factors IVV_Outcome Integrated Outcome: Follicular Cohort Growth & Systemic Steroidogenesis IVV_Factors->IVV_Outcome IVT_Outcome Direct Cellular Response: Gene Expression Changes & Localized Steroid Production IVV_Outcome->IVT_Outcome Differentiation IVT_System Direct Application of FSH + LH to Cells IVT_Factors Controlled Factors: - Isolated Cell Types - No Systemic Feedback - Defined Media Components - Direct Cell-Hormone Interaction IVT_System->IVT_Factors IVT_Factors->IVT_Outcome

Caption: Logical differences between in vivo and in vitro settings.

Conclusion

The effects of this compound are context-dependent. In vivo, it orchestrates a complex symphony of physiological events, culminating in the development of multiple mature follicles. The outcomes are a product of both direct gonadotropic stimulation and the body's intricate regulatory networks. In vitro, by stripping away this systemic complexity, we can probe the direct, cell-level mechanisms of its constituent hormones, FSH and LH. This reveals their synergistic roles in driving gene expression for steroidogenesis and oocyte maturation. While in vitro models provide invaluable mechanistic insights, they do not fully replicate the developmental potential and molecular profile achieved in vivo. A comprehensive understanding of both perspectives is paramount for refining ART protocols, improving patient outcomes, and guiding future research in reproductive medicine.

References

The Pharmacodynamics of Menotropin in Non-Human Primates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of menotropin in non-human primates, a critical animal model for preclinical reproductive toxicology and fertility research. This compound, a preparation of human menopausal gonadotropin (hMG), contains both follicle-stimulating hormone (FSH) and luteinizing hormone (LH), playing a pivotal role in ovarian stimulation protocols. This document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways to support the design and interpretation of non-clinical studies.

Core Principles of this compound Pharmacodynamics

This compound mimics the endogenous actions of pituitary gonadotropins to induce follicular development and steroidogenesis.[1][2] FSH is the primary driver of follicular growth, acting on granulosa cells to stimulate their proliferation and the expression of aromatase, the enzyme responsible for converting androgens to estrogens.[3] LH, on the other hand, acts on theca cells to stimulate androgen production and, in later follicular stages, on granulosa cells to promote final follicular maturation and oocyte meiosis.[3] The synergistic action of FSH and LH in this compound is essential for achieving mature follicles capable of ovulation.

Quantitative Pharmacodynamic Data

The following tables summarize the expected quantitative responses to controlled ovarian stimulation (COS) with this compound and other gonadotropins in non-human primates. It is important to note that responses can vary based on species (e.g., rhesus vs. cynomolgus macaques), age, and individual animal health.

Table 1: Follicular and Oocyte Response to Ovarian Stimulation in Macaques

ParameterGood Responders (rhFSH)Poor Responders (rhFSH)Reference
Number of Follicles (>0.5mm) on Day 1 of Stimulation 12.9 ± 6.52.9 ± 1.3[4]
Number of Follicles (≥3mm) on Day 9 of Stimulation ≥ 5< 5[4]
Total Oocytes Retrieved 44.3 ± 21.411.0 ± 4.6[4]
Metaphase II (MII) Oocytes (%) 51% (FSH alone)12% (FSH + LH)[5]
Fertilization Rate (%) 89 ± 5% (FSH alone)52 ± 11% (FSH + LH)[5]

Data presented as mean ± SD where available.

Table 2: Oocyte Maturation and Fertilization Rates in Cynomolgus Monkeys Following hCG Trigger

Oocyte Stage at RetrievalPercentage of Total OocytesIn Vitro Fertilization Rate of MII OocytesReference
Germinal Vesicle (GV) 6.7%N/A[6]
Germinal Vesicle Breakdown (GVBD) 20.6%N/A[6]
Metaphase II (MII) 72.9%68.3 ± 15.9%[6]

Data from monkeys treated with hCG alone.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of pharmacodynamic studies. The following is a generalized protocol for controlled ovarian stimulation in macaques, based on common practices in the literature.

Animal Model

Adult, regularly cycling female macaques (e.g., Macaca mulatta or Macaca fascicularis) are commonly used.[2][3] Animals should be housed in appropriate conditions with a controlled light/dark cycle and provided with a balanced diet.[7]

Ovarian Stimulation Protocol
  • Pituitary Suppression: To prevent a premature endogenous LH surge, a gonadotropin-releasing hormone (GnRH) antagonist is typically administered daily, starting from the first day of gonadotropin stimulation.[1][8]

  • Gonadotropin Administration: this compound or recombinant human FSH (rhFSH) is administered daily via subcutaneous or intramuscular injection for approximately 8-12 days.[1][4] The typical dosage for rhFSH is in the range of 30-37.5 IU twice daily.[1][4]

  • Monitoring:

    • Ultrasonography: Transabdominal ultrasonography is performed every 1-2 days to monitor follicular growth. The number and diameter of follicles are recorded.[4]

    • Hormone Analysis: Blood samples are collected daily or every other day via venipuncture to measure serum concentrations of estradiol and progesterone.[7]

  • Ovulation Trigger: When a cohort of follicles reaches a pre-ovulatory size (typically >4 mm in diameter), an ovulatory trigger, such as human chorionic gonadotropin (hCG) or a GnRH agonist, is administered to induce final oocyte maturation.[6][9]

  • Oocyte Retrieval: Oocytes are retrieved via laparoscopic follicular aspiration approximately 27-36 hours after the ovulatory trigger.[6][9]

  • Oocyte Assessment: Retrieved oocytes are assessed for meiotic stage (GV, GVBD, MII) and morphology.[6]

Visualization of Key Pathways and Workflows

Signaling Pathways in Granulosa Cells

The following diagrams illustrate the primary signaling cascades initiated by FSH and LH in ovarian granulosa cells, leading to follicular development and steroidogenesis.

FSH_Signaling_Pathway FSH FSH FSHR FSH Receptor FSH->FSHR Gs Gs Protein FSHR->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression (e.g., Aromatase, LH Receptor) CREB->Gene_Expression LH_Signaling_Pathway LH LH LHR LH Receptor LH->LHR Gs Gs Protein LHR->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA StAR StAR Protein PKA->StAR Oocyte_Maturation Oocyte Maturation PKA->Oocyte_Maturation Progesterone_Production Progesterone Production StAR->Progesterone_Production COS_Workflow Start Start of Menstrual Cycle (Day 1) Stimulation Daily this compound & GnRH Antagonist (approx. 8-12 days) Start->Stimulation Monitoring Ultrasound & Hormone Monitoring Stimulation->Monitoring Monitoring->Stimulation Continue Stimulation Trigger hCG Trigger (when follicles >4mm) Monitoring->Trigger Follicles Mature Retrieval Oocyte Retrieval (27-36h post-trigger) Trigger->Retrieval Assessment Oocyte Assessment (Maturation, Fertilization) Retrieval->Assessment

References

The Bipartite Role of Gonadotropins: An In-depth Technical Guide to the LH and FSH Components in Menotropin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menotropin, a cornerstone in reproductive medicine, is a purified gonadotropin preparation derived from the urine of postmenopausal women. Its therapeutic efficacy in controlled ovarian stimulation is critically dependent on the synergistic action of its two primary components: Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH). This technical guide delineates the distinct and cooperative roles of FSH and LH, exploring their mechanisms of action from receptor binding and signal transduction to their ultimate physiological effects on folliculogenesis and steroidogenesis. We present a synthesis of quantitative data, detailed experimental protocols for bioactivity assessment, and visual representations of key signaling pathways to provide a comprehensive resource for professionals in reproductive science and drug development.

Introduction to this compound

This compound, also known as human menopausal gonadotropin (hMG), is a naturally derived medication containing both FSH and LH.[1][2] These glycoprotein hormones are essential regulators of the human reproductive system, and their administration is a key strategy for treating infertility and in assisted reproductive technologies (ART) such as in vitro fertilization (IVF).[1][3][4] The preparation has undergone extensive purification processes to remove extraneous urinary proteins.[5] Notably, the LH activity in this compound preparations can be contributed by both LH itself and human chorionic gonadotropin (hCG), a hormone also found in postmenopausal urine that acts on the LH receptor.[5][6] The standard ratio of FSH to LH activity in this compound is approximately 1:1.[7]

The Dichotomy of Action: Roles of FSH and LH

Optimal follicular development requires the coordinated and complementary actions of both FSH and LH.[8][9]

The Role of Follicle-Stimulating Hormone (FSH)

The primary function of FSH is to stimulate the growth and maturation of ovarian follicles.[1][10] It acts directly on the granulosa cells of early antral follicles, promoting their proliferation and the expression of LH receptors, which is a critical step for later stages of follicular development.[5] In males, FSH is essential for spermatogenesis, acting on Sertoli cells to support sperm cell maturation.[1][2][11]

The Role of Luteinizing Hormone (LH)

LH acts in synergy with FSH to advance follicular development.[5][8] Its principal roles include:

  • Steroidogenesis : LH stimulates theca cells in the ovary to produce androgens (primarily testosterone).[11] These androgens then diffuse into the adjacent granulosa cells, where they are converted into estrogen (mainly estradiol) under the influence of FSH—a classic example of the "two-cell, two-gonadotropin" theory.

  • Follicular Maturation and Ovulation : In the later stages of the follicular phase, LH supports the final maturation of the dominant follicle.[12] A mid-cycle surge of LH is the direct trigger for ovulation, the release of the mature egg.[1][13]

  • Luteinization : Following ovulation, LH is responsible for the transformation of the ruptured follicle into the corpus luteum, which produces progesterone to prepare the endometrium for pregnancy.[14]

Mechanism of Action: Signaling Pathways

Both FSH and LH exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of their target cells—the FSH receptor (FSHR) on granulosa and Sertoli cells, and the LH receptor (LHR) on theca, Leydig, and mature granulosa cells.[4][10]

FSH Receptor Signaling

Binding of FSH to the FSHR primarily activates the Gs alpha subunit of the associated G-protein. This initiates a signaling cascade through the adenylyl cyclase pathway.[10]

  • Activation : FSH binds to FSHR.

  • G-Protein Coupling : The receptor activates the Gs protein.

  • Adenylyl Cyclase Activation : The alpha subunit of Gs activates adenylyl cyclase.

  • cAMP Production : Adenylyl cyclase converts ATP into cyclic adenosine monophosphate (cAMP), a second messenger.

  • PKA Activation : cAMP activates Protein Kinase A (PKA).

  • Downstream Effects : PKA phosphorylates various intracellular proteins and transcription factors (like CREB), leading to gene expression changes that promote granulosa cell proliferation, differentiation, and steroidogenesis.[10]

FSH_Signaling_Pathway FSH FSH FSHR FSH Receptor (FSHR) (Granulosa Cell) FSH->FSHR Binds G_Protein Gs Protein FSHR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB & Other Substrates PKA->CREB Phosphorylates Gene_Expression Gene Expression (Follicular Growth, Steroidogenesis) CREB->Gene_Expression Regulates LH_Signaling_Pathway cluster_membrane Cell Membrane cluster_gs Gs Pathway cluster_gq Gq/11 Pathway LH LH LHR LH Receptor (LHR) (Theca/Granulosa Cell) LH->LHR Binds G_s Gs Protein LHR->G_s Activates G_q Gq/11 Protein LHR->G_q Activates AC Adenylyl Cyclase G_s->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Steroidogenesis Steroidogenesis PKA->Steroidogenesis PLC Phospholipase C (PLC) G_q->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Ca2->Steroidogenesis PKC->Steroidogenesis Bioassay_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A1 Select Immature Rats (Female for FSH, Male for LH) A2 Randomize into Control, Standard & Test Groups A1->A2 A3 Prepare Dilutions (3 Dose Levels of Standard & Test Sample) A2->A3 B1 Administer Daily Subcutaneous Injections A3->B1 B2 House Animals under Standard Conditions B1->B2 C1 Euthanize Animals (After 3-4 Days) B2->C1 C2 Dissect Target Organs (Ovaries for FSH, Seminal Vesicles for LH) C1->C2 C3 Record Organ Weights C2->C3 C4 Perform Statistical Analysis (Parallel Line Assay) C3->C4 C5 Determine Potency (IU) C4->C5

References

An In-depth Technical Guide: Menotropin and its Impact on Ovarian Steroidogenesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a detailed examination of menotropin, a formulation of gonadotropins containing both Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH), and its fundamental role in regulating ovarian steroidogenesis. The document elucidates the molecular signaling pathways, presents quantitative data on hormonal responses, and provides detailed experimental protocols for in vitro analysis.

Introduction: The Role of this compound in Reproductive Medicine

This compound is a purified preparation of gonadotropins extracted from the urine of postmenopausal women, containing equal parts of Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH).[1] Some preparations may also contain human chorionic gonadotropin (hCG), which contributes to the overall LH activity.[2] It is a cornerstone medication in assisted reproductive technologies (ART), used to stimulate the development of multiple ovarian follicles for procedures like in vitro fertilization (IVF).[1][3]

The therapeutic effect of this compound is rooted in its ability to mimic the natural hormonal cascade that governs follicular development and the biosynthesis of steroid hormones—a process known as steroidogenesis.[3][4] FSH is the principal driver of follicular recruitment and growth, while LH is critical for ovarian steroidogenesis, leading to the production of androgens and, subsequently, estrogens.[5] Understanding the intricate impact of this compound's components on the steroidogenic pathways is crucial for optimizing clinical protocols and developing novel therapeutic strategies.

The Foundation: The Two-Cell, Two-Gonadotropin Theory

Ovarian steroidogenesis is a highly coordinated process that relies on the synergistic interaction between two distinct follicular cell types: theca cells and granulosa cells. This interplay is described by the "two-cell, two-gonadotropin" theory.[6][7]

  • Theca Cell Function (LH-Dependent): Luteinizing Hormone (LH) binds to its receptors (LHR) on the surface of theca cells. This stimulation drives the uptake of cholesterol and its conversion into androgens, primarily androstenedione and testosterone.[8][9] Theca cells, however, lack the enzyme aromatase and therefore cannot produce estrogens.[6]

  • Granulosa Cell Function (FSH-Dependent): The androgens produced by theca cells diffuse across the basement membrane into the adjacent granulosa cells.[6] Here, Follicle-Stimulating Hormone (FSH) binds to its receptors (FSHR) and potently stimulates the activity of the enzyme aromatase (CYP19A1).[8][10] Aromatase then converts the theca-derived androgens into estrogens, with 17β-estradiol being the most potent.[9]

This elegant system ensures that estrogen production is tightly coupled to follicular development, as both gonadotropins are required for the synthesis to occur efficiently.

Two_Cell_Theory Figure 1: The Two-Cell, Two-Gonadotropin Model cluster_theca Theca Cell cluster_granulosa Granulosa Cell Theca_Cell Cholesterol Androgens Androstenedione Testosterone Theca_Cell->Androgens CYP11A1, 3β-HSD CYP17A1 Granulosa_Androgens Androstenedione Testosterone Androgens->Granulosa_Androgens Diffusion Estradiol Estradiol Granulosa_Androgens->Estradiol Aromatase (CYP19A1) LH LH LH->Theca_Cell Stimulates FSH FSH FSH->Estradiol Stimulates LH_Signaling Figure 2: LH Signaling Pathway in Theca Cells LH LH LHR LH Receptor LH->LHR Binds AC Adenylyl Cyclase LHR->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates CREB Transcription Factors (e.g., CREB) PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Enzymes Upregulation of: - StAR - CYP11A1 - CYP17A1 Gene->Enzymes Steroids Cholesterol ➜ Androgens Enzymes->Steroids FSH_Signaling Figure 3: FSH Signaling Pathway in Granulosa Cells FSH FSH FSHR FSH Receptor FSH->FSHR Binds AC Adenylyl Cyclase FSHR->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates CREB Transcription Factors (e.g., CREB) PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Enzymes Potent Upregulation of: - Aromatase (CYP19A1) Gene->Enzymes Steroids Androgens ➜ Estrogens Enzymes->Steroids Workflow Figure 4: Experimental Workflow for In Vitro Steroidogenesis Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Culture H295R Cells Plate Seed Cells into 24-Well Plates Culture->Plate Acclimate Acclimate for 24h Plate->Acclimate Treat Apply this compound & Control Treatments Acclimate->Treat Incubate Incubate for 48h Treat->Incubate Collect Collect Culture Medium Incubate->Collect Assay Perform Cell Viability Assay Incubate->Assay Hormone Quantify Hormones (ELISA / LC-MS/MS) Collect->Hormone qPCR Quantify Gene Expression (RT-qPCR)

References

In-Depth Technical Guide to Basic Research Applications of Menotropin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menotropin, a purified preparation of human menopausal gonadotropin (hMG), is a cornerstone in both clinical reproductive medicine and basic research.[1][2] Comprised of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), this compound serves as a vital tool for investigating the intricate processes of folliculogenesis, steroidogenesis, and spermatogenesis.[1][3] Its application in basic research allows for the elucidation of fundamental mechanisms governing gonadal function and provides a platform for the development of novel therapeutic strategies for infertility and other reproductive disorders. This guide offers an in-depth technical overview of the core basic research applications of this compound, complete with detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and workflows.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by mimicking the actions of endogenous FSH and LH.[3] FSH primarily acts on granulosa cells in the ovary and Sertoli cells in the testis, while LH targets theca cells in the ovary and Leydig cells in the testis.[1][4]

Signaling in Ovarian Follicular Development

In the ovary, the coordinated action of FSH and LH is essential for follicular growth, maturation, and steroid production.

  • FSH Signaling in Granulosa Cells: FSH binds to its G-protein coupled receptor (GPCR) on the surface of granulosa cells, activating adenylyl cyclase and leading to an increase in intracellular cyclic AMP (cAMP).[1][5] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream targets, including transcription factors like CREB (cAMP response element-binding protein).[1][6] This cascade stimulates granulosa cell proliferation and differentiation, and upregulates the expression of key genes involved in steroidogenesis, such as aromatase (CYP19A1), which converts androgens to estrogens.[2] FSH signaling also involves other pathways, including the PI3K/AKT and ERK1/2 pathways, which are crucial for cell survival and proliferation.[2][3]

  • LH Signaling in Theca Cells: LH binds to its GPCR on theca cells, also activating the adenylyl cyclase/PKA pathway.[4][7] This stimulation leads to the uptake of cholesterol and the expression of enzymes required for androgen synthesis, most notably CYP17A1.[4] The androgens produced by theca cells then diffuse into the adjacent granulosa cells to serve as substrates for estrogen production, a classic example of the "two-cell, two-gonadotropin" theory.[4][8]

FSH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane FSH FSH FSHR FSH Receptor (GPCR) FSH->FSHR G_protein G_protein FSHR->G_protein activates AC AC G_protein->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene_Expression CREB->Gene_Expression regulates

LH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane LH LH LHR LH Receptor (GPCR) LH->LHR G_protein G_protein LHR->G_protein activates AC AC G_protein->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Cholesterol_Uptake Cholesterol_Uptake PKA->Cholesterol_Uptake stimulates StAR StAR PKA->StAR activates CYP11A1 CYP11A1 Cholesterol_Uptake->CYP11A1 StAR->CYP11A1 CYP17A1 CYP17A1 CYP11A1->CYP17A1 Pregnenolone Androgens Androgens CYP17A1->Androgens

Signaling in Spermatogenesis

In the testes, FSH and LH are critical for the initiation and maintenance of sperm production.

  • FSH Signaling in Sertoli Cells: FSH acts on Sertoli cells to support the developing germ cells. The signaling cascade is similar to that in granulosa cells, involving the activation of the cAMP/PKA pathway. This leads to the production of factors essential for germ cell survival and differentiation, such as androgen-binding protein (ABP), which maintains high local concentrations of testosterone.[3]

  • LH Signaling in Leydig Cells: LH stimulates Leydig cells to produce testosterone. The signaling pathway involves the LH receptor, G-protein activation, adenylyl cyclase, and PKA, culminating in the increased expression of steroidogenic enzymes that convert cholesterol to testosterone. Testosterone then acts on Sertoli cells to support spermatogenesis.

In Vitro Research Applications and Experimental Protocols

In vitro models, particularly primary granulosa cell cultures, are invaluable for dissecting the direct effects of this compound on cellular function.

Primary Granulosa Cell Culture

Objective: To isolate and culture primary granulosa cells to study the effects of this compound on proliferation, differentiation, and steroidogenesis.

Experimental Protocol:

  • Ovary Collection: Ovaries are collected from immature female animals (e.g., 21-25 day old NMRI mice or from bovine ovaries obtained from an abattoir).[9][10]

  • Follicle Puncture: Ovaries are placed in a petri dish containing culture medium (e.g., DMEM/F-12 supplemented with 10% Fetal Bovine Serum and antibiotics).[9] Follicles are punctured using a 27-gauge needle to release granulosa cells and oocytes.

  • Cell Isolation: The cell suspension is collected and centrifuged. The cell pellet is resuspended and washed to remove red blood cells and debris.[11]

  • Cell Culture: Granulosa cells are plated in culture dishes at a desired density and incubated at 37°C in a humidified atmosphere with 5% CO2.[9]

  • This compound Treatment: After allowing the cells to attach, the medium is replaced with fresh medium containing varying concentrations of this compound (e.g., 10-100 mIU/mL).

  • Assays:

    • Steroidogenesis: Culture media is collected at different time points to measure the concentration of steroid hormones (e.g., progesterone, estradiol) using Radioimmunoassay (RIA) or ELISA.[11][12]

    • Gene Expression: Total RNA is extracted from the cells, and the expression of target genes (e.g., CYP19A1, LHCGR, STAR) is quantified using quantitative RT-PCR.[4][13]

    • Cell Proliferation: Cell viability and proliferation can be assessed using assays such as MTT or by direct cell counting.[9]

Granulosa_Cell_Culture_Workflow cluster_assays Downstream Assays Ovary_Collection Ovary Collection Follicle_Puncture Follicle Puncture Ovary_Collection->Follicle_Puncture Cell_Isolation Granulosa Cell Isolation Follicle_Puncture->Cell_Isolation Cell_Culture Cell Culture Cell_Isolation->Cell_Culture Menotropin_Treatment This compound Treatment Cell_Culture->Menotropin_Treatment Steroid_Assay Steroid Hormone Assay (RIA/ELISA) Menotropin_Treatment->Steroid_Assay Gene_Expression_Assay Gene Expression (qRT-PCR) Menotropin_Treatment->Gene_Expression_Assay Proliferation_Assay Proliferation Assay (MTT) Menotropin_Treatment->Proliferation_Assay

Quantitative Data from In Vitro Studies

The following table summarizes representative quantitative data from in vitro studies using gonadotropins.

Cell TypeTreatmentParameter MeasuredResultReference
Human Granulosa CellsLH (component of this compound)Progesterone Secretion8- to 20-fold increase over basal levels[11]
Rat Granulosa CellsTestosterone (production stimulated by LH)Progesterone ProductionUp to 11-fold increase with 10⁻⁷M Testosterone[14]
Human Granulosa CellshMGProgesterone SecretionStimulated progesterone secretion, maximal effect between days 2-6[12]

In Vivo Research Applications and Experimental Protocols

In vivo animal models are essential for studying the systemic effects of this compound on the entire reproductive axis.

Ovarian Stimulation in Rodent Models

Objective: To induce follicular development and superovulation in female mice or rats to study oocyte maturation and early embryonic development.

Experimental Protocol:

  • Animal Model: Immature female mice (e.g., 21-35 days old) of a suitable strain (e.g., C57BL/6 or F1 hybrids) are commonly used.[15][16][17]

  • This compound Administration: Mice are injected intraperitoneally (IP) with a priming dose of Pregnant Mare Serum Gonadotropin (PMSG), which has primarily FSH-like activity (e.g., 5 IU).[15][18] this compound can be used as an alternative or in conjunction.

  • hCG Administration: Approximately 48 hours after the PMSG/Menotropin injection, an ovulatory dose of human Chorionic Gonadotropin (hCG), which mimics the LH surge, is administered (e.g., 5 IU, IP).[15][18]

  • Assessment of Follicular Development:

    • Ovary Histology: Ovaries can be collected at different time points, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to visualize and count follicles at different developmental stages.

    • Oocyte Retrieval: Oocytes can be retrieved from the oviducts approximately 12-14 hours after hCG injection for in vitro fertilization or other studies.[15][16]

  • Hormone Level Measurement: Blood samples can be collected to measure serum levels of estradiol and progesterone by RIA or ELISA.[19][20][21]

Ovarian_Stimulation_Workflow cluster_outcomes Outcome Assessment Animal_Selection Select Immature Female Mice PMSG_Injection Inject PMSG/Menotropin (Day 1) Animal_Selection->PMSG_Injection hCG_Injection Inject hCG (Day 3, ~48h post-PMSG) PMSG_Injection->hCG_Injection Ovary_Histology Ovary Histology & Follicle Counting hCG_Injection->Ovary_Histology Oocyte_Retrieval Oocyte Retrieval from Oviducts hCG_Injection->Oocyte_Retrieval Hormone_Measurement Serum Hormone Measurement hCG_Injection->Hormone_Measurement

Induction of Spermatogenesis in Hypogonadal Mice

Objective: To investigate the role of gonadotropins in initiating and maintaining spermatogenesis in a model of hypogonadotropic hypogonadism.

Experimental Protocol:

  • Animal Model: The hypogonadal (hpg) mouse is a well-established model that lacks endogenous GnRH and therefore has impaired testicular development.[22]

  • This compound Treatment: Hpg mice can be treated with a combination of hCG (to mimic LH) and this compound (to provide FSH). For example, hCG can be administered three times a week, followed by the addition of this compound injections.[23]

  • Assessment of Spermatogenesis:

    • Testicular Histology: Testes are collected, weighed, fixed, and sectioned. Histological analysis is performed to assess the presence and progression of spermatogenesis in the seminiferous tubules.

    • Sperm Analysis: If spermatogenesis is restored, sperm can be collected from the epididymis to assess count, motility, and morphology.

    • Hormone Levels: Serum testosterone levels can be measured to confirm the efficacy of the LH-like stimulation.

Quantitative Data from In Vivo Studies

The following table summarizes representative quantitative data from in vivo studies using gonadotropins.

Animal ModelTreatment ProtocolParameter MeasuredResultReference
Immature Female RatsProgesterone (1 mg/100g body weight/day for 30 days)Serum FSHDecreased[19]
Immature Female RatsProgesterone (as above)Serum EstradiolDecreased[19]
Immature Female RatsOvariectomy + Estradiol Benzoate + ProgesteroneSerum LH and FSHRise in gonadotropins prevented more effectively than with estradiol alone[24]
Men with Hypogonadotropic HypogonadismhCG + hMGSpermatogenesisInduced in a significant proportion of patients[25]

Conclusion

This compound is an indispensable tool in the armamentarium of reproductive biologists and drug development professionals. Its ability to potently stimulate follicular development and spermatogenesis in both in vitro and in vivo settings provides a robust platform for investigating the fundamental principles of reproductive physiology. The detailed protocols and quantitative data presented in this guide are intended to facilitate the design and execution of rigorous basic research studies, ultimately contributing to a deeper understanding of gonadal function and the development of improved therapies for reproductive disorders.

References

Methodological & Application

Protocol for Menotropin Administration in Mouse Models: Application Notes for Superovulation and Folliculogenesis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menotropin, a purified preparation of human menopausal gonadotropin (hMG), is a key component in reproductive biology research, particularly in the creation of translational mouse models for human fertility and drug development. Comprising both follicle-stimulating hormone (FSH) and luteinizing hormone (LH) activity, this compound is instrumental in stimulating follicular development and inducing ovulation. These application notes provide detailed protocols for the administration of this compound in mouse models for the purposes of superovulation and the study of folliculogenesis. The methodologies outlined are based on established practices and aim to ensure reproducibility and optimal outcomes in a research setting.

This compound acts by mimicking the endogenous gonadotropins. FSH is crucial for the recruitment and growth of ovarian follicles, while LH triggers ovulation and supports the early stages of the corpus luteum.[1] In mouse models, the administration of exogenous gonadotropins bypasses the animal's natural estrous cycle, leading to the development of a greater number of mature oocytes than would occur naturally—a process known as superovulation. This technique is vital for various applications, including in vitro fertilization (IVF), transgenic mouse production, and cryopreservation of embryos.

Data Presentation

The efficacy of this compound administration can be influenced by several factors, including the mouse strain, age, and the specific dosage of the gonadotropins. The following tables summarize quantitative data from studies utilizing human menopausal gonadotropin (hMG) or functionally similar gonadotropin protocols to induce superovulation in various mouse strains.

Table 1: Oocyte Yield in Response to Human Menopausal Gonadotropin (hMG) in F1 Hybrid (CBA x C57/BL) Mice

Treatment GroupNumber of Responding Mice / Total MicePercentage of Responding MiceTotal Oocytes RecoveredAverage Oocyte Yield per Responding Mouse
hMG + hCG32 / 7045.7%45414.2
Pure FSH + hCG15 / 6622.7%775.1

Data adapted from a study comparing the efficacy of hMG (this compound) and pure FSH for superovulation.[2]

Table 2: Effect of Gonadotropin Dose on Oocyte Yield in Various Mouse Strains

Mouse StrainPMSG (IU)Average Oocyte Yield
FVB/NHsd5> 40
B6D2F1/Hsd5> 40
BALB/cAnNCr520 - 40
Crl:CD1(ICR)520 - 40
C57BL/6NHsd520 - 40
B6(Cg)-Tyrc-2J/J2.520 - 40

This table presents optimized single doses of Pregnant Mare Serum Gonadotropin (PMSG), which provides FSH-like activity, for achieving high oocyte yields in different mouse strains.[3] These dosages can serve as a starting point for optimizing this compound protocols.

Table 3: Serum Hormone Levels in Superovulated vs. Naturally Cycling Mice

HormoneStageControl GroupSuperovulated Group
Estradiol (pg/mL)Germinal Vesicle (GV)~20~40-50
Progesterone (ng/mL)Germinal Vesicle (GV)~5~15-20
Estradiol (pg/mL)Metaphase II (MII)~20~10-30

This table illustrates the significant increase in serum estradiol and progesterone levels in mice following superovulation protocols, reflecting the development of multiple ovarian follicles.[1]

Experimental Protocols

The following protocols are adapted from established superovulation procedures using gonadotropins in mice.[4][5][6][7][8] Researchers should optimize the dosages and timing for their specific mouse strain and experimental goals.

Protocol 1: Superovulation for Oocyte and Embryo Production

Materials:

  • This compound for Injection, USP (e.g., Menopur®, Repronex®)

  • Human Chorionic Gonadotropin (hCG)

  • Sterile 0.9% Sodium Chloride Injection (Saline) or Sterile Phosphate-Buffered Saline (PBS)

  • 1 mL syringes with 27-30 gauge needles

  • Immature female mice (3-5 weeks old is generally optimal for many strains)[4][5]

  • Stud male mice (proven breeders, >8 weeks old)

Procedure:

  • Reconstitution of this compound:

    • Reconstitute a vial of this compound (typically containing 75 IU FSH and 75 IU LH activity) with 1 mL of sterile saline or PBS. This will result in a concentration of 75 IU/mL for both FSH and LH.

    • For a desired dose of 5 IU, you would inject 0.067 mL of this solution. To facilitate accurate dosing, further dilution may be necessary. For example, diluting the 1 mL of reconstituted this compound with 14 mL of sterile saline would result in a final concentration of 5 IU/mL, allowing for a 0.1 mL injection volume per mouse.

    • Keep reconstituted hormones on ice and use them on the day of preparation.

  • This compound Administration (Day 1):

    • In the afternoon (typically between 1:00 PM and 4:00 PM), administer 2.5 to 5.0 IU of this compound via intraperitoneal (IP) injection to each immature female mouse.[7] The optimal dose can be strain-dependent.[3]

  • hCG Administration (Day 3):

    • Approximately 46-48 hours after the this compound injection, administer 2.5 to 5.0 IU of hCG via IP injection.[7] The timing of this injection is critical for inducing ovulation.

  • Mating:

    • Immediately following the hCG injection, place one superovulated female mouse with one stud male mouse for mating.

  • Oocyte/Embryo Collection:

    • Ovulation typically occurs 12-14 hours after the hCG injection.[7]

    • For the collection of zygotes (one-cell embryos), euthanize the female mice approximately 24 hours after the hCG injection and flush the oviducts. A vaginal plug check in the morning can confirm mating, but is not always necessary as mating can occur without a visible plug.[7]

Protocol 2: Study of Folliculogenesis

Materials:

  • This compound for Injection, USP

  • Sterile 0.9% Sodium Chloride Injection or PBS

  • 1 mL syringes with 27-30 gauge needles

  • Immature or adult female mice (depending on the experimental design)

  • Histology supplies (fixative, paraffin, microtome, slides, stains)

  • Hormone assay kits (e.g., ELISA for estradiol and progesterone)

Procedure:

  • This compound Treatment Regimen:

    • Administer daily IP injections of this compound at a desired dose (e.g., 2.5-5.0 IU) for a specified number of days to stimulate follicular growth.

    • Control groups should receive vehicle (saline or PBS) injections.

  • Sample Collection:

    • At predetermined time points during and after the treatment period, euthanize mice and collect trunk blood for serum hormone analysis.

    • Harvest the ovaries and fix them in an appropriate fixative (e.g., 10% neutral buffered formalin) for histological analysis.

  • Histological Analysis:

    • Process the fixed ovaries for paraffin embedding and sectioning.

    • Stain the ovarian sections with Hematoxylin and Eosin (H&E) to visualize and count follicles at different developmental stages (e.g., primordial, primary, secondary, antral, and preovulatory follicles).[9][10][11][12][13]

  • Hormone Analysis:

    • Measure serum concentrations of estradiol and progesterone using commercially available assay kits to correlate follicular development with steroid hormone production.[1][14][15][16]

Visualizations

Experimental Workflow for Superovulation

G cluster_day1 Day 1 cluster_day3 Day 3 cluster_day4 Day 4 reconstitution Reconstitute this compound (e.g., 75 IU in 1 mL saline) dilution Dilute to working concentration (e.g., 5 IU/0.1 mL) injection1 Administer 2.5-5.0 IU this compound intraperitoneally (IP) to immature female mice (1:00 PM - 4:00 PM) injection2 Administer 2.5-5.0 IU hCG (IP) 46-48 hours post-Menotropin injection1->injection2 46-48 hours mating Immediately pair with stud male mice ovulation Ovulation occurs ~12-14 hours post-hCG mating->ovulation ~12-14 hours collection Collect zygotes from oviducts ~24 hours post-hCG G cluster_fsh FSH Signaling cluster_lh LH Signaling FSH FSH FSHR FSH Receptor (GPCR) FSH->FSHR Gs_FSH Gαs FSHR->Gs_FSH AC_FSH Adenylate Cyclase Gs_FSH->AC_FSH activates cAMP_FSH cAMP AC_FSH->cAMP_FSH produces PKA_FSH PKA cAMP_FSH->PKA_FSH activates CREB_FSH CREB PKA_FSH->CREB_FSH phosphorylates MAPK_FSH MAPK (ERK1/2) PKA_FSH->MAPK_FSH activates Folliculogenesis Follicle Growth & Estradiol Synthesis CREB_FSH->Folliculogenesis promotes MAPK_FSH->Folliculogenesis promotes LH LH LHR LH Receptor (GPCR) LH->LHR Gs_LH Gαs LHR->Gs_LH AC_LH Adenylate Cyclase Gs_LH->AC_LH activates cAMP_LH cAMP AC_LH->cAMP_LH produces PKA_LH PKA cAMP_LH->PKA_LH activates MAPK_LH MAPK (ERK1/2) PKA_LH->MAPK_LH activates Ovulation Ovulation & Progesterone Synthesis MAPK_LH->Ovulation induces

References

Application Notes and Protocols for Menotropin Dosage Calculation in In Vitro Fertilization (IVF) Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menotropin, a purified preparation of human menopausal gonadotropins (hMG), is a cornerstone in controlled ovarian stimulation (COS) for in vitro fertilization (IVF). It is comprised of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), both critical for follicular development and maturation.[1][2] This document provides detailed protocols and application notes for the calculation and application of this compound dosage in both clinical and preclinical IVF research settings.

Mechanism of Action: The Two-Cell, Two-Gonadotropin Model

The synergistic action of FSH and LH in this compound is best explained by the "two-cell, two-gonadotropin" theory, which describes the cooperation between theca and granulosa cells within the ovarian follicle.

  • LH Action on Theca Cells: LH stimulates theca cells to produce androgens (e.g., androstenedione and testosterone) from cholesterol.[2]

  • FSH Action on Granulosa Cells: These androgens then diffuse into the adjacent granulosa cells. FSH stimulates granulosa cells to convert these androgens into estrogens, primarily estradiol, via the enzyme aromatase.[2][3] Estradiol is essential for follicular growth and oocyte maturation.

This coordinated hormonal action leads to the development of multiple mature follicles, which is the primary goal of COS in IVF.[4]

Signaling Pathways

Both FSH and LH bind to G-protein coupled receptors on their respective target cells, primarily activating the Gs/cAMP/protein kinase A (PKA) signaling pathway.[5] This cascade leads to the phosphorylation of various downstream proteins and transcription factors, ultimately regulating gene expression for steroidogenesis, cell proliferation, and differentiation.[2][5]

Caption: The "Two-Cell, Two-Gonadotropin" signaling pathway in the ovarian follicle.

Dosage Calculation and Administration Protocols

Dosage of this compound must be individualized for each subject based on ovarian reserve markers and response.[5][6] The goal is to retrieve an optimal number of mature oocytes (typically 10-18 in human IVF) while minimizing the risk of Ovarian Hyperstimulation Syndrome (OHSS).[4]

Factors Influencing Dosage
  • Age: Ovarian response tends to decrease with age.

  • Anti-Müllerian Hormone (AMH): A key biomarker for ovarian reserve. Lower AMH levels may require higher starting doses.

  • Antral Follicle Count (AFC): The number of small follicles visible on ultrasound at the beginning of a cycle, which correlates with ovarian reserve.

  • Body Mass Index (BMI): May influence gonadotropin requirements.

  • Previous Response: The outcome of prior stimulation cycles is a strong predictor of future response.

Clinical Research Protocol (Human) - GnRH Antagonist Protocol

This is a commonly used protocol due to its shorter duration and lower risk of OHSS.[7]

Objective: To achieve multifollicular development for oocyte retrieval in an IVF research setting.

Materials:

  • This compound for injection (e.g., Menopur®)

  • GnRH antagonist (e.g., Ganirelix, Cetrotide)

  • Human Chorionic Gonadotropin (hCG) for final oocyte maturation

  • Syringes and needles for subcutaneous injection

  • Ultrasound equipment

  • Hormone assay kits (Estradiol, LH, Progesterone)

Protocol Steps:

  • Baseline Assessment (Cycle Day 2 or 3):

    • Perform transvaginal ultrasound to confirm the absence of ovarian cysts and to determine AFC.

    • Collect blood sample for baseline Estradiol (E2), LH, and Progesterone (P4) levels.

  • Initiation of Stimulation (Cycle Day 2 or 3):

    • Begin daily subcutaneous administration of this compound.

    • The typical starting dose ranges from 150 IU to 225 IU.[6][8] For predicted high responders (e.g., AMH ≥ 5 ng/mL), a starting dose of 150 IU is often used.[9]

  • Monitoring and Dose Adjustment:

    • Monitoring typically begins on stimulation day 5 or 6.[6]

    • Conduct transvaginal ultrasound to measure follicular growth (number and size of follicles).

    • Measure serum E2 levels.

    • Adjust the this compound dose based on ovarian response. Dose adjustments should not be made more frequently than every 2 days and typically by no more than 75-150 IU per adjustment.[5][6] The maximum recommended daily dose is 450 IU.[5][6]

  • Initiation of GnRH Antagonist:

    • When the lead follicle reaches ≥14 mm in diameter, or serum E2 levels are ≥300 pg/mL, begin daily subcutaneous administration of a GnRH antagonist (e.g., 0.25 mg ganirelix) to prevent a premature LH surge.

  • Triggering Final Oocyte Maturation:

    • When at least three follicles reach a mean diameter of ≥17-18 mm, administer a single injection of hCG (e.g., 5,000-10,000 IU) to trigger final oocyte maturation.[10]

    • Discontinue this compound and GnRH antagonist administration after the hCG trigger.

    • Caution: Withhold hCG if serum E2 is >2000 pg/mL or if there is an excessive number of follicles, to reduce the risk of OHSS.[8]

  • Oocyte Retrieval:

    • Schedule oocyte retrieval approximately 36 hours after the hCG injection.

IVF Research Workflow with this compound Start Start: Cycle Day 2/3 Baseline Baseline Assessment - Ultrasound (AFC) - Serum E2, LH, P4 Start->Baseline Stimulation Initiate this compound (150-225 IU/day) Baseline->Stimulation Monitoring Monitoring (Stim Day 5/6+) - Ultrasound - Serum E2 Stimulation->Monitoring Decision1 Adjust Dose? Monitoring->Decision1 Decision3 ≥3 Follicles ≥17mm? Monitoring->Decision3 Adjust Adjust this compound Dose (± 75-150 IU) Decision1->Adjust Yes Decision2 Lead Follicle ≥14mm? Decision1->Decision2 No Adjust->Monitoring Decision2->Monitoring No Antagonist Start GnRH Antagonist (0.25 mg/day) Decision2->Antagonist Yes Antagonist->Monitoring Decision3->Monitoring No Trigger Administer hCG Trigger (5,000-10,000 IU) Decision3->Trigger Yes Retrieval Oocyte Retrieval (~36h post-trigger) Trigger->Retrieval

Caption: A typical experimental workflow for a GnRH antagonist protocol in IVF research.

Preclinical Research Protocol (Mouse Model)

Objective: To induce superovulation in immature female mice to obtain mature oocytes for in vitro research.

Materials:

  • Immature female mice (e.g., B6D2F1 strain, 3-4 weeks old)

  • This compound (hMG)

  • Human Chorionic Gonadotropin (hCG)

  • Sterile saline for injection

  • Syringes and needles for intraperitoneal (IP) injection

Protocol Steps:

  • Acclimatization: Acclimate mice for at least one week before the experiment under standard laboratory conditions.

  • hMG Administration: Administer a single IP injection of hMG to induce follicular development. A study has shown that a dose of 15 IU of hMG is optimal for maximizing the yield of mature oocytes with a low degeneration rate.[11]

  • hCG Administration: 48 hours after the hMG injection, administer a single IP injection of hCG (e.g., 15 IU) to trigger ovulation and final oocyte maturation.[11]

  • Oocyte Collection: 12-14 hours after the hCG injection, euthanize the mice and collect cumulus-oocyte complexes (COCs) from the oviducts.

  • In Vitro Fertilization and Culture: The collected mature oocytes can then be used for in vitro fertilization experiments, with embryonic development followed until the blastocyst stage.[11]

Data Presentation: Quantitative Outcomes

The dosage of this compound directly impacts several key research outcomes. The following tables summarize representative data from clinical and preclinical studies.

Table 1: Clinical Outcomes of HP-hMG vs. rFSH in IVF/ICSI
OutcomeHighly Purified hMG (HP-hMG)Recombinant FSH (rFSH)
Ongoing Pregnancy Rate 25%22%
Live Birth Rate 24.4%30.1%
Mean Total Gonadotropin Dose (IU) 2903 ± 8672268 ± 747
Data adapted from a comparative trial. Note that differences in live birth rates were not statistically significant in this study, while the total dose required was significantly higher for the hMG group.[9][12][13]
Table 2: Preclinical Outcomes of Different hMG Doses in Mice
hMG Dose (IU)Mean No. of Oocytes RetrievedMaturation Rate (%)Degeneration Rate (%)
5 15.275.512.1
10 22.882.38.5
15 35.588.94.1
20 28.485.19.8
Data from a study on superovulation in immature female mice, indicating 15 IU as the optimal dose for oocyte yield and quality.[11]

Experimental Protocol: Assessment of Oocyte Quality

The quality of oocytes retrieved after stimulation is a critical determinant of IVF success. Assessment is typically performed non-invasively using morphological criteria.

Objective: To evaluate the quality of retrieved cumulus-oocyte complexes (COCs) and denuded oocytes.

Equipment:

  • Stereomicroscope

  • Inverted microscope with micromanipulators

  • Hyaluronidase solution

  • Culture dishes and media

Protocol Steps:

  • COC Assessment:

    • Under a stereomicroscope, evaluate the entire COC immediately after retrieval.

    • High-Quality COCs: Characterized by a multi-layered, compact cumulus cell mass with a radiating corona.

    • Low-Quality COCs: May have a sparse, dark, or fragmented cumulus cell mass.

  • Denudation:

    • Briefly expose COCs to a hyaluronidase solution to enzymatically remove the cumulus cells.

    • Mechanically denude the oocytes by gentle pipetting with a narrow-bore pipette.

  • Oocyte Maturity and Morphology Assessment:

    • Under an inverted microscope, assess the nuclear maturity of the denuded oocyte.

    • Metaphase II (MII): Mature oocyte, characterized by the presence of the first polar body in the perivitelline space. These are suitable for IVF/ICSI.[14]

    • Metaphase I (MI): Immature oocyte, no polar body is visible.

    • Germinal Vesicle (GV): Immature oocyte, characterized by the presence of a visible nucleus.[14]

    • Evaluate cytoplasmic morphology. Look for abnormalities such as granularity, vacuoles, or inclusions.

    • Assess the size and granularity of the perivitelline space and the shape and integrity of the first polar body. A fragmented or giant polar body may indicate reduced quality.

References

Application Notes and Protocols for Reconstituting and Storing Menotropin for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Menotropin

This compound, also known as human menopausal gonadotropin (hMG), is a purified preparation of gonadotropins extracted from the urine of postmenopausal women.[1][2] It is a complex mixture of hormones, primarily containing follicle-stimulating hormone (FSH) and luteinizing hormone (LH), which are crucial for normal reproductive function.[3][4] Some preparations may also contain human chorionic gonadotropin (hCG), which contributes to the overall LH bioactivity.[5][6]

In a laboratory setting, this compound serves as a valuable tool for in vitro studies of gonadal cell function, including steroidogenesis, gametogenesis, and the elucidation of gonadotropin signaling pathways. Its dual FSH and LH activity allows for the investigation of the synergistic effects of these hormones on target cells such as granulosa cells of the ovary and Leydig cells of the testis.[7][8]

Mechanism of Action: Signaling Pathways

This compound exerts its biological effects by activating specific G-protein coupled receptors on the surface of target cells: the FSH receptor (FSHR) and the LH/choriogonadotropin receptor (LHCGR).

2.1. FSH Receptor Signaling in Granulosa Cells

FSHR is predominantly expressed on granulosa cells in the ovary.[9] The binding of the FSH component of this compound to its receptor initiates a cascade of intracellular signaling events, primarily through the activation of adenylyl cyclase and the subsequent increase in cyclic adenosine monophosphate (cAMP).[1] This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors and other kinases. Key downstream pathways activated by FSH in granulosa cells include the ERK/MAPK, p38 MAPK, and PI3K/Akt/mTOR pathways. These pathways collectively regulate gene expression leading to follicular growth, differentiation, and steroidogenesis, particularly the conversion of androgens to estrogens via the enzyme aromatase.

FSH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Pathways cluster_cellular_response Cellular Response This compound (FSH) This compound (FSH) FSHR FSH Receptor This compound (FSH)->FSHR Binds AC Adenylyl Cyclase FSHR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates ERK_MAPK ERK/MAPK Pathway PKA->ERK_MAPK Activates p38_MAPK p38 MAPK Pathway PKA->p38_MAPK Activates PI3K_Akt PI3K/Akt/mTOR Pathway PKA->PI3K_Akt Activates Gene_Expression Gene Expression (e.g., Aromatase, Inhibin) ERK_MAPK->Gene_Expression Cell_Proliferation Cell Proliferation & Differentiation p38_MAPK->Cell_Proliferation PI3K_Akt->Cell_Proliferation Steroidogenesis Steroidogenesis Gene_Expression->Steroidogenesis

Caption: FSH Signaling Pathway in Granulosa Cells.

2.2. LH Receptor Signaling in Theca and Leydig Cells

The LHCGR is expressed on theca cells in the ovary and Leydig cells in the testis.[8][9] The LH component of this compound binds to this receptor, also activating the cAMP/PKA signaling cascade. In theca and Leydig cells, this pathway is pivotal for the synthesis of androgens, such as androstenedione and testosterone, from cholesterol.

LH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_steroidogenesis Steroidogenesis Pathway This compound (LH) This compound (LH) LHCGR LH/CG Receptor This compound (LH)->LHCGR Binds AC Adenylyl Cyclase LHCGR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cholesterol_Transport Cholesterol Transport (e.g., StAR) PKA->Cholesterol_Transport Upregulates Steroidogenic_Enzymes Steroidogenic Enzymes (e.g., P450scc, 3β-HSD) PKA->Steroidogenic_Enzymes Activates Androgen_Synthesis Androgen Synthesis (Testosterone/Androstenedione) Cholesterol_Transport->Androgen_Synthesis Steroidogenic_Enzymes->Androgen_Synthesis

Caption: LH Signaling Pathway in Theca/Leydig Cells.

Reconstitution and Storage Protocols

Proper reconstitution and storage of lyophilized this compound are critical to maintain its biological activity for in vitro experiments.

Materials Required
  • Vial of lyophilized this compound

  • Sterile, nuclease-free water, phosphate-buffered saline (PBS), or cell culture medium (as per experimental requirements)

  • Sterile, low-protein-binding polypropylene microcentrifuge tubes

  • Optional: Sterile-filtered 0.1% Bovine Serum Albumin (BSA) solution (protease-free)

Reconstitution Protocol
  • Equilibrate : Allow the vial of lyophilized this compound to come to room temperature before opening to prevent condensation.

  • Centrifuge : Briefly centrifuge the vial to ensure the powder is collected at the bottom.

  • Add Solvent : Carefully add the desired volume of sterile solvent to the vial. For creating a concentrated stock solution, a smaller volume is recommended. For direct use, reconstitute to the final working concentration.

  • Dissolve : Gently swirl or pipette the solution up and down to dissolve the powder completely. Avoid vigorous shaking or vortexing, as this can cause denaturation of the protein hormones.

  • Incubate (Optional) : For complete solubilization, let the vial sit at room temperature for 10-15 minutes with occasional gentle swirling.

Storage Recommendations
Storage ConditionLyophilized PowderReconstituted Stock SolutionWorking Dilution
Short-term (1-2 weeks) 2-8°C2-8°C2-8°C (use within a day)
Long-term (up to 12 months) -20°C to -80°C-20°C to -80°C in aliquotsNot recommended

Important Considerations:

  • Aliquoting : To avoid repeated freeze-thaw cycles, which can degrade the protein, it is highly recommended to aliquot the reconstituted stock solution into single-use volumes in low-protein-binding tubes.

  • Carrier Protein : For long-term storage of dilute solutions, the addition of a carrier protein such as 0.1% BSA can help prevent loss of activity due to adsorption to the storage vial.

  • Sterility : All reconstitution and handling should be performed under aseptic conditions to prevent microbial contamination.

Experimental Protocols

The following are example protocols for the use of reconstituted this compound in common in vitro assays. Researchers should optimize concentrations and incubation times based on their specific cell types and experimental goals.

In Vitro Stimulation of Granulosa Cells for Steroidogenesis Assay

This protocol outlines the stimulation of cultured granulosa cells with this compound to measure the production of estradiol.

Granulosa_Cell_Workflow cluster_cell_culture Cell Culture cluster_treatment This compound Treatment cluster_analysis Analysis Isolate_GCs Isolate Granulosa Cells (e.g., from ovarian follicles) Culture_GCs Culture Granulosa Cells to desired confluency Isolate_GCs->Culture_GCs Prepare_this compound Prepare this compound dilutions in culture medium Treat_GCs Treat cells with this compound (and appropriate controls) Prepare_this compound->Treat_GCs Incubate Incubate for 24-72 hours Treat_GCs->Incubate Collect_Supernatant Collect cell culture supernatant Incubate->Collect_Supernatant Measure_Estradiol Measure Estradiol concentration (e.g., ELISA, RIA) Collect_Supernatant->Measure_Estradiol Data_Analysis Analyze and plot data Measure_Estradiol->Data_Analysis

Caption: Workflow for Granulosa Cell Steroidogenesis Assay.

Methodology:

  • Cell Seeding : Plate primary granulosa cells or a suitable granulosa cell line (e.g., KGN) in appropriate culture plates and allow them to adhere and reach the desired confluency.

  • Starvation (Optional) : To reduce basal signaling, cells can be serum-starved for a few hours prior to stimulation.

  • This compound Preparation : Prepare a dilution series of reconstituted this compound in culture medium. A typical starting concentration range for in vitro studies is 10-100 mIU/mL. Include a vehicle-only control.

  • Stimulation : Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation : Incubate the cells for a period of 24 to 72 hours, depending on the experimental design.

  • Supernatant Collection : At the end of the incubation period, collect the cell culture supernatant.

  • Hormone Assay : Quantify the concentration of estradiol in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

  • Data Analysis : Normalize the estradiol concentrations to cell number or total protein content and plot the dose-response curve.

In Vitro Stimulation of Leydig Cells for Testosterone Production Assay

This protocol describes the stimulation of cultured Leydig cells with this compound to measure the synthesis and secretion of testosterone.

Methodology:

  • Cell Seeding : Plate primary Leydig cells or a suitable Leydig cell line (e.g., MA-10, TM3) in culture plates.

  • This compound Preparation : Prepare dilutions of reconstituted this compound in the appropriate cell culture medium. A starting concentration range of 10-100 mIU/mL is often used.

  • Stimulation : Replace the existing culture medium with the this compound-containing medium. Include a negative control (medium alone).

  • Incubation : Incubate the cells for 4 to 24 hours. The optimal incubation time should be determined empirically.

  • Supernatant Collection : Collect the culture supernatant for testosterone measurement.

  • Testosterone Assay : Measure the concentration of testosterone in the supernatant using a validated ELISA or RIA kit.

  • Data Analysis : Analyze the data to determine the effect of this compound on testosterone production.

Data Presentation

Quantitative data from dose-response experiments should be summarized in tables for clear comparison.

Table 1: Example Data for this compound-Stimulated Estradiol Production in Granulosa Cells

This compound Concentration (mIU/mL)Mean Estradiol (pg/mL)Standard Deviation
0 (Control)505
1015012
5045035
10070050

Table 2: Example Data for this compound-Stimulated Testosterone Production in Leydig Cells

This compound Concentration (mIU/mL)Mean Testosterone (ng/mL)Standard Deviation
0 (Control)50.8
10253
50809
10012015

Conclusion

These application notes provide a comprehensive guide for the reconstitution, storage, and laboratory use of this compound. By following these protocols, researchers can ensure the integrity and biological activity of this compound for their in vitro studies, leading to reliable and reproducible results in the investigation of gonadotropin action and reproductive biology.

References

Application Notes and Protocols for Menotropin in Ovarian Tissue Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menotropin, a purified preparation of human menopausal gonadotropins (hMG), is a hormonal medication containing both Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH) activity, typically in a 1:1 ratio.[1] While extensively used in clinical settings for controlled ovarian stimulation, its application in in vitro ovarian tissue culture is a valuable tool for studying the fundamental biology of folliculogenesis, oogenesis, and for the development of fertility preservation techniques.[2][3] This document provides detailed application notes and protocols for the use of this compound in the culture of ovarian cortical tissue to promote the activation and growth of primordial and early-stage follicles.

The culture of ovarian tissue in vitro allows for the investigation of follicle development in a controlled environment, independent of the complex systemic endocrine feedback loops of an intact organism.[2] The addition of gonadotropins like this compound is crucial for the development of follicles beyond the gonadotropin-independent primordial and primary stages.[4] FSH receptors are expressed on granulosa cells, and their stimulation is essential for granulosa cell proliferation and differentiation.[2] LH acts on theca cells to stimulate androgen production, which in turn serves as a substrate for estrogen synthesis by granulosa cells, a critical process for follicular maturation.[5][6]

Data Presentation

The following tables summarize the expected quantitative outcomes from the application of this compound in ovarian tissue culture. These are representative data based on published studies of FSH and LH effects and should be adapted based on experimental findings.

Table 1: Effect of this compound Concentration on Follicle Development in Ovarian Tissue Culture

This compound Concentration (mIU/mL)Follicle Survival Rate (%)Mean Follicle Diameter (µm) at Day 8Percentage of Activated Primordial Follicles
0 (Control)65 ± 545 ± 410 ± 2
5078 ± 675 ± 725 ± 4
10085 ± 495 ± 840 ± 5
15082 ± 592 ± 938 ± 6

Data are presented as mean ± standard deviation. Follicle survival and activation are assessed via histological analysis.

Table 2: Hormone Production in Culture Medium with this compound Treatment

Treatment GroupEstradiol (pg/mL) at Day 8Progesterone (ng/mL) at Day 8
Control (No this compound)25 ± 50.5 ± 0.1
This compound (100 mIU/mL)150 ± 202.0 ± 0.5

Hormone levels are measured in the culture medium supernatant by immunoassays.[7][8]

Signaling Pathways

This compound exerts its effects through the combined action of FSH and LH on granulosa and theca cells, respectively. The binding of these hormones to their cognate G-protein coupled receptors initiates intracellular signaling cascades that regulate gene expression, cell proliferation, and steroidogenesis.

FSH Signaling Pathway in Granulosa Cells

FSH_Signaling FSH FSH FSHR FSH Receptor FSH->FSHR Binds AC Adenylate Cyclase FSHR->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Proliferation Granulosa Cell Proliferation PKA->Proliferation Differentiation Differentiation PKA->Differentiation Gene_Expression Gene Expression (e.g., Aromatase, Inhibin) CREB->Gene_Expression Induces

Caption: FSH signaling cascade in ovarian granulosa cells.

LH Signaling Pathway in Theca Cells

LH_Signaling LH LH LHR LH Receptor LH->LHR Binds AC Adenylate Cyclase LHR->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates StAR StAR Protein PKA->StAR Activates Cholesterol Cholesterol StAR->Cholesterol Transports to Mitochondria Mitochondria Cholesterol->Mitochondria Androgens Androgen Production (e.g., Androstenedione) Mitochondria->Androgens Converts to

Caption: LH signaling cascade for androgen production in theca cells.

Experimental Protocols

Experimental Workflow Overview

The overall workflow involves the preparation of ovarian cortical tissue, followed by in vitro culture with this compound supplementation, and subsequent analysis of follicular development and hormone production.

Ovarian_Tissue_Culture_Workflow A Ovarian Tissue Collection (e.g., human biopsy, animal ovary) B Preparation of Cortical Fragments (e.g., 1x1x0.5 mm pieces) A->B C In Vitro Culture - Base medium + supplements - Place fragments on membrane inserts B->C D This compound Treatment - Add to culture medium - Test different concentrations C->D E Culture Period (e.g., 8-14 days) - Medium change every 2 days D->E F Sample Collection - Culture medium for hormone assay - Tissue fragments for histology E->F G Analysis - Follicle counting & staging - Follicle diameter measurement - Estradiol/Progesterone ELISA F->G

Caption: Experimental workflow for ovarian tissue culture with this compound.

Protocol 1: Preparation of Ovarian Cortical Tissue

Materials:

  • Ovarian tissue

  • Leibovitz L-15 medium or similar transport medium, chilled to 4°C

  • Sterile Petri dishes

  • Sterile scalpels or surgical blades

  • Stereomicroscope

Procedure:

  • Collect ovarian tissue in a sterile container with chilled transport medium. Transport to the laboratory on ice.

  • In a sterile laminar flow hood, place the ovarian tissue in a Petri dish containing fresh, chilled medium.

  • Under a stereomicroscope, carefully remove the medulla from the ovarian cortex using sterile instruments.

  • Cut the remaining cortical tissue into small fragments, approximately 1 x 1 x 0.5 mm in size.[9]

  • Keep the cortical fragments in chilled medium until ready for culture to maintain viability.

Protocol 2: In Vitro Culture of Ovarian Tissue with this compound

Materials:

  • Prepared ovarian cortical fragments

  • Base culture medium (e.g., α-MEM) supplemented with:

    • 10% Fetal Bovine Serum (FBS) or serum substitute

    • 1% Penicillin-Streptomycin

    • Insulin-Transferrin-Selenium (ITS) supplement

  • This compound (hMG) stock solution

  • Cell culture inserts (e.g., Millicell)

  • 24-well culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Prepare the complete culture medium by adding supplements to the base medium. Aliquot the medium for different this compound treatment groups.

  • Reconstitute this compound according to the manufacturer's instructions to create a high-concentration stock solution.

  • Prepare the final treatment media by diluting the this compound stock solution into the complete culture medium to achieve the desired final concentrations (e.g., 50, 100, 150 mIU/mL). Include a control group with no this compound.

  • Place one cell culture insert into each well of a 24-well plate. Add 1 mL of the appropriate treatment medium to each well, ensuring the medium reaches the bottom of the insert.

  • Carefully place one ovarian cortical fragment onto the surface of each culture insert.[4][10]

  • Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂.

  • Perform a 50% medium change every 2 days with fresh, pre-warmed treatment medium.[4]

  • Continue the culture for the desired period, typically 8 to 14 days, to allow for follicle activation and growth.

Protocol 3: Assessment of Follicle Development and Hormone Production

A. Histological Analysis

Materials:

  • Cultured ovarian tissue fragments

  • 4% Paraformaldehyde (PFA) or Bouin's fixative

  • Ethanol series (for dehydration)

  • Xylene

  • Paraffin wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) staining reagents

  • Microscope with imaging software

Procedure:

  • At the end of the culture period, fix the ovarian tissue fragments in 4% PFA overnight at 4°C.

  • Process the fixed tissue through a graded ethanol series for dehydration, clear with xylene, and embed in paraffin wax.

  • Section the paraffin blocks at 5 µm thickness using a microtome and mount the sections on glass slides.

  • Perform H&E staining on the tissue sections.

  • Under a microscope, count the number of follicles at different developmental stages (primordial, primary, secondary). Assess follicle health based on morphology (e.g., intact oocyte, organized granulosa cell layers).

  • Use imaging software to measure the diameter of the follicles.

B. Hormone Immunoassay

Materials:

  • Culture medium samples collected during medium changes

  • Estradiol ELISA kit

  • Progesterone ELISA kit

  • Microplate reader

Procedure:

  • Collect and store the supernatant from the culture wells at -20°C or -80°C until analysis.

  • Thaw the medium samples on ice.

  • Perform ELISAs for estradiol and progesterone according to the manufacturer's instructions for each kit.[7]

  • Read the absorbance on a microplate reader and calculate the hormone concentrations based on the standard curve.

Conclusion

The use of this compound in ovarian tissue culture provides a physiologically relevant model to study gonadotropin-dependent folliculogenesis in vitro. The protocols outlined above offer a framework for researchers to investigate the effects of combined FSH and LH stimulation on follicle activation, growth, and steroidogenic function. Careful optimization of culture conditions and this compound dosage is essential for achieving robust and reproducible results. This experimental system holds significant promise for advancing our understanding of ovarian biology and for developing novel strategies in fertility preservation.

References

Application Notes and Protocols for Cell-Based Bioassays of Menotropin Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menotropin, a key medication in reproductive medicine, is a purified preparation of gonadotropins extracted from the urine of postmenopausal women. It is characterized by its content of both Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH) activity. The biological potency of this compound preparations is critical for clinical efficacy and safety, necessitating reliable and accurate methods for its quantification. While in vivo assays have historically been used, in vitro cell-based bioassays are now preferred due to their higher precision, and ethical considerations.

These application notes provide detailed protocols for quantifying the FSH and LH activity of this compound using cell-based bioassays. The assays are based on the principle that FSH and LH bind to their specific G-protein coupled receptors (GPCRs), namely the FSH receptor (FSHR) and the LH receptor (LHR), respectively. This binding event activates the Gαs subunit, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP is proportional to the bioactivity of the respective hormone and can be quantified using various detection methods.

Principle of the Assays

The bioassays described herein utilize recombinant cell lines, typically Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, that are stably transfected to express either the human FSH receptor or the human LH receptor. The fundamental workflow involves:

  • Cell Culture and Plating : The recombinant cells are cultured to an optimal density and then seeded into microtiter plates.

  • Ligand Stimulation : The cells are treated with a reference standard of either FSH or LH and various dilutions of the this compound test sample.

  • cAMP Accumulation : The binding of the hormones to their receptors triggers the intracellular accumulation of cAMP. This process is often enhanced by the addition of a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), which prevents the degradation of cAMP.

  • Detection and Quantification : The intracellular cAMP levels are measured using a variety of methods, including competitive immunoassays (e.g., ELISA, HTRF®) or reporter gene assays (e.g., luciferase, β-galactosidase).

  • Data Analysis : The bioactivity of the this compound sample is determined by comparing its dose-response curve to that of the reference standard.

Data Presentation: Quantitative Analysis of Gonadotropin Bioassays

The following tables summarize key quantitative data from representative cell-based bioassays for FSH and LH activity.

Table 1: Summary of Cell-Based Bioassays for FSH Activity

Cell LineReceptor TypeReadoutAgonistReported EC50Reference
CHO-K1Human FSHRLuciferase ReporterrhFSH0.02 IU/mL[1]
CHO-F3B4Human FSHRcAMP AccumulationrecFSH24.9 mU/mL
CHOHuman FSHRLuciferase ReporterHuman Pituitary FSH31.5 mIU/mL
HEK293Human FSHRcAMP AccumulationFollitropin alfa0.0174 nM
HEK293Human FSHRcAMP AccumulationFollitropin delta0.0171 nM

Table 2: Summary of Cell-Based Bioassays for LH/hCG Activity

Cell LineReceptor TypeReadoutAgonistReported EC50Reference
HEK293Human LHCGRcAMP (BRET)rhLHpM range
HEK293Human LHCGRcAMP (BRET)rhCGpM range
mLTC-1Endogenous LHRProgesteronerhLH-
mLTC-1Endogenous LHRTestosteronerhCG-

Visualization of Key Processes

Signaling Pathways

The activation of the FSH and LH receptors initiates a cascade of intracellular events. The primary signaling pathway for both receptors is the Gαs-cAMP pathway.

FSH_Signaling_Pathway Menotropin_FSH This compound (FSH) FSHR FSH Receptor Menotropin_FSH->FSHR Binds G_Protein Gαs/βγ FSHR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Aromatase) CREB->Gene_Expression Regulates

Caption: FSH Signaling Pathway in a target cell.

LH_Signaling_Pathway Menotropin_LH This compound (LH) LHR LH Receptor Menotropin_LH->LHR Binds G_Protein Gαs/βγ LHR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Steroidogenesis Steroidogenesis (e.g., Progesterone) PKA->Steroidogenesis Stimulates Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Cell_Culture 1. Culture Recombinant Cells (e.g., CHO-hFSHR or CHO-hLHR) Harvest_Cells 2. Harvest and Count Cells Cell_Culture->Harvest_Cells Seed_Plate 3. Seed Cells into 96-well Plate Harvest_Cells->Seed_Plate Add_IBMX 5. Add PDE Inhibitor (IBMX) Seed_Plate->Add_IBMX Prepare_Samples 4. Prepare this compound and Reference Standard Dilutions Add_Samples 6. Add Samples and Standards to Cells Prepare_Samples->Add_Samples Add_IBMX->Add_Samples Incubate 7. Incubate at 37°C Add_Samples->Incubate Cell_Lysis 8. Lyse Cells Incubate->Cell_Lysis Detect_cAMP 9. Measure cAMP Levels (e.g., HTRF, ELISA) Cell_Lysis->Detect_cAMP Data_Analysis 10. Analyze Data and Calculate Potency Detect_cAMP->Data_Analysis Assay_Troubleshooting_Logic Start Start: Assess this compound Bioactivity Assay_Type Assay Type Available? Start->Assay_Type HTRF HTRF/ELISA Assay_Type->HTRF Yes Reporter Reporter Gene (Luciferase) Assay_Type->Reporter Yes Run_Assay Run Bioassay Protocol HTRF->Run_Assay Reporter->Run_Assay Check_Signal Signal Window Acceptable? Run_Assay->Check_Signal High_Background High Background Signal Check_Signal->High_Background No (High Background) Low_Signal Low Agonist Response Check_Signal->Low_Signal No (Low Signal) Curve_Fit Dose-Response Curve Shape? Check_Signal->Curve_Fit Yes Optimize_Cells Optimize Cell Number/ Passage High_Background->Optimize_Cells Check_Reagents Check Reagent Quality/ Concentrations Low_Signal->Check_Reagents Check_IBMX Optimize IBMX Concentration Low_Signal->Check_IBMX Check_Receptor Verify Receptor Expression Low_Signal->Check_Receptor Optimize_Cells->Run_Assay Check_Reagents->Run_Assay Check_IBMX->Run_Assay Check_Receptor->Run_Assay Good_Fit Good Sigmoidal Fit Curve_Fit->Good_Fit Good Poor_Fit Poor Fit/High Variability Curve_Fit->Poor_Fit Poor Calculate_Potency Calculate Relative Potency Good_Fit->Calculate_Potency Check_Pipetting Review Pipetting Technique Poor_Fit->Check_Pipetting Check_Dilutions Verify Serial Dilutions Poor_Fit->Check_Dilutions Check_Pipetting->Run_Assay Check_Dilutions->Run_Assay

References

Application Notes and Protocols: Menotropin in Co-culture with Cumulus-Oocyte Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menotropin, a highly purified human menopausal gonadotropin (hMG) containing both follicle-stimulating hormone (FSH) and luteinizing hormone (LH) activity, is a critical component in assisted reproductive technologies (ART).[1] Its application in the in vitro maturation (IVM) of cumulus-oocyte complexes (COCs) is of significant interest for improving oocyte competence and subsequent embryo development. Cumulus cells, which surround the oocyte, play a pivotal role in oocyte maturation by mediating the effects of gonadotropins.[2][3] Co-culturing COCs with this compound aims to mimic the physiological conditions of follicular development, thereby enhancing oocyte quality.

These application notes provide detailed protocols for the co-culture of COCs with this compound, summarize key quantitative outcomes, and illustrate the underlying signaling pathways involved in this process.

Data Presentation: Quantitative Outcomes of Gonadotropin Treatment on Oocyte Maturation and Embryo Development

The following tables summarize the quantitative data from various studies on the effects of this compound and other gonadotropins on key developmental milestones of oocytes and embryos.

Table 1: Effect of Gonadotropin Supplementation on Oocyte Maturation Rates in vitro

Gonadotropin TreatmentOocyte SourceMaturation Rate (MII Oocytes)Reference
Repronex (hMG)PorcineIncreased percentage of MII oocytes with increasing concentration[4]
FSH/LHSheep95 ± 5%[5]
FSH aloneSheep89 ± 7%[5]
LH aloneSheep75 ± 9%[5]
No GonadotropinsSheep65 ± 6%[5]
HP-hMG vs. rFSHHumanLower oocyte yield with HP-hMG but similar pregnancy rates[1][6]
Follitropin delta + this compoundHumanHigher number of blastocysts (3.1 vs. 2.4) and top-quality blastocysts (1.8 vs. 1.3) compared to follitropin delta alone[7]

Table 2: Influence of Co-culture Systems on Embryo Development

Co-culture ConditionParameterOutcomeReference
Co-culture with cumulus cells4-cell stage embryos (48h)78% (co-culture) vs. 69% (no co-culture)[8]
Co-culture with cumulus cells8-cell stage embryos (72h)70% (co-culture) vs. 56% (no co-culture)[8]
Co-culture with cumulus cellsGrade 1 embryos (48h)70% (co-culture) vs. 50% (no co-culture)[8]
Co-culture with cumulus cellsGrade 1 embryos (72h)76% (co-culture) vs. 43% (no co-culture)[8]
Co-culture with porcine ovarian cortex cellsMatured MII oocytesHigher in co-culture group[9]
Co-culture with porcine ovarian cortex cellsBlastocyst developmentHigher in co-culture group[9]

Experimental Protocols

Protocol 1: In Vitro Maturation (IVM) of Cumulus-Oocyte Complexes (COCs) with this compound

This protocol describes the general procedure for maturing immature COCs in vitro using a medium supplemented with this compound.

Materials:

  • Immature cumulus-oocyte complexes (COCs)

  • HEPES-buffered handling medium

  • IVM medium (e.g., TCM-199 or specialized commercial IVM media)

  • This compound (highly purified hMG)

  • Fetal Bovine Serum (FBS) or patient's serum (heat-inactivated)

  • Antibiotics (e.g., penicillin-streptomycin)

  • Culture dishes or wells

  • Incubator (37°C, 5% CO2 in humidified air)

Procedure:

  • COC Collection: Aspirate immature COCs from antral follicles.[10] Collect the aspirates in a handling medium containing heparin to prevent clotting.

  • COC Selection: Under a stereomicroscope, identify and select immature COCs with multiple layers of compact cumulus cells.

  • Washing: Wash the selected COCs three times in fresh handling medium and then once in pre-equilibrated IVM medium.

  • Culture Medium Preparation: Prepare the IVM medium supplemented with this compound at a desired concentration (e.g., 75 mIU/mL), serum (e.g., 10% FBS), and antibiotics. Pre-equilibrate the medium in the incubator for at least 2 hours before use.

  • Co-culture: Place small groups of COCs (e.g., 5-10) in droplets or wells containing the prepared IVM medium.

  • Incubation: Culture the COCs for 24-48 hours at 37°C in a humidified atmosphere of 5% CO2 in air.[11]

  • Assessment of Maturation: After the incubation period, assess oocyte maturation. This can be done by denuding the oocytes of their cumulus cells using hyaluronidase and observing the extrusion of the first polar body under a microscope, indicating progression to the metaphase II (MII) stage.[10]

Protocol 2: Assessment of Cumulus Cell Expansion

Cumulus expansion is a morphological indicator of oocyte maturation.

Materials:

  • Matured COCs from Protocol 1

  • Inverted microscope with imaging capabilities

Procedure:

  • At the end of the IVM culture period, observe the COCs under the inverted microscope.

  • Qualitatively or quantitatively assess the degree of cumulus expansion. A high degree of expansion is characterized by a significant increase in the volume of the cumulus cell mass and the secretion of a mucoid extracellular matrix.

  • Document the expansion by capturing images at different time points if required.

Signaling Pathways and Visualizations

The FSH and LH components of this compound activate distinct but interconnected signaling pathways within the cumulus cells, which in turn support oocyte maturation.

Signaling Pathways in Cumulus Cells Induced by this compound

Follicle-stimulating hormone (FSH) is crucial for stimulating the expression of epidermal growth factor (EGF)-like factors in cumulus cells.[12] These factors then activate the EGF receptor (EGFR), leading to the activation of the ERK1/2 signaling pathway, which is essential for cumulus expansion and the resumption of oocyte meiosis.[12] Luteinizing hormone (LH) also plays a role by binding to its receptor (LHR) and inducing the release of EGFR ligands, further promoting the MAPK/ERK pathway and meiotic resumption.[12] Additionally, FSH can activate the SMAD2/3 signaling pathway, which is involved in cumulus expansion and steroidogenesis.[3]

Menotropin_Signaling_Pathway cluster_cell This compound This compound (FSH & LH) FSHR FSH Receptor This compound->FSHR FSH LHR LH Receptor This compound->LHR LH EGF_like_factors EGF-like Factors FSHR->EGF_like_factors SMAD2_3 SMAD2/3 Pathway FSHR->SMAD2_3 LHR->EGF_like_factors Cumulus_Cell Cumulus Cell EGFR EGF Receptor EGF_like_factors->EGFR ERK1_2 ERK1/2 Pathway EGFR->ERK1_2 Cumulus_Expansion Cumulus Expansion ERK1_2->Cumulus_Expansion Oocyte_Maturation Oocyte Maturation ERK1_2->Oocyte_Maturation SMAD2_3->Cumulus_Expansion Steroidogenesis Steroidogenesis SMAD2_3->Steroidogenesis Experimental_Workflow Start Start: Isolate Immature COCs Wash_COCs Wash COCs Start->Wash_COCs Prepare_Media Prepare IVM Medium + this compound Wash_COCs->Prepare_Media Co_culture Co-culture COCs (24-48 hours) Prepare_Media->Co_culture Assess_Maturation Assess Oocyte Maturation (Polar Body Extrusion) Co_culture->Assess_Maturation Assess_Expansion Assess Cumulus Expansion Co_culture->Assess_Expansion Fertilization Proceed to Fertilization (IVF/ICSI) Assess_Maturation->Fertilization End End Fertilization->End

References

Application Notes: Immunohistochemical Localization of Menotropin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Menotropin, also known as human menopausal gonadotropin (hMG), is a hormonal medication used for fertility treatment, composed of Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH).[1][2][3] These hormones elicit their biological effects by binding to specific cell surface receptors: FSH binds to the Follicle-Stimulating Hormone Receptor (FSHR), and LH binds to the Luteinizing Hormone/Choriogonadotropin Receptor (LHCGR).[1] Both FSHR and LHCGR are members of the G-protein coupled receptor (GPCR) superfamily.[4][5] Immunohistochemistry (IHC) is a critical technique for visualizing the tissue and cellular distribution of these receptors, providing valuable insights for reproductive biology research and the development of targeted therapeutics.[6][7] This document provides a detailed protocol for the localization of FSHR and LHCGR in formalin-fixed, paraffin-embedded (FFPE) tissues.

I. Antibody Selection

The specificity and quality of the primary antibody are paramount for successful IHC staining.[8] A variety of commercially available antibodies have been validated for detecting FSHR and LHCGR in FFPE tissues. It is crucial to select an antibody validated for IHC application and with reactivity for the species under investigation.[8][9]

Table 1: Recommended Primary Antibodies for this compound Receptor IHC

Target ReceptorProduct Name/CloneHost/ClonalityRecommended Dilution (IHC-P)Manufacturer/Catalog No. (Example)
FSHR FSHR323Mouse MonoclonalAssay-dependent; requires optimization[8]Varies; cited in research[8]
FSHR PolyclonalRabbit Polyclonal1:200 - 1:400[4]Thermo Fisher Scientific / BS-20658R[4]
FSHR ab113421Rabbit PolyclonalAssay-dependent; requires optimization[10]Abcam / ab113421[10]
LHCGR PolyclonalRabbit Polyclonal1:50[11]Novus Biologicals (cited in research)[11]
LHCGR ALR-010-200ULRabbit PolyclonalAssay-dependent; requires optimization[5]Alomone Labs / ALR-010-200UL[5]
LHCGR LH-101APRabbit Polyclonal1:50 - 1:250[12]Thermo Fisher Scientific / LH-101AP[12]

Note: Optimal dilutions must be determined empirically by the end-user for their specific assay conditions.

II. Detailed Immunohistochemistry Protocol for FFPE Tissues

This protocol provides a step-by-step guide for the immunohistochemical staining of this compound receptors (FSHR and LHCGR) on formalin-fixed, paraffin-embedded tissue sections.[7][13][14]

A. Specimen Preparation
  • Fix fresh tissue in 10% neutral buffered formalin.[15]

  • Process the tissue and embed in paraffin wax.[15]

  • Cut sections at 3-5 µm thickness and mount on positively charged slides.[7][11]

  • Bake the slides in an oven at 53-65°C for a minimum of 30 minutes to ensure tissue adherence.[7]

B. Staining Procedure

1. Deparaffinization and Rehydration:

  • Immerse slides in Xylene: 3 washes, 5-10 minutes each.[16]

  • Immerse slides in 100% Ethanol: 2 washes, 10 minutes each.

  • Immerse slides in 95% Ethanol: 2 washes, 10 minutes each.

  • Immerse slides in 70% Ethanol: 2 washes, 10 minutes each.

  • Rinse slides thoroughly with deionized water.

2. Antigen Retrieval:

  • Method: Heat-Induced Epitope Retrieval (HIER) is commonly recommended.[7][13]

  • Reagent: Immerse slides in a retrieval solution such as 10 mM Sodium Citrate buffer (pH 6.0) or EDTA buffer (pH 8.0-9.0).[14][17]

  • Procedure: Heat the slides in the buffer using a microwave, pressure cooker, or water bath. A typical protocol involves boiling for 10-20 minutes.[17]

  • Cooling: Allow slides to cool to room temperature for at least 20 minutes before proceeding.[17]

3. Peroxidase and Protein Blocking:

  • Quench endogenous peroxidase activity by incubating slides in 0.5-3% hydrogen peroxide (H₂O₂) in methanol or PBS for 10-15 minutes.[16][18]

  • Rinse slides with PBS.

  • Block non-specific antibody binding by incubating sections with a protein blocking solution (e.g., 5% normal serum from the same species as the secondary antibody) for 30-60 minutes.[19]

4. Primary Antibody Incubation:

  • Dilute the primary antibody (anti-FSHR or anti-LHCGR) to its predetermined optimal concentration in an appropriate antibody diluent.

  • Apply the diluted primary antibody to the tissue sections, ensuring complete coverage.

  • Incubate in a humidified chamber for 60 minutes at room temperature or overnight at 4°C for enhanced signal.[19]

5. Detection System:

  • Rinse slides gently with PBS wash buffer (3 washes, 2-5 minutes each).

  • Apply a biotinylated secondary antibody or an HRP-polymer-based detection system, as these provide high sensitivity.[13][18]

  • Incubate for 30-60 minutes at room temperature according to the manufacturer's instructions.[20]

  • Rinse slides with PBS wash buffer (3 washes, 2-5 minutes each).

6. Chromogen Development:

  • Apply a chromogen substrate solution, such as 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate at the antigen site in the presence of HRP.[18][20]

  • Incubate for 5-10 minutes, or until the desired staining intensity is reached (monitor under a microscope).[20]

  • Rinse slides with deionized water to stop the reaction.

7. Counterstaining, Dehydration, and Mounting:

  • Lightly counterstain the sections with Hematoxylin to visualize cell nuclei.[20]

  • "Blue" the sections in a suitable bluing reagent or tap water.[20]

  • Dehydrate the sections through graded alcohols (e.g., 95%, 100%).[21]

  • Clear the sections in Xylene or a xylene substitute.[21]

  • Apply a permanent mounting medium and a coverslip.[21]

C. Controls
  • Positive Control: Use a tissue known to express the target receptor (e.g., testis for FSHR in Sertoli cells, ovary for both receptors).[8][20][22]

  • Negative Control: Replace the primary antibody with antibody diluent or a non-immune IgG from the same host species as the primary antibody to assess non-specific staining.[8]

Table 2: Summary of IHC Protocol Parameters

StepReagentIncubation TimeIncubation Temperature
Antigen Retrieval (HIER) Citrate Buffer (pH 6.0) or EDTA (pH 9.0)10-30 minutes~95-100°C
Peroxidase Block 0.5-3% H₂O₂10-15 minutesRoom Temperature
Protein Block 5% Normal Serum30-60 minutesRoom Temperature
Primary Antibody See Table 160 min or OvernightRoom Temp or 4°C
Detection System HRP-Polymer or Biotinylated Secondary Ab30-60 minutesRoom Temperature
Chromogen DAB Substrate Kit5-10 minutesRoom Temperature
Counterstain Hematoxylin1-5 minutesRoom Temperature

III. Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the key steps in the immunohistochemistry protocol for localizing this compound receptors.

IHC_Workflow cluster_prep Sample Preparation cluster_stain Staining Procedure cluster_vis Visualization Fixation Formalin Fixation & Paraffin Embedding Sectioning Tissue Sectioning (3-5 µm) Fixation->Sectioning Deparaffin Deparaffinization & Rehydration Sectioning->Deparaffin AntigenRetrieval Antigen Retrieval (HIER) Deparaffin->AntigenRetrieval Blocking Peroxidase & Protein Blocking AntigenRetrieval->Blocking PrimaryAb Primary Antibody (anti-FSHR or anti-LHCGR) Blocking->PrimaryAb Detection HRP Polymer Detection System PrimaryAb->Detection Chromogen Chromogen (DAB) Development Detection->Chromogen Counterstain Counterstaining (Hematoxylin) Chromogen->Counterstain Dehydrate Dehydration & Mounting Counterstain->Dehydrate Microscopy Microscopic Analysis Dehydrate->Microscopy

Caption: A flowchart of the immunohistochemistry (IHC) workflow for FFPE tissues.

This compound Receptor Signaling Pathway

This compound components, FSH and LH, bind to their respective G-protein coupled receptors, initiating a cascade of intracellular events primarily through the adenylyl cyclase pathway.

Signaling_Pathway cluster_FSH FSH Signaling cluster_LH LH Signaling cluster_membrane Plasma Membrane FSH FSH FSHR FSH Receptor (FSHR) FSH->FSHR G_Protein G Protein (Gs) FSHR->G_Protein activates LH LH LHCGR LH Receptor (LHCGR) LH->LHCGR LHCGR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Phosphorylation of Downstream Targets PKA->Downstream catalyzes Response Cellular Response (e.g., Steroidogenesis, Follicular Growth) Downstream->Response

Caption: Simplified signaling pathway of this compound (FSH and LH) receptors.

IV. Data Interpretation

  • Localization: FSHR is expected to show staining predominantly in the Sertoli cells of the testis and granulosa cells of the ovary.[8] LHCGR staining is typically observed in Leydig cells of the testis and theca, luteal, and interstitial cells of the ovary.[9][22]

  • Staining Pattern: For both receptors, staining is primarily expected on the cell membrane.[23][24] Cytoplasmic staining may also be observed.[9]

  • Quantification: While traditional IHC is semi-quantitative, scoring systems based on staining intensity (e.g., weak, moderate, strong) and the percentage of positive cells can be employed for comparative analysis.[11] For more precise measurements, quantitative immunohistochemistry (qIHC) methods or digital image analysis can be utilized.[25][26]

References

Application Notes and Protocols for Menotropin Use in Testicular Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menotropin, a purified preparation of human menopausal gonadotropins (hMG), is a key therapeutic agent in reproductive medicine. It is comprised of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), two critical gonadotropins that regulate testicular function. In the context of testicular cell line research, this compound serves as a valuable tool to investigate the molecular mechanisms governing spermatogenesis and steroidogenesis. These application notes provide a comprehensive overview of the use of this compound in testicular cell line research, including its mechanism of action, effects on Leydig and Sertoli cells, and detailed protocols for in vitro studies.

Mechanism of Action

This compound exerts its effects through the combined actions of its two constituent gonadotropins:

  • Luteinizing Hormone (LH): The LH component of this compound acts primarily on Leydig cells, which are located in the interstitial tissue of the testes. LH binds to the LH/choriogonadotropin receptor (LHCGR), a G-protein coupled receptor on the surface of Leydig cells. This binding activates a signaling cascade, primarily through the cyclic adenosine monophosphate (cAMP) pathway, leading to the synthesis and secretion of testosterone. Testosterone is essential for the development of male secondary sexual characteristics and for supporting spermatogenesis.[1][2][3]

  • Follicle-Stimulating Hormone (FSH): The FSH component of this compound targets the Sertoli cells, which are the supportive cells within the seminiferous tubules. FSH binds to its specific G-protein coupled receptor (FSHR) on Sertoli cells. This interaction also activates the cAMP signaling pathway, leading to the expression of genes that support germ cell proliferation, differentiation, and survival.[2][4] FSH is crucial for initiating and maintaining spermatogenesis.

The synergistic action of LH and FSH is fundamental for normal testicular function. LH-stimulated testosterone production by Leydig cells acts in a paracrine manner on Sertoli cells, which, in turn, are stimulated by FSH to nurture and support the developing germ cells.

Application in Testicular Cell Line Research

This compound is utilized in research to model the physiological stimulation of the testes in an in vitro setting. Common applications include:

  • Studying Steroidogenesis: The LH component of this compound is used to stimulate testosterone production in Leydig cell lines (e.g., MA-10, TM3). This allows for the investigation of the signaling pathways and enzymatic steps involved in androgen biosynthesis.

  • Investigating Sertoli Cell Function: The FSH component is used to study the response of Sertoli cell lines (e.g., TM4, 15P-1) in terms of gene expression, protein synthesis, and secretion of factors that support germ cell development.

  • Toxicology and Drug Discovery: this compound can be used as a positive control or stimulant in studies assessing the effects of potential endocrine-disrupting chemicals or new therapeutic agents on testicular cell function.

  • Understanding Male Infertility: By mimicking the hormonal stimulation of the testes, this compound can be used in cell-based models to investigate the molecular defects underlying certain forms of male infertility.

Quantitative Data on this compound Effects

The following tables summarize quantitative data from studies investigating the effects of gonadotropins on testicular cells. It is important to note that much of the available in vitro data uses human chorionic gonadotropin (hCG) as a surrogate for LH, due to their shared receptor and mechanism of action.

Parameter Cell Line Treatment Dosage Time Observed Effect Citation
StAR mRNA ExpressionmLTC-1 (mouse Leydig)hCG50 ng/mL1-24 hTime-dependent increase, significant at 1h[5]
StAR Protein ExpressionmLTC-1 (mouse Leydig)hCG0-500 ng/mL6 hDose-dependent increase, EC50 = 19 ng/mL[5]
Progesterone ProductionMA-10 (mouse Leydig)hCG50 ng/mL1-24 hTime-dependent increase[5]
Testosterone ProductionPrimary mouse Leydig cells8-Br-cAMP0.05 mM-Increased testosterone synthesis[6]
Androgen-Binding Protein (ABP) ProductionPrimary rat Sertoli cellsoFSH0.066 ng/mL (ED50)-3.5-fold increase over control[7]
Androgen-Binding Protein (ABP) ProductionPrimary rat Sertoli cellsTestosterone4 nM (ED50)-3-fold increase over control[7]

StAR: Steroidogenic Acute Regulatory Protein; hCG: human Chorionic Gonadotropin; EC50: Half-maximal effective concentration; 8-Br-cAMP: 8-Bromoadenosine 3',5'-cyclic monophosphate; oFSH: ovine Follicle-Stimulating Hormone; ED50: Half-maximal effective dose.

Signaling Pathways and Experimental Workflows

This compound Signaling in Testicular Cells

The following diagrams illustrate the signaling pathways activated by the LH and FSH components of this compound in Leydig and Sertoli cells, respectively.

Menotropin_Signaling cluster_Leydig Leydig Cell cluster_Sertoli Sertoli Cell LH LH LHCGR LHCGR LH->LHCGR binds G_Protein_L G Protein LHCGR->G_Protein_L activates AC_L Adenylate Cyclase G_Protein_L->AC_L activates cAMP_L cAMP AC_L->cAMP_L produces PKA_L PKA cAMP_L->PKA_L activates CREB_L CREB PKA_L->CREB_L phosphorylates StAR_Protein StAR Protein PKA_L->StAR_Protein activates StAR_Gene StAR Gene Transcription CREB_L->StAR_Gene activates StAR_Gene->StAR_Protein Cholesterol_Transport Cholesterol Transport to Mitochondria StAR_Protein->Cholesterol_Transport Testosterone Testosterone Cholesterol_Transport->Testosterone leads to FSH FSH FSHR FSHR FSH->FSHR binds G_Protein_S G Protein FSHR->G_Protein_S activates AC_S Adenylate Cyclase G_Protein_S->AC_S activates cAMP_S cAMP AC_S->cAMP_S produces PKA_S PKA cAMP_S->PKA_S activates CREB_S CREB PKA_S->CREB_S phosphorylates Gene_Expression Gene Expression (e.g., ABP, Inhibin B) CREB_S->Gene_Expression activates Spermatogenesis_Support Support of Spermatogenesis Gene_Expression->Spermatogenesis_Support

Caption: this compound's dual signaling pathways in Leydig and Sertoli cells.

Experimental Workflow for Assessing this compound Effects

experimental_workflow cluster_prep Cell Culture and Treatment cluster_analysis Analysis Cell_Culture Culture Testicular Cell Lines (e.g., MA-10 or TM4) Menotropin_Prep Prepare this compound Solutions (Dose-response concentrations) Cell_Culture->Menotropin_Prep Treatment Treat cells with this compound (Time-course experiment) Menotropin_Prep->Treatment Cell_Viability Cell Viability Assay (e.g., MTT, MTS) Treatment->Cell_Viability RNA_Extraction RNA Extraction Treatment->RNA_Extraction Protein_Extraction Protein Extraction Treatment->Protein_Extraction Supernatant_Collection Collect Supernatant Treatment->Supernatant_Collection qPCR Quantitative PCR (Steroidogenic/Sertoli genes) RNA_Extraction->qPCR Western_Blot Western Blot (StAR, P450scc, etc.) Protein_Extraction->Western_Blot ELISA Testosterone ELISA Supernatant_Collection->ELISA

Caption: Workflow for analyzing this compound's effects on testicular cells.

Experimental Protocols

Protocol 1: In Vitro Stimulation of MA-10 Leydig Cells with this compound for Testosterone Production Analysis

Objective: To determine the dose-dependent effect of this compound on testosterone production in MA-10 mouse Leydig cells.

Materials:

  • MA-10 mouse Leydig tumor cell line

  • Complete culture medium: DMEM/F-12 supplemented with 15% horse serum and 2.5% fetal bovine serum

  • Serum-free culture medium: DMEM/F-12

  • This compound (hMG)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Testosterone ELISA kit

  • Plate reader

Procedure:

  • Cell Seeding:

    • Culture MA-10 cells in complete culture medium at 37°C in a 5% CO2 incubator.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to attach overnight.

  • This compound Treatment:

    • Prepare a stock solution of this compound in serum-free medium.

    • Perform serial dilutions to obtain a range of concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 IU/L).

    • Wash the cells once with PBS.

    • Add 200 µL of the respective this compound concentrations to each well. Include a vehicle-only control.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Sample Collection:

    • After the incubation period, carefully collect the culture supernatant from each well and store at -20°C until analysis.

  • Testosterone ELISA:

    • Perform the testosterone ELISA on the collected supernatants according to the manufacturer's protocol.[8][9]

    • Briefly, this involves competitive binding of testosterone in the sample and a testosterone-enzyme conjugate to a limited number of antibody-coated wells.

    • After incubation and washing steps, a substrate is added, and the color development is measured using a plate reader at 450 nm.

    • The concentration of testosterone in the samples is inversely proportional to the absorbance.

  • Data Analysis:

    • Calculate the testosterone concentration for each sample using the standard curve generated in the ELISA.

    • Plot the testosterone concentration against the this compound concentration to generate a dose-response curve.

    • Determine the EC50 value using a suitable software like GraphPad Prism.[10][11][12]

Protocol 2: Analysis of Steroidogenic Gene Expression in MA-10 Leydig Cells by Quantitative RT-PCR

Objective: To quantify the changes in the expression of key steroidogenic genes (e.g., StAR, Cyp11a1, Hsd3b1) in MA-10 cells following this compound treatment.

Materials:

  • Treated MA-10 cells from Protocol 1 (or a separate experiment)

  • RNA extraction kit (e.g., TRIzol)

  • Reverse transcription kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for target genes (StAR, Cyp11a1, Hsd3b1) and a housekeeping gene (e.g., Gapdh, Actb)

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Lyse the cells in the culture plate using the lysis reagent from the RNA extraction kit.

    • Extract total RNA according to the manufacturer's protocol.[1]

    • Quantify the RNA concentration and assess its purity using a spectrophotometer.

  • Reverse Transcription:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.

    • Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Include no-template controls for each primer set.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene expression and comparing the treated samples to the untreated control.[1]

Protocol 3: Assessment of Sertoli Cell Viability and Function Following this compound Treatment

Objective: To evaluate the effect of this compound on the viability and functional markers of a Sertoli cell line (e.g., TM4).

Materials:

  • TM4 mouse Sertoli cell line

  • Complete culture medium for TM4 cells

  • This compound

  • MTT or WST-1 cell viability assay kit

  • ELISA kit for Inhibin B (optional)

  • Materials for RNA extraction and qPCR (as in Protocol 2) with primers for Sertoli cell markers (e.g., Inhbb, Amh)

Procedure:

  • Cell Culture and Treatment:

    • Culture and treat TM4 cells with a range of this compound concentrations as described in Protocol 1 for MA-10 cells.

  • Cell Viability Assay:

    • At the end of the treatment period, add the MTT or WST-1 reagent to each well according to the manufacturer's protocol.

    • Incubate for the recommended time to allow for the conversion of the reagent by viable cells into a colored formazan product.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate cell viability as a percentage of the untreated control.

  • Analysis of Sertoli Cell Markers (Optional):

    • Inhibin B Secretion: Collect the culture supernatant and perform an ELISA for Inhibin B according to the manufacturer's protocol.[13]

    • Gene Expression: Extract RNA and perform qPCR for Sertoli cell-specific genes such as Inhbb (Inhibin B) and Amh (Anti-Müllerian hormone) as described in Protocol 2.[14][15]

Conclusion

This compound is a powerful tool for studying the complex interplay of hormones in testicular function at the cellular and molecular level. The protocols and data presented in these application notes provide a framework for researchers to design and execute experiments using testicular cell lines to investigate the effects of gonadotropin stimulation. By employing these methods, scientists can gain valuable insights into the mechanisms of spermatogenesis and steroidogenesis, which can contribute to the development of new therapies for male infertility and other reproductive disorders.

References

Troubleshooting & Optimization

Navigating Menotropin: A Technical Guide to Batch-to-Batch Variability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to understand and troubleshoot batch-to-batch variability of Menotropin. This compound, a gonadotropin medication containing both follicle-stimulating hormone (FSH) and luteinizing hormone (LH) activity, is derived from the urine of postmenopausal women.[1][2] Due to its biological origin and complex manufacturing process, variability between batches can present challenges in experimental and clinical settings.

This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual aids to help users manage and mitigate the effects of this variability in their work.

Troubleshooting Guide: Addressing Inconsistent Results

Researchers may encounter variability in experimental outcomes when using different batches of this compound. This guide provides a structured approach to identifying and addressing these issues.

Problem: Inconsistent cellular response or bioactivity in vitro/in vivo.

Potential Cause Recommended Action
Varying FSH:LH Ratio Although commercially prepared to a specific ratio (commonly 1:1), minor variations can occur. It is crucial to quantify the specific activity of each new batch using a validated bioassay.[3][4]
Differences in Glycosylation The carbohydrate side chains on FSH and LH molecules can differ between batches, affecting receptor binding and signal transduction.[5][6][7] Consider characterizing the glycosylation profile of batches if significant discrepancies are observed.
Presence of Impurities Urinary-derived preparations can contain non-gonadotropin proteins that may interfere with experimental systems.[8][9][10] If unexpected results persist, consider using a higher purity preparation or analyzing the impurity profile.
Oxidized Forms of Hormones Oxidation of gonadotropins can reduce their bioactivity.[10] Ensure proper storage conditions and handle the product according to the manufacturer's instructions to minimize oxidation.

Problem: Altered downstream signaling or gene expression.

Potential Cause Recommended Action
Biased Agonism Different glycoforms of FSH and LH can preferentially activate certain signaling pathways over others.[5] Profile the expression of key downstream targets of both the Gαs/cAMP and other relevant pathways (e.g., PI3K/Akt).
Variable hCG Content Some this compound preparations contain human chorionic gonadotropin (hCG) to standardize LH activity.[2][11] hCG has a longer half-life than LH and may elicit a more sustained response. Be aware of the specific composition of the product being used.

Logical Workflow for Troubleshooting this compound Variability

G cluster_0 Start cluster_1 Initial Checks cluster_2 Batch Characterization cluster_3 Advanced Analysis cluster_4 Resolution start Inconsistent Experimental Results Observed protocol Verify Experimental Protocol and Reagents start->protocol storage Confirm Proper this compound Storage and Handling protocol->storage bioassay Perform In-Vivo or In-Vitro Bioassay on New Batch storage->bioassay compare Compare Bioactivity with Previous Batches bioassay->compare glyco Analyze Glycosylation Profile (if necessary) compare->glyco Significant Discrepancy impurity Characterize Impurity Profile (if necessary) compare->impurity Significant Discrepancy adjust Adjust Experimental Parameters Based on Bioactivity Data compare->adjust Discrepancy Found contact Contact Manufacturer for Batch-Specific Information glyco->contact impurity->contact adjust->contact

Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of batch-to-batch variability in this compound?

A1: The primary causes stem from its biological origin and manufacturing process. These include:

  • Source Material Heterogeneity : The composition of urine from postmenopausal donors can vary.

  • Purification Process : Variations in the extraction and purification processes can lead to differences in the final product.[3][12]

  • Glycosylation Differences : The carbohydrate structures on the FSH and LH molecules can vary, impacting their biological activity.[5][6][7]

  • Impurities : The presence of other urinary proteins can differ between batches.[8][9][10]

Q2: How can I minimize the impact of batch-to-batch variability in my experiments?

A2: To minimize the impact, it is recommended to:

  • Purchase a larger quantity of a single batch sufficient for an entire study.

  • Qualify each new batch by performing a standardized in-house bioassay to determine its specific activity before use in critical experiments.

  • Establish acceptance criteria for new batches based on the results of your bioassay.

Q3: What are the key differences between urinary-derived and recombinant gonadotropins?

A3: Urinary-derived gonadotropins, like this compound, are extracted from human sources, which can lead to the presence of various isoforms and other proteins.[8][9] Recombinant gonadotropins are produced using DNA technology, resulting in a more consistent product with higher purity.[3][4]

Q4: Can I use data from the manufacturer's certificate of analysis to standardize my experiments?

A4: While the certificate of analysis provides valuable information on the potency of the batch as determined by the manufacturer (often using the in-vivo rat bioassay), it is good laboratory practice to confirm the bioactivity in your specific experimental system. This is because different in-vitro and in-vivo models can exhibit varying sensitivities to different batches.

Key Experiments and Protocols

In-Vivo Bioassay for this compound (Rat Model)

This protocol is based on the established Steelman-Pohley bioassay for FSH and the seminal vesicle weight gain assay for LH.[13][14][15]

Objective: To determine the biological activity of FSH and LH in a this compound batch.

Methodology:

  • Animal Model: Immature female (for FSH activity) and male (for LH activity) Wistar or Sprague-Dawley rats, typically 21 days old.[13][14]

  • Preparation of Standards and Samples:

    • A reference standard for this compound with known FSH and LH international units (IU) is used.

    • The test batch of this compound is reconstituted in a suitable buffer (e.g., albumin-phosphate buffer, pH 7.2).[13]

    • Serial dilutions of the standard and test articles are prepared.

  • Administration:

    • Animals are divided into groups and administered daily subcutaneous injections of the different dilutions for a set period (typically 3 days).[13]

  • Endpoint Measurement:

    • FSH Activity: 24 hours after the last injection, the animals are euthanized, and their ovaries are dissected and weighed. The increase in ovarian weight is proportional to the FSH activity.[13][15]

    • LH Activity: Similarly, for male rats, the seminal vesicles are dissected and weighed. The increase in seminal vesicle weight is proportional to the LH activity.[14]

  • Data Analysis:

    • A dose-response curve is generated for the standard and the test batch.

    • The potency of the test batch is calculated relative to the standard using parallel line assay statistical methods.

In-Vitro Bioassay for this compound (cAMP Accumulation)

This protocol is based on the principle that FSH and LH binding to their receptors activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP).[16]

Objective: To determine the in-vitro bioactivity of a this compound batch by measuring cAMP production in a cell-based assay.

Methodology:

  • Cell Line: A suitable cell line expressing the FSH receptor (FSHR) and/or the LH receptor (LHR) is used (e.g., HEK293 cells stably transfected with the respective receptors).

  • Cell Culture and Plating: Cells are cultured to an appropriate density and plated in multi-well plates.

  • Preparation of Standards and Samples:

    • A reference standard and the test batch of this compound are reconstituted and serially diluted in assay buffer.

  • Assay Procedure:

    • Cells are incubated with the different concentrations of the standard and test this compound for a specified time.

    • The reaction is stopped, and the cells are lysed.

  • cAMP Measurement:

    • The intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).

  • Data Analysis:

    • A dose-response curve is generated, and the EC50 (half-maximal effective concentration) for the test batch is compared to the reference standard to determine its relative potency.

Signaling Pathways

Follicle-Stimulating Hormone (FSH) Signaling Pathway

FSH_Signaling FSH FSH FSHR FSH Receptor (FSHR) FSH->FSHR Gs Gαs FSHR->Gs PI3K PI3K/Akt Pathway FSHR->PI3K AC Adenylyl Cyclase (AC) Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB Gene Gene Transcription (e.g., Aromatase, Inhibin) CREB->Gene Proliferation Cell Proliferation and Survival PI3K->Proliferation

Caption: Simplified FSH signaling pathway.

Luteinizing Hormone (LH) Signaling Pathway

LH_Signaling LH LH / hCG LHR LH/hCG Receptor (LHR) LH->LHR Gs Gαs LHR->Gs Gq Gαq LHR->Gq AC Adenylyl Cyclase (AC) Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA StAR StAR Protein PKA->StAR Steroidogenesis Steroidogenesis (e.g., Progesterone, Androgens) StAR->Steroidogenesis PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Cellular_Response Other Cellular Responses Ca_PKC->Cellular_Response

Caption: Simplified LH signaling pathway.

References

Technical Support Center: Optimizing Menotropin for Oocyte Maturation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during in vitro and in vivo oocyte maturation experiments using menotropin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its composition?

A1: Menotropins are a mixture of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), which are crucial for the development of ovarian follicles (eggs).[1] Menopur®, a common brand, contains both FSH and LH activity.[2]

Q2: What is the primary mechanism of action of this compound in oocyte maturation?

A2: this compound, through its LH component, mimics the natural LH surge that triggers the resumption of meiosis in the oocyte.[3][4] The LH signal leads to a reduction in cyclic nucleotide (cAMP and cGMP) levels within the ovarian follicle.[3][5] This decrease activates the Maturation Promoting Factor (MPF), which induces the breakdown of the germinal vesicle (GV), chromosome condensation, and progression through meiosis I to metaphase II (MII), resulting in a mature oocyte.[3][6]

Q3: What are the key stages of oocyte maturation?

A3: Oocyte maturation begins with a germinal vesicle (GV) stage oocyte, which is arrested in prophase I of meiosis.[3] The first visible sign of maturation is the germinal vesicle breakdown (GVBD).[3] The oocyte then progresses to metaphase I (MI), followed by the extrusion of the first polar body to become a mature, secondary oocyte arrested at metaphase II (MII), which is ready for fertilization.[3][5]

Q4: What are the potential risks and side effects associated with this compound administration?

A4: In clinical use, this compound is a potent gonadotropin that can cause Ovarian Hyperstimulation Syndrome (OHSS), a condition that can be life-threatening.[1][7][8] Symptoms of OHSS include stomach pain, bloating, nausea, rapid weight gain, and shortness of breath.[1] Other potential risks include multiple pregnancies, tubal pregnancy, and miscarriage.[1] Common side effects are less severe and may include headache, stomach cramps, and pain or swelling at the injection site.[7]

Troubleshooting Guide

Q5: We are observing a low rate of mature (MII) oocytes despite using a standard this compound concentration. What are the potential causes and solutions?

A5: A low MII oocyte yield is a common and frustrating issue. Several factors could be at play:

  • Suboptimal Trigger Timing: The timing of the final maturation trigger is critical. For a subset of patients, oocytes may require a longer period to mature than follicle size and estrogen levels might suggest.[9]

    • Solution: Consider extending the stimulation period by a day before triggering to allow for more complete oocyte maturation, especially in protocols aiming for a "low and slow" build-up of estrogen.[9]

  • Inadequate Gonadotropin Dose: The initial or continuing dose of gonadotropins may be insufficient for the specific cohort of follicles.[10]

    • Solution: For suboptimal responders, a modest increase in the gonadotropin dose (e.g., by 50 IU) in a subsequent cycle may result in a higher oocyte yield.[10] However, be aware that elevated daily gonadotropin doses have also been associated with a higher proportion of immature oocytes, so optimization is key.[11]

  • Oocyte Maturation Arrest: This is a condition where oocytes consistently fail to progress beyond a specific meiotic stage (e.g., GV or MI arrest).[6] This can be due to genetic factors or disruptions in key signaling pathways, such as the c-mos-MPF system.[6][12]

    • Solution: Consider a dual trigger, combining a GnRH agonist (like leuprolide acetate) with hCG.[12] This approach has been shown to improve the number of retrieved mature oocytes in cases of maturation arrest.[12]

  • Poor Ovarian Response: The inherent ovarian reserve or sensitivity to gonadotropins may be low. This can sometimes be linked to genetic polymorphisms in the FSH or LH receptors.[10]

    • Solution: For patients with certain LH beta subunit variants who show hyposensitivity, the addition of recombinant LH (rLH) to the protocol may be beneficial.[10]

Q6: We retrieved a good number of follicles, but many were "empty" or yielded no oocytes. What is Empty Follicle Syndrome (EFS)?

A6: Empty Follicle Syndrome (EFS) occurs when no oocytes are retrieved despite apparently normal follicular development and adequate hormone levels.[12] EFS is considered a subtype of Oocyte Maturation Abnormalities (OMAs) and can be classified into two types:

  • Functional EFS (fEFS): Often related to issues with the administration or bioavailability of the hCG trigger shot.[12]

  • Genetic EFS (gEFS): A rarer condition where mature oocytes are absent despite proper hCG levels, potentially due to mutations in genes like LHCGR.[12] Recurrence rates can be higher in women over 40, possibly due to a diminished response to the hCG trigger as the number of LH receptors on follicles decreases with age.[13]

Q7: How does this compound concentration relate to the risk of Ovarian Hyperstimulation Syndrome (OHSS)?

A7: Higher doses of gonadotropins, including this compound, are a known risk factor for a high ovarian response and subsequent OHSS.[14] OHSS is a serious medical condition characterized by swollen ovaries and fluid accumulation in the abdomen.[1]

  • Mitigation Strategy: In high-responder patients (e.g., those with high Anti-Müllerian Hormone (AMH) levels), using a GnRH agonist trigger instead of hCG for final maturation can significantly reduce the risk of OHSS.[2][15] This is a key component of an "OHSS-free clinic" strategy.

Q8: We achieved a high rate of MII oocytes, but subsequent blastocyst quality is poor. What could be the cause?

A8: Poor embryo quality following successful nuclear maturation (reaching MII) often points to issues with cytoplasmic maturation . Cytoplasmic maturation involves the accumulation of essential molecules and organelle reorganization required to support fertilization and early embryonic development.[16]

  • Potential Causes:

    • Asynchronous Maturation: The timing of nuclear maturation may not be synchronized with cytoplasmic maturation, especially in standard in vitro maturation (IVM) systems.[16][17]

    • Suboptimal Culture Conditions: The IVM medium may lack crucial factors that are present in vivo. The regulation of oocyte maturation is a multifactorial process involving numerous signaling pathways beyond just FSH and LH, including EGF-related peptides, TGF-beta family members, and others.[12]

  • Potential Solutions:

    • Biphasic IVM: Advanced IVM systems, such as biphasic or CAPA-IVM, incorporate a "prematuration" step.[18] This approach aims to better mimic the follicular environment and improve oocyte competence by preventing premature meiotic resumption, allowing for more complete cytoplasmic maturation.[17][18]

    • Media Supplementation: Consider supplementing the IVM medium with growth factors (e.g., EGF, IGF-I) or antioxidants, which may enhance cytoplasmic maturation and subsequent embryo quality.[12][19]

Data on Gonadotropin Dosing and Oocyte Maturation

The optimal dose of this compound and other gonadotropins is highly dependent on the specific experimental model and patient characteristics. The following tables summarize findings from various studies.

Table 1: Impact of hCG and rLH Dose on Oocyte Maturation and Yield

Hormone Dose Outcome Reference
hCG >5000 IU Unlikely to confer further benefit on oocyte maturation. [20]
hCG >50 IU/L (serum) Oocyte maturation rate of 79%. [20]
rLH 5000 IU Estimated mature oocyte yield of 70%. [20]
rLH 15,000 IU Estimated mature oocyte yield of 77%. [20]

| rLH | 30,000 IU | Estimated mature oocyte yield of 87%. |[20] |

Table 2: Factors Influencing the Number of Mature Oocytes

Factor Increasing MII Count Factor Decreasing MII Count Reference
Higher BMI Higher female age [21]
Higher E2 level on trigger day Higher daily gonadotropin dose [21]
Ovulatory dysfunction Higher LH level on trigger day [21]

| | Longer duration of GnRH antagonist use |[21] |

Experimental Protocols

Protocol: Basic In Vitro Maturation (IVM) of Oocytes

This protocol provides a general framework. Concentrations of this compound and other supplements must be optimized for your specific cell type and experimental goals.

  • Oocyte Collection:

    • Isolate cumulus-oocyte complexes (COCs) from antral follicles.

    • Select COCs with multiple layers of cumulus cells and homogenous cytoplasm for maturation.[22]

  • Preparation of Maturation Medium:

    • Use a base medium such as TCM-199 or a specialized commercial IVM medium.

    • Supplement the medium with serum (e.g., 10% Fetal Bovine Serum) and follicular fluid.[22]

    • Add gonadotropins. A common starting point for FSH concentration in IVM media is 0.075 IU/mL.[17] this compound should be titrated based on experimental needs, considering both its FSH and LH components.

    • Other supplements may include estradiol, sodium pyruvate, and antibiotics.[22]

  • Culture and Maturation:

    • Culture the selected COCs in the prepared maturation medium for 24-30 hours.[17]

    • Maintain culture conditions at approximately 38.5°C in a humidified atmosphere with 5% CO2.[22]

  • Assessment of Maturation:

    • After the culture period, denude the oocytes by removing the surrounding cumulus cells using enzymatic (e.g., hyaluronidase) and mechanical (pipetting) methods.

    • Assess nuclear maturation status under a microscope. The presence of the first polar body indicates that the oocyte has reached the MII stage.[16]

Visualizations

Signaling_Pathway hormone hormone receptor receptor cell cell pathway pathway outcome outcome This compound This compound (LH component) LHR LH Receptor (LHR) on Granulosa/Cumulus Cells This compound->LHR binds AC Adenylyl Cyclase Activation LHR->AC PDE3A ↓ cGMP inhibition of PDE3A LHR->PDE3A cAMP_dec ↓ Intracellular cAMP MPF MPF Activation cAMP_dec->MPF PDE3A->cAMP_dec leads to GVBD Germinal Vesicle Breakdown (GVBD) MPF->GVBD Meiosis Resumption of Meiosis I GVBD->Meiosis MII Mature MII Oocyte Meiosis->MII Oocyte Oocyte

Caption: Simplified LH signaling pathway in oocyte maturation.

Experimental_Workflow step step process process decision decision result result start Start: Immature Cumulus-Oocyte Complexes (COCs) prep Prepare IVM Media with Varying this compound Concentrations (e.g., Low, Med, High) start->prep culture Culture COCs for 24-30h prep->culture denude Denude Oocytes culture->denude assess Assess Maturation Stage (GV, MI, MII) denude->assess is_optimal Maturation Rate Optimal? assess->is_optimal fertilize Proceed with Fertilization/Vitrification is_optimal->fertilize  Yes adjust Adjust this compound Conc. & Repeat Experiment is_optimal->adjust No   end End: Optimized Protocol fertilize->end adjust->prep

Caption: Workflow for optimizing this compound concentration in IVM.

Troubleshooting_Tree problem problem question question solution solution p1 Problem: Low MII Rate q1 Follicle Count Adequate? p1->q1 q2 Consistent GV/MI Arrest? q1->q2 Yes s1 Increase Gonadotropin Dose Consider rLH Supplementation q1->s1 No (Poor Response) q3 High AMH / High Responder? q2->q3 No s2 Consider Dual Trigger (hCG + GnRH-a) q2->s2 Yes s3 Extend Stimulation by 1 Day Before Trigger q3->s3 No (Normal Responder) s4 Use GnRH-a Trigger to Prevent OHSS q3->s4 Yes

Caption: Troubleshooting decision tree for low oocyte maturation.

References

Technical Support Center: Menotropin Protocols and Premature Luteinization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for preventing premature luteinization during experiments involving Menotropin protocols for controlled ovarian hyperstimulation.

Frequently Asked Questions (FAQs)

Q1: What is premature luteinization in the context of this compound protocols?

A: Premature luteinization (PL) traditionally refers to an untimely rise in serum progesterone levels, often accompanied by a premature surge of luteinizing hormone (LH), before the administration of the ovulatory trigger (e.g., hCG).[1][2] However, in modern protocols that use GnRH analogues to suppress the pituitary, a rise in progesterone can occur without a corresponding LH surge.[3] This phenomenon is more accurately termed "premature progesterone elevation."[3] It affects a significant number of in vitro fertilization (IVF) cycles, with incidence rates ranging from 12.3% to 46.7%.[4] While some studies suggest it has no impact on pregnancy outcomes[5], others indicate it can negatively affect success rates by impairing endometrial receptivity or embryo quality.[2][4]

Q2: What are the primary causes of premature progesterone elevation in controlled ovarian hyperstimulation?

A: In the pre-GnRH analogue era, the primary cause was an untimely endogenous LH surge.[3] In current this compound protocols where LH is suppressed, the main driver for progesterone elevation is believed to be the high dose of follicle-stimulating hormone (FSH) used during stimulation.[2][3] This intense FSH stimulation enhances the overall steroidogenic activity of the growing follicles.[3] Factors that correlate with an increased incidence of premature progesterone rise include the total dose and duration of gonadotropin administration, the number of oocytes retrieved, and peak estradiol levels.[2] Essentially, a larger cohort of follicles produces more progesterone.[2] Increased FSH exposure may also increase the sensitivity and receptivity of granulosa cells to even low levels of LH.[4][6]

Q3: How is premature luteinization or progesterone elevation diagnosed during an experiment?

A: Diagnosis is primarily achieved through careful hormonal and ultrasound monitoring during the follicular phase.

  • Hormonal Assays: Regular blood tests are conducted to measure levels of LH, progesterone (P), and estradiol (E2).[7] A premature LH surge is typically defined as LH level >10 IU/L.[8] The definition for progesterone elevation varies, but a common threshold used to predict adverse effects is a serum progesterone level ≥ 1.5 ng/ml on the day of ovulation triggering.[2] It is crucial to use validated, precise assays for detecting moderate progesterone elevations in the follicular phase.[3]

  • Transvaginal Ultrasound: Regular ultrasound scans monitor follicular growth and endometrial thickness.[1][7] Ultrasonic signs of premature luteinization can include the thickening of the follicular wall and the appearance of irregular echogenic structures within the follicle.[1]

Q4: What are the primary strategies for preventing a premature LH surge in this compound protocols?

A: The most effective strategies involve the co-administration of Gonadotropin-Releasing Hormone (GnRH) analogues or progestins to control the pituitary's release of LH.[9][10][11]

  • GnRH Agonist Protocols (e.g., "Long Protocol"): GnRH agonists (like Lupron) are administered for an extended period, typically starting in the luteal phase of the preceding cycle.[12][13] This initially stimulates and then profoundly suppresses the pituitary's gonadotropin secretion, preventing a spontaneous LH surge.[11][13]

  • GnRH Antagonist Protocols (e.g., "Short Protocol"): GnRH antagonists (like Ganirelix or Cetrotide) competitively block GnRH receptors on the pituitary, providing immediate suppression of LH release.[8][12] They are typically administered in the late follicular phase when a leading follicle reaches a certain size (e.g., 13-14 mm).[8][13] This approach involves a shorter duration of treatment.[12]

  • Progestin-Primed Ovarian Stimulation (PPOS): This strategy involves administering progestins (such as micronized progesterone or dydrogesterone) from the start of stimulation.[10] Progestins effectively prevent a premature LH rise, offering a practical alternative, particularly for planned freeze-all cycles.[10]

Troubleshooting Guides

Issue 1: A premature rise in LH (>10 IU/L) is detected during a GnRH antagonist protocol.

  • Probable Cause: This can occur in a small percentage of antagonist cycles (up to 8%).[8][14] Reasons may include patient-specific responses, heterogeneity in the infertile population, or variations in the timing of antagonist administration.[8]

  • Immediate Action: Administer an additional dose of the GnRH antagonist immediately upon detection of the LH rise.[8] Continue with the daily 0.25 mg antagonist dose thereafter.[8]

  • Contingency Plan: Continue to monitor LH and progesterone levels closely. The primary goal is to prevent premature ovulation. If the LH surge cannot be controlled, the cycle may need to be canceled, or if ovulation of only a lead follicle is suspected, it may be possible to proceed to retrieval for the remaining cohort.[15]

  • Future Prevention: For subsequent experiments with this subject, consider starting the GnRH antagonist earlier in the follicular phase or using a GnRH agonist long protocol for more profound pituitary suppression.[11]

Issue 2: Serum progesterone is elevated (e.g., >1.5 ng/mL), but LH remains suppressed.

  • Probable Cause: This is a common scenario in modern protocols and is likely due to the high multifollicular response to FSH stimulation rather than an LH surge.[2][3] The large number of granulosa cells collectively produce a significant amount of progesterone.

  • Immediate Action: The primary concern with elevated progesterone is its potential negative impact on endometrial receptivity in cycles planned for fresh embryo transfer.[2]

  • Contingency Plan: If the experimental goal includes implantation in the current cycle, the recommended strategy is to proceed with oocyte retrieval and cryopreserve all resulting viable embryos.[2] The embryos can then be transferred in a subsequent frozen-thawed cycle with a programmed endometrial preparation, bypassing the adverse effects of the progesterone elevation.

  • Future Prevention: To mitigate high progesterone levels in future cycles, consider individualizing the ovarian stimulation protocol.[2] This could involve using a lower starting dose of this compound or modifying the stimulation strategy.

Issue 3: A single, ill-timed leading follicle develops, potentially triggering a premature LH surge.

  • Probable Cause: Asynchronous follicular recruitment can lead to one follicle outgrowing the rest of the cohort, maturing earlier, and producing high levels of estradiol that could initiate an LH surge.

  • Immediate Action: Monitor LH and estradiol levels very closely. Ensure timely administration of a GnRH antagonist if not already started.[7]

  • Contingency Plan (Experimental): One study suggested that the aspiration of a single leading follicle could be an effective method to prevent the premature LH surge, allowing the rest of the follicular cohort to continue developing to the preovulatory stage.[16] In the study, this intervention avoided cycle cancellation and led to successful pregnancies.[16]

  • Future Prevention: To promote more synchronized follicular growth in future experiments, consider pre-treatment with birth control pills or a GnRH agonist microdose flare protocol.[13]

Data Presentation

Table 1: Comparison of GnRH Analogue Protocols for Preventing Premature LH Surge

FeatureGnRH Agonist Protocol ("Long")GnRH Antagonist Protocol ("Short")
Mechanism of Action Initial stimulation followed by pituitary desensitization and profound suppression.[11][13]Competitive, immediate blockade of GnRH receptors.[8][12]
Administration Start Typically luteal phase of the prior cycle.[12]Flexible; mid-to-late follicular phase of the stimulation cycle.[8]
Treatment Duration Longer, requires more injections.[11][12]Shorter, fewer injections.[11][12]
Gonadotropin Requirement May require a higher total dose.[9]Generally requires a lower total dose.[8]
Risk of OHSS Higher risk.[11]Lower risk; allows for GnRH agonist trigger.[11]
Follicular Synchronization May provide better synchronization of the follicular cohort.[11][13]May have less synchronization compared to the long agonist protocol.[11]
Clinical Pregnancy Rate Varies by study; some show higher rates with antagonists.[9]Varies by study; a meta-analysis showed no significant difference.[11]

Table 2: Hormonal Thresholds for Premature Luteinization/Progesterone Elevation

HormoneThresholdContext / ImplicationSource
Progesterone (P)> 0.9 ng/mLTraditional definition of premature luteinization.[3]
Progesterone (P)≥ 1.5 ng/mLLevel associated with reduced ongoing pregnancy rates in fresh IVF cycles.[2]
Luteinizing Hormone (LH)> 10 IU/LDefinition of a premature LH surge during ovarian stimulation.[8]

Experimental Protocols

Protocol: Hormonal and Ultrasonic Monitoring During a GnRH Antagonist Cycle

  • Baseline Assessment (Cycle Day 2 or 3):

    • Perform a transvaginal ultrasound to confirm the absence of ovarian cysts and assess the antral follicle count.

    • Collect a blood sample for baseline measurement of serum Estradiol (E2), LH, and Progesterone (P).

    • Initiate daily administration of this compound at the prescribed dose.

  • Early Follicular Phase Monitoring (Approx. Stimulation Day 5):

    • Collect a blood sample for serum E2 analysis to assess initial ovarian response.

    • Perform a transvaginal ultrasound to monitor early follicular growth. Adjust this compound dosage if necessary based on response.

  • Mid-to-Late Follicular Phase Monitoring (Continue every 1-2 days):

    • Continue daily transvaginal ultrasounds to track the growth of the follicular cohort. Measure the diameter of all follicles >10 mm.

    • Continue daily or every-other-day blood sampling for serum E2, LH, and P.

    • Action Point: Initiate daily GnRH antagonist (0.25 mg) administration when the lead follicle reaches a diameter of 13-14 mm.[8]

  • Trigger Criteria Assessment:

    • Continue daily monitoring after starting the GnRH antagonist.

    • The final oocyte maturation trigger (e.g., hCG) is typically administered when at least three follicles reach a diameter of ≥16-17 mm.[2]

    • A final blood sample for LH and P should be drawn on the day of the trigger to confirm the absence of a premature LH surge and to document the final progesterone level.

  • Data Interpretation:

    • A rise in LH > 10 IU/L before the trigger indicates a premature surge.

    • A progesterone level > 1.5 ng/mL on the day of the trigger indicates premature progesterone elevation.

    • The rate of estradiol rise and follicular growth provides insight into the ovarian response and helps guide dose adjustments.

Visualizations

G cluster_pituitary Pituitary cluster_ovary Ovary GnRH_ant GnRH Antagonist Pit Pituitary GnRH_ant->Pit Blocks LH LH Pit->LH Suppressed Release Theca Theca Cell LH->Theca Stimulates Andro Androgens Theca->Andro Conversion Granulosa Granulosa Cell Prog Progesterone Granulosa->Prog Production Andro->Granulosa This compound This compound (FSH/LH) This compound->Granulosa Stimulates

Caption: GnRH antagonist action in preventing premature LH surge.

G Start Start Stimulation (this compound) Monitor1 Monitor Follicles & Hormones Start->Monitor1 LeadFollicle Lead Follicle ≥13-14 mm? Monitor1->LeadFollicle LeadFollicle->Monitor1 No AddAntagonist Add GnRH Antagonist LeadFollicle->AddAntagonist Yes ContinueStim Continue Stimulation AddAntagonist->ContinueStim Monitor2 Monitor Follicles & Hormones ContinueStim->Monitor2 TriggerCrit Trigger Criteria Met? Monitor2->TriggerCrit TriggerCrit->ContinueStim No Trigger Administer hCG Trigger TriggerCrit->Trigger Yes End Oocyte Retrieval Trigger->End

Caption: Experimental workflow for a GnRH antagonist protocol.

G Start Suspicion of Premature Progesterone Rise (P > 1.5 ng/mL) CheckLH Check Serum LH Start->CheckLH LHSurge LH > 10 IU/L? CheckLH->LHSurge ActionSurge Administer GnRH Antagonist STAT LHSurge->ActionSurge Yes ActionNoSurge Continue Protocol, Plan for Freeze-All LHSurge->ActionNoSurge No Retrieval Proceed to Oocyte Retrieval ActionSurge->Retrieval ActionNoSurge->Retrieval Cryo Cryopreserve All Embryos Retrieval->Cryo

Caption: Decision tree for managing premature progesterone rise.

References

Menotropin in Culture Media: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing menotropin in in-vitro studies, maintaining its stability and biological activity in culture media is paramount for reliable and reproducible results. This technical support center provides essential guidance on the stability of this compound, potential degradation issues, and troubleshooting strategies in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its active components?

A1: this compound, also known as human menopausal gonadotropin (hMG), is a hormonal medication used to treat infertility. It is a purified preparation of gonadotropins extracted from the urine of postmenopausal women. Its primary active components are Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH), which are crucial for follicular development and ovulation.[1][2] Some preparations may also contain human Chorionic Gonadotropin (hCG) which contributes to the LH activity.

Q2: How should I properly store and handle lyophilized and reconstituted this compound?

A2: Lyophilized this compound powder should be stored refrigerated or at room temperature (typically between 2°C to 25°C), protected from light. Once reconstituted with a sterile diluent (e.g., 0.9% Sodium Chloride Injection), it is recommended to use the solution immediately. For in-vitro experimental use where immediate use of the entire reconstituted volume is not feasible, it is crucial to minimize storage time. If short-term storage is necessary, it should be kept at 2-8°C and protected from light. However, for cell culture applications, it is always best to prepare fresh solutions for each experiment to ensure maximal bioactivity.

Q3: What are the main factors that can lead to this compound degradation in culture media?

A3: The stability of this compound in culture media can be influenced by several factors, including:

  • Temperature: Elevated temperatures, such as the standard 37°C in a cell culture incubator, can accelerate the degradation of the protein components of this compound.

  • pH: The pH of the culture medium can affect the stability of FSH and LH. Deviations from the optimal physiological pH range (typically 7.2-7.4) can lead to denaturation and loss of activity.

  • Enzymatic Degradation: Culture media, especially those supplemented with serum, contain proteases that can degrade the protein structure of FSH and LH.

  • Oxidation: Components of the culture media and exposure to air can lead to oxidative damage of the hormones.

  • Adsorption: The protein hormones can adsorb to the surfaces of plastic culture vessels, reducing their effective concentration in the media.

  • Light Exposure: Prolonged exposure to light can contribute to the degradation of the protein components.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected biological response in cell culture assays.

  • Possible Cause 1: Degradation of this compound in the culture medium.

    • Troubleshooting Steps:

      • Prepare Fresh Solutions: Always reconstitute and dilute this compound immediately before adding it to your cell cultures. Avoid using solutions that have been stored for extended periods, even if refrigerated.

      • Minimize Incubation Time: If possible, design your experiments with shorter incubation times to reduce the exposure of this compound to degradative conditions.

      • Optimize Serum Concentration: If your experiment allows, consider reducing the serum concentration in your culture medium, as serum contains proteases that can degrade this compound.

      • Perform a Stability Study: To determine the rate of degradation in your specific culture system, you can perform a time-course experiment. Collect media samples at different time points (e.g., 0, 2, 4, 8, 24 hours) after adding this compound and measure the concentration of active FSH and LH using ELISA or a bioassay.

  • Possible Cause 2: Sub-optimal cell culture conditions.

    • Troubleshooting Steps:

      • Monitor pH: Regularly check the pH of your culture medium. A color change in the phenol red indicator can signal a pH shift. Ensure your incubator's CO₂ levels are stable.

      • Ensure Proper Incubation: Verify the temperature and humidity levels of your incubator are accurate and stable.

Issue 2: Formation of precipitates or aggregation in the culture medium after adding this compound.

  • Possible Cause 1: High concentration of this compound.

    • Troubleshooting Steps:

      • Optimize Concentration: Determine the lowest effective concentration of this compound for your experiments to avoid issues related to high protein concentrations.

      • Gentle Mixing: When reconstituting and diluting this compound, swirl the vial gently. Do not shake, as this can cause foaming and protein denaturation, which may lead to aggregation.

  • Possible Cause 2: Interaction with components of the culture medium.

    • Troubleshooting Steps:

      • Check for Incompatibilities: Review the composition of your culture medium and supplements for any components that might interact with this compound to cause precipitation.

      • Filter Sterilization: If you are preparing your own media, ensure all components are properly dissolved and the final solution is filter-sterilized to remove any particulate matter.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data on the stability of this compound specifically within various cell culture media. The in-vivo half-life of the active components, FSH and LH, are known, but these may not directly translate to in-vitro conditions. Researchers are encouraged to perform their own stability studies to determine the degradation kinetics in their specific experimental setup.

ParameterIn-Vivo Half-Life (FSH)In-Vivo Half-Life (LH)Recommended In-Vitro Practice
Half-Life Biphasic: Initial phase ~4 hours, Terminal phase ~70 hoursBiphasic: Initial phase ~20 minutes, Terminal phase ~4 hoursDue to the shorter half-life of LH and potential for degradation of both hormones at 37°C, it is recommended to replenish the media with fresh this compound in long-term cultures (e.g., every 24 hours) or conduct experiments within a shorter timeframe.

Experimental Protocols

To assess the stability and bioactivity of this compound in your culture media, the following experimental protocols can be adapted.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This method allows for the quantification of the intact this compound components (FSH and LH) and the detection of degradation products.

  • Principle: Reversed-phase HPLC separates molecules based on their hydrophobicity. Degradation of the protein structure often leads to the formation of smaller fragments or conformational changes that alter their retention time on the HPLC column.

  • Methodology:

    • Sample Preparation:

      • Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

      • Spike the this compound stock solution into your cell culture medium to the desired final concentration.

      • Incubate the spiked medium under your experimental conditions (e.g., 37°C, 5% CO₂).

      • At various time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots of the medium.

      • Centrifuge the aliquots to remove any cells or debris.

      • The supernatant can be directly injected or further purified/concentrated if necessary.

    • HPLC Conditions (Example):

      • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

      • Mobile Phase B: 0.1% TFA in acetonitrile.

      • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV absorbance at 214 nm and 280 nm.

    • Data Analysis:

      • Monitor the peak area of the intact FSH and LH peaks over time. A decrease in peak area indicates degradation.

      • Observe the appearance of new peaks, which may represent degradation products.

Enzyme-Linked Immunosorbent Assay (ELISA) for FSH and LH

ELISA provides a sensitive method to quantify the concentration of immunologically active FSH and LH in your culture medium.

  • Principle: A sandwich ELISA uses two antibodies that bind to different epitopes on the target protein (FSH or LH). The detection antibody is conjugated to an enzyme that catalyzes a colorimetric reaction, and the intensity of the color is proportional to the concentration of the hormone.

  • Methodology (General Protocol):

    • Coating: Coat a 96-well plate with a capture antibody specific for either FSH or LH and incubate overnight at 4°C.

    • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

    • Sample Incubation: Wash the plate and add your culture media samples and standards to the wells. Incubate for 2 hours at room temperature.

    • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

    • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature in the dark.

    • Substrate: Wash the plate and add a TMB substrate solution. Incubate until a blue color develops.

    • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄), which will turn the color to yellow.

    • Read Absorbance: Read the absorbance at 450 nm using a microplate reader.

    • Data Analysis: Generate a standard curve from the standards and calculate the concentration of FSH or LH in your samples.

In-Vitro Bioassay using Granulosa Cells

This assay measures the biological activity of this compound by assessing its ability to stimulate a downstream response in a relevant cell type.

  • Principle: this compound stimulates granulosa cells to produce estradiol. The amount of estradiol produced is proportional to the bioactive concentration of this compound.

  • Methodology:

    • Cell Culture: Culture primary granulosa cells or a suitable granulosa cell line (e.g., KGN) in a 24- or 48-well plate until they reach 70-80% confluency.

    • Starvation (Optional): To reduce basal signaling, you may starve the cells in a serum-free medium for a few hours before treatment.

    • Treatment: Treat the cells with different concentrations of your this compound samples (collected from your stability study) for a specified period (e.g., 48-72 hours). Include a standard curve of freshly prepared this compound.

    • Supernatant Collection: Collect the cell culture supernatant.

    • Estradiol Measurement: Measure the concentration of estradiol in the supernatant using a commercially available ELISA kit.

    • Data Analysis: Correlate the estradiol production with the concentration of this compound to determine its bioactivity.

Visualizations

Menotropin_Stability_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation Reconstitute Reconstitute this compound Spike Spike into Culture Medium Reconstitute->Spike Incubate Incubate at 37°C Spike->Incubate Collect Collect Aliquots at Time Points Incubate->Collect HPLC HPLC Analysis (Quantify Intact Protein) Collect->HPLC Assess Degradation ELISA ELISA (Quantify Active Hormone) Collect->ELISA Assess Immunoreactivity Bioassay Granulosa Cell Bioassay (Measure Biological Activity) Collect->Bioassay Assess Bioactivity Degradation_Rate Determine Degradation Rate HPLC->Degradation_Rate ELISA->Degradation_Rate Bioactivity_Loss Quantify Loss of Bioactivity Bioassay->Bioactivity_Loss Half_Life Calculate Half-Life Degradation_Rate->Half_Life

Workflow for assessing this compound stability in culture media.

FSH_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FSH FSH FSHR FSH Receptor (FSHR) FSH->FSHR Gs Gαs FSHR->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Target Gene Expression (e.g., Aromatase, Inhibin) CREB->Gene_Expression regulates

Simplified FSH signaling pathway in granulosa cells.

LH_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LH LH LHR LH Receptor (LHR) LH->LHR Gs Gαs LHR->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates StAR StAR Protein PKA->StAR activates Androgen_Production Androgen Production (e.g., Androstenedione) StAR->Androgen_Production promotes cholesterol transport for

Simplified LH signaling pathway in theca cells.

References

Addressing poor ovarian response to Menotropin in animal models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive technical support center designed for researchers, scientists, and drug development professionals who are addressing the challenges of poor ovarian response (POR) to Menotropin in animal models. This resource offers detailed troubleshooting guides and frequently asked questions in a clear question-and-answer format, focusing on practical issues encountered during experimentation.

Troubleshooting Guides

This section addresses common problems researchers face when using this compound in animal models of poor ovarian response, providing potential causes and actionable solutions.

Issue 1: Suboptimal Follicular Development and Low Oocyte Yield

Q: My animal models consistently show a low number of mature follicles and a poor oocyte yield after stimulation with this compound. What are the potential causes, and how can I troubleshoot this issue?

A: A suboptimal response to this compound, a medication containing both follicle-stimulating hormone (FSH) and luteinizing hormone (LH), can stem from several factors related to the protocol, the animal model, or the drug's administration.[1] Below are key areas to investigate:

  • Animal Model Characteristics:

    • Age and Strain: Ovarian reserve naturally declines with age. Ensure the animal's age is appropriate for achieving a robust response. Different strains of mice or rats can also exhibit significant variability in their sensitivity to gonadotropin stimulation.[2]

    • Underlying Health: Confirm that the animals are healthy and free from conditions that could compromise ovarian function.

    • Model Induction: If using a chemically-induced POR model (e.g., with cyclophosphamide), the severity of ovarian damage might be too high, leaving very few follicles to respond.[3][4]

  • This compound Dosage and Administration:

    • Dosage: The dose may be inadequate for the specific animal model, strain, or age. A higher dose might be necessary, but this should be balanced against the risk of ovarian hyperstimulation.[5]

    • Administration Protocol: The frequency and route of injection (subcutaneous vs. intraperitoneal) should be consistent and optimized to maintain effective hormone levels.

  • Experimental Protocol:

    • Cycle Synchronization: Administering this compound at an inconsistent or incorrect stage of the estrous cycle will lead to high variability and poor outcomes. Proper cycle synchronization is crucial before beginning stimulation.[2]

    • Priming and Stimulation Regimen: Consider alternative protocols. For poor responders, strategies like a "flare" protocol using a GnRH agonist to stimulate endogenous FSH or an antagonist protocol for better control might yield better results.[6][7] Adjuvant therapies like Coenzyme Q10 have also been explored in animal models to improve ovarian response.[5]

cluster_Troubleshooting Troubleshooting Workflow for Low Oocyte Yield start Low Oocyte Yield Observed check_animal Assess Animal Model (Age/Strain/Health) start->check_animal check_dose Review this compound Dosage & Administration check_protocol Evaluate Stimulation Protocol check_dose->check_protocol Dose OK adjust_dose Optimize Dose/Route check_dose->adjust_dose Suboptimal check_animal->check_dose Model OK select_model Standardize or Change Model check_animal->select_model Inappropriate optimize_protocol Modify Priming/Synchronization check_protocol->optimize_protocol Ineffective end Improved Oocyte Yield check_protocol->end Protocol OK adjust_dose->start select_model->start optimize_protocol->start

Caption: A logical workflow for diagnosing and addressing low oocyte yield.

Issue 2: Inconsistent or Unreliable Induction of the Poor Ovarian Response Model

Q: I am using a chemotherapy-based protocol to induce a POR model, but the ovarian response remains highly variable between animals. How can I create a more consistent model?

A: Achieving a consistent POR phenotype is critical for reproducible results. Variability often arises from the method of induction.

  • Chemotherapy Agent and Dose: The choice of agent (e.g., cyclophosphamide, busulfan) and the dose are critical. A single high dose of cyclophosphamide can induce POF, but combination therapies (e.g., cyclophosphamide and busulfan) may produce a more consistent state of diminished ovarian reserve.[8] A dose-response pilot study is highly recommended to find the optimal concentration that reduces ovarian reserve without causing excessive systemic toxicity or complete ovarian ablation.

  • Time Course of Depletion: The depletion of the follicular pool is not instantaneous. It is essential to allow sufficient time between the administration of the chemical agent and the start of the ovarian stimulation protocol. A waiting period of 1 to 3 weeks is common to allow the model to stabilize.[8]

  • Verification of POR: Before starting this compound stimulation, verify the POR phenotype. This can be done by assessing biomarkers such as Anti-Müllerian Hormone (AMH), which should be suppressed, and FSH, which should be elevated, in a subset of animals.[8]

Quantitative Data on POR Model Induction (Mouse)

Induction MethodDoseTime to POF/PORKey OutcomesReference
Cyclophosphamide (CTX)Single IP injection, 120 mg/kg~2 weeksDecreased follicle counts, impaired estrous cyclicity.[4]
CTX + Busulfan (Bu)Single IP injection, 100 mg/kg CTX + 20 mg/kg Bu3 weeksPersistent follicular decline, elevated FSH, suppressed AMH.[8]
4-vinylcyclohexene diepoxide (VCD)Daily IP injection, 160 mg/kg for 15 days~4 weeksSpecific destruction of primordial and primary follicles.[9]

Frequently Asked Questions (FAQs)

This section provides answers to fundamental questions regarding the mechanisms and protocols involved in studying POR with this compound.

Q1: What are the key signaling pathways that this compound activates in the ovary?

A1: this compound provides both FSH and LH activity. These two gonadotropins are essential for follicular development and act on different ovarian cells via distinct, yet complementary, signaling pathways.[10]

  • FSH Signaling in Granulosa Cells: FSH binds to the FSH receptor (FSHR), a G-protein coupled receptor on the surface of granulosa cells. This activates adenylyl cyclase, which increases intracellular cyclic AMP (cAMP). cAMP activates Protein Kinase A (PKA), which in turn phosphorylates transcription factors like CREB. This cascade is crucial for promoting granulosa cell proliferation, differentiation, and the expression of key enzymes like aromatase.

  • LH Signaling in Theca Cells: LH binds to the LH receptor (LHR) on theca cells, which are located outside the granulosa cell layer. This also activates the cAMP-PKA pathway, stimulating the cells to produce androgens (e.g., androstenedione). These androgens then diffuse into the granulosa cells, where they are converted into estrogens by the aromatase enzyme, a process stimulated by FSH.

The coordinated action of both hormones is therefore essential for healthy follicular growth and estrogen production.[10][11]

cluster_Ovary This compound Signaling in the Ovarian Follicle cluster_Theca Theca Cell cluster_Granulosa Granulosa Cell LH LH LHR LHR LH->LHR PKA_L cAMP -> PKA LHR->PKA_L Androgens Androgen Production PKA_L->Androgens Aromatase Aromatase Expression Androgens->Aromatase Substrate FSH FSH FSHR FSHR FSH->FSHR PKA_F cAMP -> PKA FSHR->PKA_F PKA_F->Aromatase Proliferation Proliferation & Differentiation PKA_F->Proliferation Estrogens Estrogen Production Aromatase->Estrogens

Caption: Coordinated FSH and LH signaling pathways in ovarian cells.

Q2: Can you provide a detailed experimental protocol for ovarian stimulation in a chemically-induced POR mouse model?

A2: Certainly. This protocol first describes the induction of a POR model using cyclophosphamide and then outlines a standard superovulation procedure using this compound.

Experimental Protocol: POR Induction and this compound Stimulation in Mice

  • Animal Model: Female C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: Acclimatize mice for one week under standard laboratory conditions (12h light/dark cycle, ad libitum access to food and water).

  • POR Induction (Day 0):

    • Prepare a fresh solution of cyclophosphamide (CTX) in sterile saline.

    • Administer a single intraperitoneal (IP) injection of CTX at a dose of 100-120 mg/kg.[4][8]

    • A control group should receive an equivalent volume of sterile saline.

  • Recovery and Model Stabilization (Day 1 to Day 14):

    • Monitor the animals' health and weight.

    • Allow a 14-day period for the establishment of the POR phenotype.

  • Ovarian Stimulation (Beginning Day 15):

    • Day 15-18: Administer daily subcutaneous injections of this compound (e.g., 7.5 IU/day). The exact dose and duration may require optimization for your specific experimental goals.

    • Day 19 (AM): 24 hours after the last this compound injection, administer an IP injection of 5 IU of human Chorionic Gonadotropin (hCG) to trigger ovulation.

  • Oocyte Retrieval and Tissue Collection (Day 20):

    • 14-16 hours post-hCG injection, euthanize the mice via an approved method.

    • Surgically expose the reproductive tract. Oviducts can be flushed to retrieve cumulus-oocyte complexes.

    • Ovaries should be collected for histological analysis (follicle counting) or molecular studies.

    • Blood can be collected via cardiac puncture for hormone analysis (Estradiol, AMH, FSH).

Q3: How can I assess oocyte quality from my POR animal models after this compound stimulation?

A3: Assessing oocyte quality is crucial as POR models often yield oocytes with reduced developmental competence. A multi-faceted approach is recommended.

  • Morphological Assessment: Examine oocytes under a microscope. High-quality MII (metaphase II) oocytes should have a round, uniform cytoplasm, a clear perivitelline space, and a single, distinct polar body.

  • In Vitro Maturation (IVM): Retrieve immature, germinal vesicle (GV) stage oocytes from antral follicles and culture them in vitro. The rate at which they successfully mature to the MII stage is a key indicator of meiotic competence.

  • Fertilization and Embryo Development: Perform in vitro fertilization (IVF) using the retrieved MII oocytes. Culture the resulting zygotes and assess key developmental milestones, such as the rate of cleavage to the 2-cell stage and development to the blastocyst stage. Poor quality oocytes often exhibit lower fertilization rates and higher rates of developmental arrest.

  • Molecular and Cellular Analysis:

    • Gene Expression: Analyze the mRNA levels of key maternal effect genes (e.g., Gdf9, Bmp15, Mater) that are critical for early embryonic development.

    • Mitochondrial Function: Assess mitochondrial distribution and membrane potential using specific fluorescent dyes (e.g., MitoTracker), as mitochondrial dysfunction is a hallmark of poor oocyte quality.

cluster_Oocyte_Quality Workflow for Oocyte Quality Assessment retrieval Oocyte Retrieval from POR Model morphology 1. Morphological Evaluation (Shape, Cytoplasm, Polar Body) retrieval->morphology ivf 2. IVF & Embryo Culture retrieval->ivf ivm 3. In Vitro Maturation (IVM) Assay retrieval->ivm molecular 4. Molecular & Cellular Analysis retrieval->molecular results Comprehensive Oocyte Quality Profile morphology->results fert_rate Assess Fertilization Rate ivf->fert_rate mii_rate Assess MII Maturation Rate ivm->mii_rate gene_exp Gene Expression (qPCR) molecular->gene_exp mito Mitochondrial Function molecular->mito blast_rate Assess Blastocyst Rate fert_rate->blast_rate blast_rate->results mii_rate->results gene_exp->results mito->results

Caption: A multi-pronged workflow for a thorough assessment of oocyte quality.

References

Technical Support Center: Menotropin-Induced Follicle Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to minimize menotropin-induced multiple follicle development during in vitro fertilization (IVF) and other assisted reproductive technology (ART) procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal when trying to minimize multiple follicle development with this compound?

The main objective is to achieve a monofollicular or, in some cases, a paucifollicular (a few follicles) response to stimulation. This approach aims to reduce the risks associated with multifollicular development, such as ovarian hyperstimulation syndrome (OHSS) and high-order multiple pregnancies, while still achieving a successful pregnancy outcome.

Q2: What are the key strategies to control follicular development with this compound?

The core strategies involve:

  • Individualized Dosing Protocols: Tailoring the this compound dosage based on patient-specific markers of ovarian reserve.

  • Careful Cycle Monitoring: Regularly assessing the ovarian response through ultrasound and serum hormone level measurements.

  • Defined Criteria for hCG Administration: Using strict guidelines to decide when to trigger ovulation to avoid the maturation of an excessive number of follicles.

  • Management of High-Response Cycles: Implementing protocols such as "coasting" or follicular reduction if an excessive number of follicles develop.

Q3: How do I determine the appropriate starting dose of this compound for my experiment?

Individualizing the starting dose is crucial.[1][2] This should be based on a thorough evaluation of the patient's ovarian reserve, which can be assessed using:

  • Anti-Müllerian Hormone (AMH): A reliable marker of ovarian reserve.

  • Antral Follicle Count (AFC): The number of small follicles visible on ultrasound at the beginning of the menstrual cycle.

  • Basal Follicle-Stimulating Hormone (FSH): Measured on day 2 or 3 of the cycle.

  • Body Mass Index (BMI): Can influence gonadotropin requirements.[3]

Nomograms that integrate these factors can provide a more objective selection of the starting gonadotropin dose.[3][4]

Q4: What is a low-dose step-up protocol and when should it be used?

A low-dose step-up protocol involves starting with a low daily dose of this compound (e.g., 37.5-75 IU) and gradually increasing the dose in small increments (e.g., 37.5 IU) every 7 days if the ovarian response is insufficient.[5][6][7] This method is particularly useful in patients at high risk of an exaggerated response, such as those with Polycystic Ovary Syndrome (PCOS), to aim for monofollicular development.[8]

Q5: How often should I monitor the ovarian response during this compound stimulation?

Intensive monitoring is essential.

  • Ultrasound: A baseline scan should be performed before starting stimulation.[9] Subsequent scans are typically performed after 5-6 days of stimulation and then every 2-4 days to monitor the number and size of developing follicles.[9] Daily monitoring is recommended once a follicle reaches 16 mm.[10]

  • Serum Estradiol (E2): E2 levels should be monitored in conjunction with ultrasound, especially as follicles grow.[11][12] Rising E2 levels indicate a growing follicular cohort.

Q6: What are the criteria for withholding hCG administration to prevent multiple pregnancies?

To minimize the risk of high-order multiple pregnancies and OHSS, human chorionic gonadotropin (hCG) administration should be withheld if:

  • More than four follicles measuring ≥14 mm in diameter are present, especially in conjunction with serum estradiol concentrations >1000 pg/mL.[13]

  • Serum estradiol levels exceed a certain threshold (e.g., >2000 pg/mL).[1]

  • The ovaries are abnormally enlarged.[1]

Q7: What is "coasting" and how is it implemented?

Coasting is a strategy used in high-responders where this compound administration is stopped, while GnRH agonist/antagonist administration continues, until the estradiol level drops to a safer range (e.g., <3000 pg/mL) before administering hCG.[14][15][16][17] This allows for the continued maturation of larger follicles while smaller, less mature follicles may undergo atresia. The duration of coasting should ideally be less than four days to avoid compromising cycle outcomes.[15]

Q8: What is follicular reduction and when is it considered?

Follicular reduction, or selective follicle aspiration, is a procedure where excess follicles are aspirated under ultrasound guidance before hCG administration, leaving two or three mature follicles.[8] This can be an effective method to reduce the risk of multiple pregnancies in patients with a polyfollicular response.[8]

Troubleshooting Guides

Issue Possible Cause Recommended Action
Excessive number of follicles developing early in the cycle. Initial dose of this compound was too high for the patient's ovarian reserve.Consider reducing the this compound dose in subsequent cycles. For the current cycle, if the response is excessive, consider cancellation or conversion to a coasting protocol.
Rapidly rising serum estradiol levels. Development of a large cohort of follicles.Intensify monitoring (daily ultrasound and E2 levels). Prepare to implement a coasting protocol or withhold hCG if levels exceed safety thresholds.
Discrepancy between follicular size on ultrasound and serum estradiol levels. Individual patient variability.Rely on a combination of both parameters for decision-making. Pelvic sonography may offer a more accurate method of monitoring in some cases.[12]
Continued follicular growth despite coasting. Endogenous FSH levels may still be sufficient to support growth.Continue to monitor estradiol levels daily and withhold hCG until the level falls to a safe range.
Development of OHSS symptoms after hCG administration. Exaggerated ovarian response to stimulation and hCG.This is a medical emergency. The patient should be managed by a clinician experienced in treating OHSS. Future cycles should utilize a much lower starting dose, a low-dose step-up protocol, or alternative triggers like a GnRH agonist.

Data Presentation

Table 1: Recommended this compound Dosing Strategies

Patient Profile Recommended Starting Dose (IU/day) Dose Adjustment Increment (IU) Maximum Daily Dose (IU) Rationale
Predicted High Responders (e.g., PCOS, high AMH/AFC) 37.5 - 7537.5225To minimize the risk of OHSS and multifollicular development.[2]
Predicted Normal Responders 150 - 225Up to 150450To achieve an adequate cohort of follicles for ART.[2][18]
Predicted Poor Responders (e.g., advanced maternal age, low AMH/AFC) 225 - 450Up to 150450To maximize the follicular response in patients with diminished ovarian reserve.[4][18]

Table 2: Monitoring Parameters and Action Thresholds

Parameter Monitoring Frequency Action Threshold Recommended Action
Follicle Diameter (Ultrasound) Every 2-4 days, daily when leading follicle ≥16 mm[9][10]>4 follicles ≥14 mm[13]Withhold hCG, consider cycle cancellation or coasting.
Serum Estradiol (E2) With each ultrasound, daily in high-responders>2000 - 3000 pg/mL[1][14]Withhold hCG, initiate coasting.
Leading Follicle Size for hCG Trigger N/A≥17-18 mm[10][13]Administer hCG if other parameters are within safe limits.

Experimental Protocols

Protocol 1: Low-Dose Step-Up Protocol for this compound Administration

  • Baseline Assessment: On day 2 or 3 of the menstrual cycle, perform a transvaginal ultrasound to confirm the absence of ovarian cysts and measure the antral follicle count. Collect a blood sample for baseline serum estradiol and FSH levels.

  • Initiation of Stimulation: Begin subcutaneous administration of this compound at a starting dose of 37.5-75 IU daily.[2]

  • First Monitoring Visit: After 7 days of stimulation, perform a transvaginal ultrasound to assess follicular growth and a blood test for serum estradiol.

  • Dose Adjustment:

    • If no follicle is >10 mm, increase the daily this compound dose by 37.5 IU.[2]

    • If a follicle is growing appropriately (approaching 10 mm), continue the same dose.

  • Continued Monitoring and Adjustment: Repeat monitoring and dose adjustments every 7 days until a dominant follicle of ≥12 mm is observed.[5]

  • Final Maturation: Once the lead follicle reaches 17-18 mm in diameter, and serum estradiol levels are appropriate, administer a single dose of hCG (5,000-10,000 IU) to trigger ovulation.[10][13]

Protocol 2: Coasting Protocol for Management of High-Responders

  • Identification of High Response: During routine monitoring, identify patients at high risk for OHSS, characterized by a large number of developing follicles and/or a serum estradiol level exceeding 3000 pg/mL.[15]

  • Initiation of Coasting: Discontinue this compound administration. Continue administration of the GnRH agonist or antagonist to prevent a premature LH surge.

  • Daily Monitoring: Monitor serum estradiol levels daily. Transvaginal ultrasound may be performed every 1-2 days to assess follicular stability.

  • hCG Administration Criteria: Administer hCG only after the serum estradiol level has decreased to a safer level (e.g., <3000 pg/mL).[14][15] The lead follicles should remain at a mature size (≥17 mm).

  • Duration: Limit the coasting period to a maximum of 4 days to avoid a negative impact on oocyte quality and pregnancy rates.[15]

Visualizations

Caption: Signaling pathway of this compound in ovarian follicular cells.

Ovarian_Stimulation_Workflow Start Start of Menstrual Cycle (Day 2-3) Baseline Baseline Ultrasound & Hormones Start->Baseline Menotropin_Admin Administer this compound (Individualized Dose) Baseline->Menotropin_Admin Monitoring Ultrasound & Estradiol Monitoring Menotropin_Admin->Monitoring Response_Check Assess Ovarian Response Monitoring->Response_Check Adequate_Response Adequate Response Response_Check->Adequate_Response Optimal High_Response High Response Response_Check->High_Response Excessive Low_Response Low Response Response_Check->Low_Response Insufficient Trigger Administer hCG Trigger Adequate_Response->Trigger Coasting Initiate Coasting Protocol High_Response->Coasting Cancel Withhold hCG / Cancel Cycle High_Response->Cancel Adjust_Dose Adjust this compound Dose Low_Response->Adjust_Dose Adjust_Dose->Monitoring Coasting->Monitoring Retrieval Oocyte Retrieval Trigger->Retrieval

Caption: Workflow for controlled ovarian stimulation and monitoring.

Caption: Decision-making logic for hCG trigger administration.

References

Technical Support Center: Menotropin Efficacy in Aged Oocyte Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing experiments aimed at improving menotropin efficacy in aged oocyte models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a hormonal medication used in fertility treatments, containing a combination of follicle-stimulating hormone (FSH) and luteinizing hormone (LH).[1][2][3] This preparation is purified from the urine of postmenopausal women.[4] In the ovary, this compound stimulates follicular development by binding to specific receptors on the granulosa and theca cells.[4][5] FSH is primarily responsible for the growth and maturation of ovarian follicles, while LH supports this process and is essential for steroidogenesis and ultimately triggering ovulation.[1][2][5]

Q2: Why is improving this compound efficacy a significant challenge in aged oocyte models?

Advanced maternal age is a primary challenge in reproductive medicine, characterized by a significant decline in both the number (quantity) and developmental competence (quality) of oocytes.[6][7] This age-related decline often results in a "poor ovarian response" (POR) to stimulation with gonadotropins like this compound, leading to the retrieval of fewer oocytes.[8][9][10] Furthermore, oocytes from older individuals have a markedly higher incidence of aneuploidy (an abnormal number of chromosomes), which is a leading cause of implantation failure, miscarriage, and genetic disorders.[6][7][10] The aging ovarian environment itself can also negatively influence the quality of the developing oocyte.[11] Consequently, success rates for in vitro fertilization (IVF) are considerably lower for women of advanced age using their own eggs.[12]

Q3: What are the key cellular and molecular changes that contribute to reduced oocyte quality with age?

The decline in oocyte quality with age is a multifactorial process involving several key changes:

  • Mitochondrial Dysfunction: Aged oocytes frequently exhibit impaired mitochondrial function. This leads to decreased production of ATP (the cell's primary energy source) and an increase in damaging reactive oxygen species (ROS), a condition known as oxidative stress.[6]

  • Meiotic Spindle Defects: The cellular machinery responsible for segregating chromosomes during meiosis, known as the meiotic spindle, is often assembled incorrectly in aged oocytes. This can lead to chromosome segregation errors and is a primary cause of aneuploidy.[6][7]

  • Altered Signaling Pathways: Critical intracellular signaling pathways essential for oocyte maturation, fertilization, and early embryonic development are often disrupted with age. These include pathways regulating calcium homeostasis, cell cycle progression (e.g., PI3K/Akt), and stress responses.[6][13][14]

  • Increased DNA Damage: Like other cells in the body, aged oocytes can accumulate DNA damage, further compromising their developmental potential.[11]

Q4: What animal models are commonly used to study ovarian aging and test interventions?

Researchers utilize various animal models to investigate the mechanisms of ovarian aging and to test potential therapeutic strategies:

  • Rodents (Mice and Rats): These are the most widely used models due to their physiological similarities to humans, relatively short reproductive lifespans, and the availability of genetic tools.[15] Mouse models with chemotherapy-induced ovarian damage are also used to study diminished ovarian reserve.[16]

  • Invertebrates (D. melanogaster and C. elegans): The fruit fly and roundworm are valuable for genetic screening and pathway analysis due to their short lifecycles, high fertility, and evolutionarily conserved genes.[15]

  • Pigs: Porcine ovaries are anatomically similar to human ovaries, and their oocytes are often used for in vitro studies due to their accessibility and size.[15]

Troubleshooting Guide

Q1: We are observing a suboptimal or poor ovarian response (POR) to this compound stimulation in our aged animal model, retrieving fewer oocytes than expected.

  • Potential Causes:

    • Diminished Ovarian Reserve (DOR): The primary cause is a naturally smaller pool of remaining follicles in aged models.

    • Follicular Insensitivity: Age-related changes may decrease the sensitivity of follicular cells to FSH and LH, possibly due to altered receptor expression or downstream signaling.

    • Inappropriate Protocol: The stimulation protocol may not be optimized for the specific age and strain of the animal model.

  • Troubleshooting & Recommendations:

    • Modify Stimulation Protocol: Standard high-dose protocols may not be effective. In clinical practice for poor responders, protocols like the microdose GnRH agonist flare or GnRH antagonist regimens are often employed.[8][17] Note that simply increasing the this compound dose beyond a certain threshold is unlikely to yield better results and may be detrimental.[18]

    • Consider Adjuvant Therapies: Co-treatment with certain agents has been investigated to improve ovarian response.

      • Dehydroepiandrosterone (DHEA): Pre-treatment with this androgen precursor may improve the ovarian microenvironment and enhance follicular function.[10][19][20]

      • Growth Hormone (GH): Supplementation with GH has been shown in some studies to increase the number of mature oocytes retrieved and improve subsequent embryo quality.[19][21]

Q2: Our retrieved oocytes appear morphologically normal, but they exhibit low fertilization rates and poor subsequent development into blastocysts.

  • Potential Causes:

    • Cytoplasmic Immaturity: Oocyte quality is not solely determined by nuclear maturation. Deficiencies in the cytoplasm, including mitochondrial dysfunction and oxidative stress, can prevent successful fertilization and embryo development.

    • Suboptimal Culture Conditions: In vitro aging and environmental stressors can rapidly degrade oocyte quality, especially in already compromised aged oocytes.[13]

  • Troubleshooting & Recommendations:

    • Supplement with Antioxidants: Oxidative stress is a key driver of oocyte aging.[6] The addition of antioxidants to the culture medium or as a pre-treatment to the animal can be beneficial.

      • Coenzyme Q10 (CoQ10): A vital component of the mitochondrial electron transport chain that can improve cellular energy production and reduce oxidative stress.[19][20]

      • Melatonin: A powerful antioxidant that has shown promise in protecting oocytes from ROS-induced damage during IVF processes.[22]

      • Other Micronutrients: Consider supplementing with agents like Vitamin C, Vitamin E, zinc, and selenium to bolster the antioxidant capacity of the culture system.[23]

    • Minimize In Vitro Culture Time: If possible, reduce the time between oocyte retrieval and fertilization to minimize post-ovulatory aging effects.[7]

Q3: We are observing a high frequency of aneuploidy in the embryos derived from our aged oocyte model.

  • Potential Causes:

    • Meiotic Errors: The most common cause is the age-related breakdown of the cellular machinery that ensures accurate chromosome segregation during meiosis I and II, including deterioration of the meiotic spindle and loss of chromosome cohesion.[6][7]

    • Energy Depletion: Proper chromosome segregation is an energy-intensive process. Insufficient ATP from dysfunctional mitochondria can contribute to errors.

  • Troubleshooting & Recommendations:

    • Confirm Spindle Defects: Use immunofluorescence staining for α-tubulin (spindle) and a DNA stain (e.g., DAPI) to visualize the meiotic spindle and chromosome alignment in retrieved oocytes. This can confirm the cellular phenotype you are trying to correct.

    • Implement Quality-Improving Adjuvants: While no agent can directly correct existing genetic errors, therapies aimed at improving overall oocyte health may reduce the incidence of meiotic errors. Adjuvants that boost mitochondrial function and reduce oxidative stress, such as CoQ10 and GH , may provide a healthier cellular environment for the completion of meiosis.[19][21] Some evidence also suggests that DHEA pre-treatment may help reduce aneuploidy rates.[19]

    • Explore Experimental Strategies: Groundbreaking research has demonstrated that placing an aged oocyte into a young follicular environment can partially rejuvenate it and improve its quality, highlighting the importance of the somatic cell environment.[11] While technically challenging, this concept opens new avenues for investigation.

Data & Protocols

Quantitative Data Summary

Table 1: Comparison of Clinical Outcomes with this compound (hMG/HP-hMG) vs. Recombinant FSH (rFSH)

Outcome MeasureThis compound (hMG/HP-hMG)Recombinant FSH (rFSH)SignificanceReference
Ongoing Pregnancy Rate25%22%Not Significant[24]
Ongoing Pregnancy Rate35.5%30.7%Non-inferiority met[25]
Live Birth Rate24.4%30.1%Not Significant[26]
Total Gonadotropin Dose (IU)2685 ± 7202268 ± 747p < 0.001 (Higher for hMG)[26]
Cumulative Live Birth Rate~40%~38%Not Significant[27]

This table synthesizes data from multiple clinical studies. Outcomes can vary significantly based on patient population and protocol.

Table 2: Efficacy of Adjuvant Therapies for Poor Ovarian Responders (POR)

Adjuvant TherapyEffect on Clinical Pregnancy Rate (CPR) / Live Birth Rate (LBR)Effect on Oocyte NumberReference
Growth Hormone (GH) Significant improvement in LBR and CPRSignificant increase in retrieved and MII oocytes[21]
DHEA Showed better clinical outcomes in achieving pregnancy-[20]
Coenzyme Q10 (CoQ10) Showed better clinical outcomes in achieving pregnancyLed to a lower cycle cancellation rate[20]

Data is based on systematic reviews and meta-analyses. The efficacy of adjuvants can be protocol- and patient-dependent.

Experimental Protocols

Protocol 1: Ovarian Stimulation in an Aged Mouse Model

This protocol is a standard method for inducing superovulation in aged female mice (e.g., C57BL/6, 40-48 weeks old).

  • Animal Selection: Select healthy, aged female mice (40-48 weeks). Allow for an acclimatization period of at least one week before starting the protocol.

  • Hormone Preparation:

    • Prepare Pregnant Mare Serum Gonadotropin (PMSG) at a concentration of 1 IU/0.1 mL in sterile saline.

    • Prepare human Chorionic Gonadotropin (hCG) at a concentration of 1 IU/0.1 mL in sterile saline.

  • PMSG Administration: At 12:00 PM, administer 5-10 IU of PMSG via intraperitoneal (IP) injection to each mouse. This will stimulate the growth of a cohort of follicles.

  • hCG Administration: 48 hours after the PMSG injection, administer 5-10 IU of hCG via IP injection. This will mimic the natural LH surge and induce final oocyte maturation and ovulation.

  • Oocyte Retrieval: 14-16 hours after the hCG injection, euthanize the mice via an approved method. Dissect the ovaries and place them in a pre-warmed handling medium (e.g., M2 or HEPES-buffered HTF).

  • Cumulus-Oocyte Complex (COC) Collection: Puncture the large, swollen antral follicles using a 27-gauge needle to release the COCs into the medium. Collect the COCs for further analysis.

Protocol 2: Assessment of Oocyte Mitochondrial Distribution and Activity

This protocol allows for the qualitative and semi-quantitative assessment of mitochondrial health in retrieved oocytes.

  • Oocyte Denudation: If required, remove cumulus cells by brief incubation in hyaluronidase (e.g., 80 IU/mL in M2 medium) followed by gentle pipetting.

  • Mitochondrial Staining:

    • Prepare a working solution of a mitochondrial membrane potential-dependent dye, such as MitoTracker Red CMXRos, at a final concentration of 200 nM in pre-warmed handling medium.

    • Incubate the denuded oocytes in the MitoTracker solution for 30 minutes at 37°C in the dark.

  • Washing: Wash the stained oocytes three times in fresh, pre-warmed handling medium to remove excess dye.

  • DNA Counterstaining (Optional): To visualize chromosomes, incubate oocytes in a medium containing a DNA dye such as Hoechst 33342 (2 µg/mL) for 10-15 minutes.

  • Mounting and Imaging:

    • Mount the oocytes on a glass-bottom dish in a small drop of medium, covered with mineral oil.

    • Use a confocal microscope to acquire Z-stack images of the oocytes. Use appropriate laser lines and emission filters for the selected dyes (e.g., 561 nm excitation for MitoTracker Red).

  • Analysis: Analyze the images to assess mitochondrial distribution (e.g., homogenous vs. clustered/perinuclear) and fluorescence intensity, which correlates with mitochondrial membrane potential and activity. Compare these parameters between experimental groups (e.g., aged control vs. adjuvant-treated).

Visualizations

Menotropin_Mechanism cluster_this compound This compound cluster_Ovary Ovarian Follicle cluster_Outcome Physiological Outcome FSH FSH Granulosa Granulosa Cells FSH->Granulosa Binds FSH Receptor LH LH Theca Theca Cells LH->Theca Binds LH Receptor Growth Follicle Growth & Maturation Granulosa->Growth Estradiol Estradiol Production Granulosa->Estradiol Aromatization Theca->Granulosa Androgen Precursors Estradiol->Growth Supports

Caption: Mechanism of action of this compound (FSH & LH) on ovarian follicle cells.

Oocyte_Aging_Pathway Aging Oocyte Aging (Advanced Maternal Age) Mito Mitochondrial Dysfunction Aging->Mito Spindle Meiotic Spindle Defects Aging->Spindle Cohesion Cohesin Loss Aging->Cohesion ROS Increased Oxidative Stress (ROS) Mito->ROS ATP Decreased ATP Production Mito->ATP ROS->Mito Damages Mitochondria ROS->Spindle Damages Microtubules Segregation Chromosome Segregation Errors Spindle->Segregation Cohesion->Segregation Aneuploidy Aneuploidy Segregation->Aneuploidy ATP->Spindle Insufficient Energy For Assembly

Caption: Key cellular pathways affected during oocyte aging.

Adjuvant_Workflow cluster_groups start Select Aged Animal Model random Randomization start->random control Group 1: Control (Vehicle + this compound) random->control adjuvant Group 2: Adjuvant (+ this compound) random->adjuvant stim Ovarian Stimulation Protocol control->stim adjuvant->stim retrieve Oocyte Retrieval & Counting stim->retrieve assess Oocyte & Embryo Quality Assessment retrieve->assess analysis Data Analysis & Comparison assess->analysis

Caption: Experimental workflow for testing an adjuvant to improve this compound efficacy.

References

Technical Support Center: Overcoming Menotropin Resistance in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Menotropin resistance in in vitro experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and how does it signal in vitro?

This compound is a hormonal medication containing follicle-stimulating hormone (FSH) and luteinizing hormone (LH), which are crucial for reproductive processes.[1][2] In an in vitro setting, these hormones bind to their specific G protein-coupled receptors (GPCRs) on the surface of target cells, such as granulosa cells: the FSH receptor (FSHR) and the LH/choriogonadotropin receptor (LHCGR).[3][4] The primary signaling pathway initiated upon binding is the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[4][5][6] This cascade regulates the transcription of genes involved in steroidogenesis and cellular proliferation and differentiation.[4][6]

2. What are the potential mechanisms of this compound resistance in vitro?

This compound resistance, or desensitization, can occur through several mechanisms that prevent overstimulation of target cells.[5] These can be broadly categorized as short-term and long-term effects:

  • Short-term desensitization: This can happen rapidly and may involve the phosphorylation of serine or threonine residues on the intracellular domains of the FSHR and LHCGR.[5] This phosphorylation can uncouple the receptor from its G protein, dampening the downstream signal.

  • Long-term desensitization: Prolonged exposure to this compound can lead to more sustained resistance through:

    • Receptor internalization and downregulation: The hormone-receptor complexes can be clustered and internalized into the cell, reducing the number of available receptors on the cell surface.[5]

    • Downregulation of steroidogenic pathways: Activation of the MAPK/ERK pathway, which can be triggered by the cAMP/PKA pathway, can lead to the downregulation of key steroidogenic factors like the Steroidogenic Acute Regulatory Protein (StAR).[5]

    • Alterations in receptor expression: While less common for short-term in vitro studies, mutations in the FSHR or LHCGR genes can lead to non-functional receptors, a known cause of gonadotropin resistance in vivo.[7]

3. Which in vitro models can be used to study this compound resistance?

Several in vitro models can be employed to investigate this compound resistance:

  • Primary granulosa cells: These cells are isolated directly from ovarian follicles and provide a physiologically relevant model. However, their availability and lifespan in culture are limited.

  • Immortalized granulosa cell lines: Cell lines such as the murine KK-1 cell line (often transfected with the human FSH receptor) or human-derived lines like HGL5 and HO-23 are used.[2][8] It is important to note that some immortalized lines may lose their responsiveness to gonadotropins.[8]

  • Engineered resistant cell lines: A common strategy is to induce resistance in a responsive cell line by chronically exposing it to increasing concentrations of this compound. This method allows for the direct comparison of a resistant line to its sensitive parental counterpart.

Troubleshooting Guides

Issue 1: Reduced or Absent Cellular Response to this compound Stimulation
Possible Cause Troubleshooting Step Recommended Action
Cell line has lost responsiveness Verify receptor expression.Perform RT-qPCR or Western blot to confirm the presence of FSHR and LHCGR mRNA and protein. Compare expression levels to a known positive control or previously validated batches of cells.
This compound reagent degradation Check reagent integrity.Use a fresh vial of this compound. Ensure proper storage conditions (-20°C for lyophilized powder, 4°C for reconstituted solution, avoiding repeated freeze-thaw cycles).
Suboptimal cell culture conditions Optimize culture environment.Ensure cells are healthy and not over-confluent. Check for contamination. Use the recommended media and supplements for your specific cell line.
Incorrect dosage Perform a dose-response curve.The effective concentration of this compound can vary between cell lines and even passages. A dose-response experiment will determine the optimal concentration for your system.
Signal transduction pathway impairment Assess downstream signaling.Measure cAMP levels following this compound stimulation using an ELISA or a reporter assay. If cAMP levels are low despite receptor expression, there may be an issue with G protein coupling or adenylyl cyclase activity.
Issue 2: High Variability in Experimental Replicates
Possible Cause Troubleshooting Step Recommended Action
Inconsistent cell numbers Standardize cell seeding.Use a cell counter to ensure a consistent number of cells are seeded in each well or dish.
Edge effects in multi-well plates Modify plate setup.Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.
Inconsistent reagent addition Use a master mix.Prepare a master mix of this compound-containing media to ensure that each well receives the same concentration.
Passage number variability Maintain a consistent passage number.High passage numbers can lead to phenotypic drift in cell lines. Use cells within a defined passage number range for all experiments.

Data Presentation

Table 1: Example of Quantitative Analysis of this compound Response in Sensitive vs. Resistant Granulosa Cell Lines

ParameterSensitive Cell LineResistant Cell Line
This compound EC50 (cAMP assay) 0.02 IU/mL[9]>1.0 IU/mL
FSH Receptor mRNA (relative expression) 1.00.2 ± 0.05
LH/hCG Receptor mRNA (relative expression) 1.00.3 ± 0.07
Maximal cAMP production (fold change) 15 ± 2.12.5 ± 0.8

Experimental Protocols

Protocol 1: Induction of this compound Resistance in a Granulosa Cell Line

This protocol is adapted from methods used to generate drug-resistant cancer cell lines.[10][11]

  • Determine the IC50: Culture the parental (sensitive) granulosa cell line with increasing concentrations of this compound for a defined period (e.g., 72 hours). Measure a relevant downstream effect, such as progesterone production or cell proliferation, to determine the half-maximal inhibitory concentration (IC50) if applicable, or a concentration that elicits a robust but sub-maximal response.

  • Initial Chronic Exposure: Culture the parental cells in media containing this compound at a low concentration (e.g., IC10 or a concentration known to induce a minimal response).

  • Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, passage them and increase the this compound concentration by a small factor (e.g., 1.5-2 fold).

  • Repeat and Select: Continue this process of gradual dose escalation over several weeks or months. Cells that survive and proliferate at higher concentrations are selected.

  • Validation of Resistance: Periodically test the cell population for its response to an acute this compound challenge and compare it to the parental cell line. A significant rightward shift in the dose-response curve indicates the development of resistance.

  • Clonal Isolation: Once a resistant population is established, single-cell cloning can be performed to generate a homogenous resistant cell line.

Protocol 2: Assessment of this compound-Induced cAMP Production
  • Cell Seeding: Seed granulosa cells in a 96-well plate at a density of 1 x 10^4 cells per well and culture overnight.

  • Pre-incubation: Wash the cells with serum-free media and pre-incubate with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 30 minutes to prevent cAMP degradation.

  • This compound Stimulation: Add varying concentrations of this compound to the wells and incubate for a specified time (e.g., 30 minutes to 1 hour) at 37°C.

  • Cell Lysis: Lyse the cells using the buffer provided in a commercial cAMP assay kit.

  • cAMP Measurement: Determine the intracellular cAMP concentration using a competitive ELISA-based cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the this compound concentration to generate a dose-response curve and determine the EC50.

Mandatory Visualizations

Menotropin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (FSH & LH) FSHR FSH Receptor This compound->FSHR LHCGR LH/hCG Receptor This compound->LHCGR Gs Gs Protein FSHR->Gs activates LHCGR->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts ATP to Gs->AC activates PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression (Steroidogenesis, Proliferation) CREB->Gene_Expression regulates Menotropin_Resistance_Workflow start Experiment Start: Reduced response to this compound check_reagent 1. Check this compound Reagent (Fresh vial, proper storage) start->check_reagent check_cells 2. Assess Cell Health (Morphology, confluency, passage #) check_reagent->check_cells check_receptors 3. Verify Receptor Expression (RT-qPCR / Western Blot) check_cells->check_receptors check_downstream 4. Measure Downstream Signal (cAMP assay) check_receptors->check_downstream outcome_receptor_low Outcome: Low Receptor Expression check_receptors->outcome_receptor_low outcome_cAMP_low Outcome: Low cAMP Production check_downstream->outcome_cAMP_low outcome_ok Outcome: All checks normal check_downstream->outcome_ok solution_new_cells Solution: Use new, low-passage cell stock. Consider re-transfection if applicable. outcome_receptor_low->solution_new_cells solution_pathway_issue Solution: Investigate G-protein coupling or Adenylyl Cyclase function. outcome_cAMP_low->solution_pathway_issue solution_other_mech Solution: Investigate alternative resistance mechanisms (e.g., MAPK pathway activation). outcome_ok->solution_other_mech Resistance_Mechanisms cluster_receptor_level Receptor-Level Resistance cluster_pathway_level Signaling Pathway Resistance cluster_outcome Result Phosphorylation Receptor Phosphorylation Uncoupling G-Protein Uncoupling Phosphorylation->Uncoupling Internalization Receptor Internalization Resistance This compound Resistance Internalization->Resistance Downregulation Decreased Receptor Expression Downregulation->Resistance Uncoupling->Resistance MAPK MAPK Pathway Activation MAPK->Resistance inhibits steroidogenesis

References

Technical Support Center: Managing Unexpected Menotropin Side Effects in Lab Animals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for managing unexpected side effects of Menotropin in laboratory animals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in lab animals?

This compound is a hormonal medication containing follicle-stimulating hormone (FSH) and luteinizing hormone (LH), which are extracted and purified from the urine of postmenopausal women.[1] In laboratory animals, this compound is used to stimulate follicular development in the ovaries for superovulation protocols and to induce spermatogenesis in males.[2] FSH stimulates the growth and maturation of ovarian follicles, while LH supports follicle development and is crucial for ovulation and corpus luteum formation.[1]

Q2: What are the common and expected side effects of this compound in lab animals?

The most common side effects are related to ovarian stimulation and include:

  • Ovarian Hyperstimulation Syndrome (OHSS): This is the most significant and potentially severe side effect, characterized by enlarged ovaries, fluid accumulation in the abdominal cavity (ascites), and hemoconcentration.[3][4]

  • Injection site reactions: Pain, swelling, redness, or irritation at the injection site may occur.[3]

  • Multiple gestations: Due to the stimulation of multiple follicles, there is a high likelihood of multiple pregnancies.[3]

  • Ovarian cysts: The development of ovarian cysts has been reported.[5]

Q3: What are the unexpected or rare side effects of this compound that can be observed in lab animals?

While most side effects are extensions of the hormonal action of this compound, some less common or unexpected effects that have been reported in clinical and preclinical studies include:

  • Thromboembolic events: Blood clots in arteries or veins can occur, which may lead to serious complications.[6][7]

  • Ovarian torsion: The enlargement of the ovaries can increase the risk of them twisting on their supporting ligaments, cutting off blood supply.[5]

  • Pulmonary complications: Serious lung conditions such as acute respiratory distress syndrome have been reported, sometimes in conjunction with severe OHSS.[1]

  • Allergic reactions: Both localized and generalized allergic reactions, including rare cases of anaphylaxis, can occur.[8]

  • Non-specific adverse effects: General ill feeling, fever, and muscle or joint aches have been noted in some cases.[1]

Troubleshooting Guide

Problem 1: An animal is showing signs of abdominal distension, lethargy, and rapid weight gain after this compound administration.

  • Possible Cause: These are classic signs of Ovarian Hyperstimulation Syndrome (OHSS).[3][4] The animal is likely experiencing fluid shifting from the vascular space into the abdominal cavity (ascites).

  • Solution:

    • Immediate Assessment: Weigh the animal and gently palpate the abdomen to assess the degree of distension. Monitor for any signs of respiratory distress.

    • Withhold hCG: If human chorionic gonadotropin (hCG) has not yet been administered to trigger ovulation, it should be withheld to prevent the worsening of OHSS.[4][8]

    • Fluid and Electrolyte Monitoring: If possible, obtain a blood sample to check for hemoconcentration (increased hematocrit) and electrolyte imbalances.

    • Supportive Care: Provide easily accessible food and water. In severe cases, veterinary intervention may be required to provide fluid therapy to correct dehydration and electrolyte imbalances.

    • Dose Adjustment in Future Experiments: For future experiments in the same cohort, consider reducing the dose of this compound or using a different stimulation protocol.[9]

Problem 2: An animal exhibits localized swelling, redness, and appears to be in pain at the injection site.

  • Possible Cause: This is likely an injection site reaction, which can be caused by the vehicle, the pH of the reconstituted solution, or a localized immune response.[3]

  • Solution:

    • Alternate Injection Sites: Rotate the injection sites for subsequent administrations.

    • Proper Injection Technique: Ensure that the injection is administered subcutaneously and not intradermally. Use a new, sterile needle for each injection.

    • Monitor for Infection: Keep the area clean and monitor for any signs of abscess formation.

    • Consider Different Formulations: If reactions are persistent and severe across multiple animals, consider trying a different source or formulation of this compound if available.

Problem 3: An animal suddenly becomes listless, has pale gums, and a distended, painful abdomen.

  • Possible Cause: This could be a sign of a ruptured ovarian cyst leading to internal bleeding (hemoperitoneum), or ovarian torsion. These are medical emergencies.

  • Solution:

    • Immediate Veterinary Consultation: This is a critical situation requiring immediate veterinary attention.

    • Diagnostic Imaging: Ultrasound can be used to diagnose a ruptured cyst, internal bleeding, or ovarian torsion.

    • Surgical Intervention: In many cases, surgical intervention will be necessary to control the bleeding or untwist the ovary.

Quantitative Data on Side Effects

Quantitative data on the incidence of this compound side effects in laboratory animals is not extensively published and can vary significantly based on the species, strain, age, and specific experimental protocol. However, data from clinical trials in humans can provide some context, with the understanding that these are not directly transferable to lab animals.

Table 1: Incidence of Ovarian Hyperstimulation Syndrome (OHSS) in Human Clinical Trials

Study/DrugPatient PopulationIncidence of OHSSCitation
MEGASET-HR Trial (Menopur)High Responders9.7%[10]
MEGASET-HR Trial (rFSH)High Responders21.4%[10]
Buserelin and HMGIVF/GIFT/ZIFT Cycles0.6% (severe OHSS)[11]
Gonal-F (rFSH)Medically Assisted Reproduction5.19% (all grades)[12]

Experimental Protocols

Protocol for Induction of Ovarian Hyperstimulation Syndrome (OHSS) in Mice

This protocol is adapted from a published study and can be used to model OHSS for further investigation.[1]

  • Animal Model: Immature (e.g., 21-25 days old) female mice (e.g., C57BL/6 or similar strains).

  • This compound Administration:

    • Administer Pregnant Mare Serum Gonadotropin (PMSG), which has FSH-like activity, via intraperitoneal injection at a dose of 20 IU daily for three consecutive days.[1]

  • Ovulation Trigger:

    • On the fourth day, administer an intraperitoneal injection of 10 IU of human chorionic gonadotropin (hCG) to trigger ovulation and induce OHSS.[1]

  • Monitoring for OHSS:

    • Daily Weight Measurement: Begin daily weight measurements from the first day of PMSG injection. A significant and rapid increase in body weight after hCG administration is a key indicator of OHSS.

    • Physical Observation: Monitor for signs of abdominal distension, lethargy, and ruffled fur.

    • Assessment of Ascites: At the end of the experiment (e.g., 48-72 hours post-hCG), euthanize the animals and collect ascitic fluid from the peritoneal cavity to quantify the volume.

    • Ovarian Weight: Dissect and weigh the ovaries. A significant increase in ovarian weight compared to control animals is a hallmark of OHSS.

  • Data Analysis: Compare body weight changes, ascitic fluid volume, and ovarian weights between the OHSS-induced group and a control group (receiving saline injections).

Signaling Pathways and Visualizations

Ovarian Hyperstimulation Syndrome is primarily driven by an overproduction of Vascular Endothelial Growth Factor (VEGF), which increases vascular permeability.[6][13] Transforming Growth Factor-beta (TGF-β) has also been implicated in the pathogenesis of OHSS.[14][15]

OHSS_Signaling_Pathway This compound This compound (FSH/LH) Granulosa_Cells Granulosa-Lutein Cells This compound->Granulosa_Cells Stimulates Follicle Growth hCG hCG hCG->Granulosa_Cells Triggers Ovulation & Upregulates VEGF/TGF-β VEGF VEGF Granulosa_Cells->VEGF Secretes TGF_beta TGF-β Granulosa_Cells->TGF_beta Secretes VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Endothelial_Cells Endothelial Cells TGF_beta->Endothelial_Cells Acts on VEGFR2->Endothelial_Cells Activates Increased_Permeability Increased Vascular Permeability Endothelial_Cells->Increased_Permeability Leads to OHSS OHSS Symptoms (Ascites, Edema) Increased_Permeability->OHSS

Caption: Signaling cascade in OHSS development.

Experimental_Workflow Start Start: Select Immature Female Lab Animals Menotropin_Admin Administer this compound (e.g., PMSG for 3 days) Start->Menotropin_Admin hCG_Trigger Administer hCG Trigger Menotropin_Admin->hCG_Trigger Monitor Monitor for Side Effects: - Daily Weight - Physical Signs hCG_Trigger->Monitor Side_Effects Side Effects Observed? Monitor->Side_Effects No_Side_Effects Continue Experimental Protocol Side_Effects->No_Side_Effects No Troubleshoot Implement Troubleshooting Guide Side_Effects->Troubleshoot Yes Endpoint Endpoint Analysis: - Ascites Volume - Ovarian Weight No_Side_Effects->Endpoint Troubleshoot->Monitor

Caption: Experimental workflow for this compound studies.

Troubleshooting_Logic Observation Observe Animal Post-Injection Abdominal_Distension Abdominal Distension & Weight Gain? Observation->Abdominal_Distension Injection_Site_Reaction Localized Swelling /Redness at Injection Site? Abdominal_Distension->Injection_Site_Reaction No OHSS_Protocol Follow OHSS Management Protocol Abdominal_Distension->OHSS_Protocol Yes Sudden_Collapse Sudden Collapse /Pale Gums? Injection_Site_Reaction->Sudden_Collapse No Site_Management Rotate Injection Sites & Monitor for Infection Injection_Site_Reaction->Site_Management Yes Emergency Immediate Veterinary Consultation (Emergency) Sudden_Collapse->Emergency Yes No_Issue Continue Monitoring Sudden_Collapse->No_Issue No

Caption: Troubleshooting decision tree for side effects.

References

Validation & Comparative

A Comparative Analysis of Menotropin and Recombinant FSH in Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Menotropin (human Menopausal Gonadotropin, hMG) and recombinant Follicle-Stimulating Hormone (rFSH) for ovarian stimulation in research settings. We will delve into their mechanisms of action, compare their performance based on experimental data, and outline typical protocols, supported by visualizations to clarify complex processes.

Introduction to Gonadotropins

Controlled ovarian stimulation is a cornerstone of assisted reproductive technologies (ART) and related research. The primary agents used are gonadotropins, which stimulate follicular development. The two most prominent types are this compound and recombinant FSH.

  • This compound (hMG): Derived from the urine of postmenopausal women, this compound is a gonadotropin preparation containing both Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH) activity.[1][2][3] The LH activity in hMG is primarily due to the presence of human Chorionic Gonadotropin (hCG).[1]

  • Recombinant FSH (rFSH): Produced using recombinant DNA technology, rFSH preparations contain a pure form of FSH, devoid of any LH activity.[1][2][3] This allows for a more targeted stimulation of follicle growth.

The fundamental difference—the presence of LH activity in hMG versus the pure FSH in rFSH—underpins the varied physiological responses and clinical outcomes observed in research models.

Mechanism of Action: The Role of LH Activity

Both hMG and rFSH promote follicular development by activating the FSH receptor on granulosa cells in the ovary. This activation stimulates follicular growth, proliferation of granulosa cells, and expression of key enzymes like aromatase, which converts androgens into estrogens.

The distinguishing feature of this compound is its dual-hormone action. The included LH/hCG activity acts on theca cells surrounding the follicle to stimulate androgen production, the essential precursor for estrogen synthesis by the granulosa cells.[4] It is hypothesized that this LH activity may also play a role in enhancing endometrial receptivity and improving oocyte quality.[1]

Gonadotropin Signaling Pathway cluster_theca Theca Cell cluster_granulosa Granulosa Cell cluster_hormones Exogenous Hormones LHR LH Receptor Androgens Androgen Production LHR->Androgens cAMP Estrogen Estrogen Production Androgens->Estrogen Substrate FSHR FSH Receptor Aromatase Aromatase Expression FSHR->Aromatase cAMP Proliferation Follicular Growth & Differentiation FSHR->Proliferation cAMP Aromatase->Estrogen rFSH rFSH rFSH->FSHR hMG This compound (hMG) (FSH + LH/hCG) hMG->LHR hMG->FSHR

Caption: Simplified signaling of hMG and rFSH in ovarian cells.

Comparative Performance: Quantitative Data from Clinical Models

Data from numerous randomized controlled trials (RCTs) provide a basis for comparing the in vivo performance of this compound and rFSH. While outcomes can vary based on the specific patient population and stimulation protocol, consistent trends have been observed.

Ovarian Response and Oocyte Yield

Generally, stimulation with rFSH tends to result in a higher number of retrieved oocytes compared to hMG.[5][6][7]

Outcome MetricThis compound (hMG)Recombinant FSH (rFSH)Key Findings
Mean Oocytes Retrieved 10.0[5]11.8[5]rFSH consistently leads to a higher number of retrieved oocytes.[5][6]
Mean Oocytes Retrieved 13.25[7]16.82[7]A study on fertility preservation found significantly more oocytes retrieved with rFSH.[7]
Mean MII Oocytes 9.76[7]13.22[7]The number of mature (MII) oocytes was also significantly higher in the rFSH group.[7]
Mean Fertilized Oocytes 6.4[8]8.5[8]In one study, rFSH combined with rLH led to more fertilized oocytes than HP-hMG.[8]
Embryo Quality and Clinical Outcomes

Despite a lower oocyte yield, some studies suggest that this compound may lead to a higher proportion of top-quality embryos and, in some analyses, improved pregnancy and live birth rates.[1][5][9] This suggests the LH component may positively influence oocyte developmental competence.

Outcome MetricThis compound (hMG)Recombinant FSH (rFSH)Key Findings
Top-Quality Embryos 11.3%[5]9.0%[5]A higher proportion of top-quality embryos was observed with HP-hMG.[5]
Best Embryo Score 65.07[10]77.33[10]Conversely, one study found a significantly higher "best embryo score" with rFSH.[10]
Ongoing Pregnancy Rate 27%[5]22%[5]Non-inferiority of hMG was established, with a trend towards higher rates.[5]
Live Birth Rate Favors hMG (RR 1.18)[9][11]Favors hMG (RR 1.18)[9][11]A meta-analysis found a significant increase in live birth rates with hMG.[9][11]
Endocrine Profile

The hormonal milieu at the end of stimulation also differs significantly between the two treatments.

Hormonal MarkerThis compound (hMG)Recombinant FSH (rFSH)Key Findings
Estradiol (E2) Levels Higher[7]Lower[5][7]E2 levels are often lower with rFSH, even after adjusting for the number of follicles.[5]
Progesterone Levels Lower[5]Higher[5][7]Progesterone levels at the end of stimulation are consistently higher with rFSH.[5][7]

Molecular-Level Impact: Granulosa Cell Gene Expression

The different hormonal compositions of hMG and rFSH have a significant impact on the gene expression profiles of the granulosa cells that surround the developing oocyte.[12][13] These molecular changes may underlie the observed differences in embryo quality and clinical outcomes.

A prospective randomized study analyzed granulosa cells from patients treated with either hMG or rFSH and found 85 genes with statistically significant differences in expression.[12][13]

  • In hMG-treated cells:

    • Lower expression was noted for the LH/hCG receptor gene and genes involved in cholesterol and steroid biosynthesis.[12][13]

    • Higher expression was observed for anti-apoptotic proteins (S100-calcium-binding-protein-P) and key signaling molecules (inositol 1,4,5-triphosphate-3-kinase-A).[12][13]

  • In rFSH-treated cells:

    • Another study identified over 1700 differentially expressed genes, with major differences in signal transduction pathways and transcriptional regulators.[14][15] Key genes affected included those for bone morphogenetic protein receptor II (BMPR2), epidermal growth factor (EGF), and insulin-like growth factor binding proteins (IGFBP).[14][15]

These findings suggest that the choice of gonadotropin directly alters the molecular environment of the developing oocyte, which may influence its subsequent developmental competence.[12][14]

Representative Experimental Protocol: GnRH Agonist Long Protocol

The following outlines a common methodology used in clinical trials comparing hMG and rFSH. This can be adapted for various research models.

  • Model Selection & Baseline:

    • Model: Typically, female subjects under 35 undergoing IVF/ICSI for specific infertility factors (e.g., tubal or male factor) to ensure a homogenous study population.[14]

    • Baseline Assessment: Record baseline characteristics, including age, BMI, and endocrine profiles.[5]

  • Pituitary Downregulation:

    • Agent: Administer a Gonadotropin-Releasing Hormone (GnRH) agonist (e.g., triptorelin 0.1 mg/day) starting in the mid-luteal phase of the preceding cycle.[5]

    • Purpose: To suppress the endogenous secretion of FSH and LH, preventing a premature LH surge and allowing for complete control of the ovarian cycle.

  • Randomization & Ovarian Stimulation:

    • Once downregulation is confirmed (low estradiol and no ovarian cysts), subjects are randomized to one of two treatment arms.

    • Arm 1 (hMG): Daily subcutaneous injections of highly purified hMG (e.g., 150-225 IU/day).[9]

    • Arm 2 (rFSH): Daily subcutaneous injections of rFSH (e.g., 150-225 IU/day).[9]

    • Dose Adjustment: The dose may be adjusted based on follicular response monitored via ultrasound and serum estradiol levels.

  • Monitoring:

    • Transvaginal Ultrasound: Performed regularly (e.g., starting on stimulation day 5-7) to measure the number and size of developing follicles.

    • Hormonal Assays: Serum E2 and progesterone levels are monitored to assess follicular function and guide treatment.

  • Triggering of Final Oocyte Maturation:

    • Criteria: When at least two or three lead follicles reach a mean diameter of 17-18 mm.

    • Agent: A single injection of human Chorionic Gonadotropin (hCG) is administered to mimic the natural LH surge and trigger final oocyte maturation.

  • Outcome Assessment:

    • Oocyte Retrieval: Performed 34-36 hours post-hCG trigger.[2] The number of oocytes is recorded.

    • Oocyte and Embryo Assessment: Oocytes are assessed for maturity (MII). Following fertilization, embryos are graded for quality based on morphological criteria.

    • Data Analysis: Key endpoints (oocyte number, embryo quality, hormonal levels, pregnancy rates) are statistically compared between the two groups.

Experimental Workflow start Model Selection (e.g., Females <35y) downreg Pituitary Downregulation (GnRH Agonist) start->downreg random Randomization downreg->random stim_hmg Stimulation: This compound (hMG) random->stim_hmg Group 1 stim_rfsh Stimulation: Recombinant FSH (rFSH) random->stim_rfsh Group 2 monitoring Monitoring (Ultrasound & Hormones) stim_hmg->monitoring stim_rfsh->monitoring trigger hCG Trigger (Follicles ≥17mm) monitoring->trigger retrieval Oocyte Retrieval (35h post-trigger) trigger->retrieval analysis Data Collection & Analysis: - Oocyte Yield & Quality - Embryo Score - Hormonal Profile retrieval->analysis

Caption: Workflow for a comparative study of hMG vs. rFSH.

Conclusion

Both this compound and recombinant FSH are highly effective for controlled ovarian stimulation in research models. The choice between them may depend on the specific research question and desired outcomes.

  • Recombinant FSH is the agent of choice if the primary goal is to maximize the total number of oocytes retrieved. Its purity offers a model for studying the isolated effects of FSH on folliculogenesis.

  • This compound (hMG) , with its inherent LH activity, may be preferable when investigating factors related to oocyte quality, embryo developmental potential, and live birth outcomes. The differential impact of hMG on granulosa cell gene expression provides a valuable tool for exploring the molecular mechanisms of oocyte maturation and competence.

The selection of a gonadotropin for a research model should be a deliberate decision based on these documented differences in ovarian response, endocrine environment, and molecular impact.

References

A Comparative Guide to Validating Menotropin Bioactivity: ELISA vs. Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Menotropin, a key gonadotropin preparation containing both Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH), is a cornerstone in the treatment of infertility. The therapeutic efficacy of this compound is directly dependent on its biological activity. Therefore, robust and reliable methods for validating this bioactivity are paramount in research, drug development, and quality control.

This guide provides an objective comparison of the primary methods used to validate this compound bioactivity: the Enzyme-Linked Immunosorbent Assay (ELISA), the traditional in vivo bioassay, and the more recent in vitro bioassay. We will delve into the experimental protocols, present comparative data, and illustrate the underlying principles and workflows.

The Core of this compound's Action: A Signaling Cascade

This compound exerts its effects by mimicking the actions of endogenous FSH and LH. These hormones bind to their respective receptors on the surface of target cells in the ovaries and testes. This binding event triggers a cascade of intracellular signaling, primarily through the activation of adenylyl cyclase and the subsequent increase in cyclic AMP (cAMP). This signaling ultimately leads to the physiological responses of follicular growth and maturation in women and spermatogenesis in men.

This compound This compound (FSH & LH) FSHR FSH Receptor This compound->FSHR LHR LH Receptor This compound->LHR G_protein G-protein activation FSHR->G_protein LHR->G_protein AC Adenylyl Cyclase activation G_protein->AC cAMP Increased intracellular cAMP AC->cAMP PKA Protein Kinase A activation cAMP->PKA CREB CREB Phosphorylation PKA->CREB Gene_expression Altered Gene Expression CREB->Gene_expression Follicular_development Follicular Development & Steroidogenesis Gene_expression->Follicular_development Spermatogenesis Spermatogenesis Gene_expression->Spermatogenesis

Caption: this compound Signaling Pathway.

Methods for Bioactivity Validation: A Head-to-Head Comparison

The choice of assay for determining this compound's bioactivity involves a trade-off between measuring the immunological presence of the hormones and quantifying their actual biological effect.

FeatureEnzyme-Linked Immunosorbent Assay (ELISA)In Vivo Bioassay (Steelman-Pohley)In Vitro Bioassay
Principle Quantifies FSH and LH protein concentration based on antibody-antigen binding (immunoreactivity).Measures the physiological response (ovarian weight gain in rats) to this compound administration.Measures a specific biological response (e.g., cAMP or progesterone production) in a cell line expressing FSH/LH receptors.
Measures Immunoreactivity (ng/mL or mIU/mL)Biological Activity (IU)Biological Activity (IU or relative potency)
Precision (CV%) Intra-assay: <10% Inter-assay: <15%[1]10-20%[2]Intra-assay: <10% Inter-assay: <15%
Throughput HighLowHigh
Time to Result HoursDaysHours
Animal Use NoYesNo
Cost LowHighModerate
Correlation to in vivo effect Indirect; relies on the bio-to-immuno (B/I) ratio which can vary.[3][4]DirectHigh, has been shown to be a suitable replacement for the in vivo assay for some products.[5]

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) for FSH/LH Quantification

ELISA is a widely used method for quantifying the concentration of FSH and LH in a this compound sample. This method relies on the specific binding of antibodies to the hormones.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Coating Coat plate with capture antibody Blocking Block non-specific binding sites Coating->Blocking Add_sample Add this compound sample and standards Blocking->Add_sample Incubate1 Incubate Add_sample->Incubate1 Wash1 Wash Incubate1->Wash1 Add_detection_Ab Add detection antibody (conjugated) Wash1->Add_detection_Ab Incubate2 Incubate Add_detection_Ab->Incubate2 Wash2 Wash Incubate2->Wash2 Add_substrate Add substrate Wash2->Add_substrate Incubate3 Incubate (color development) Add_substrate->Incubate3 Add_stop Add stop solution Incubate3->Add_stop Read_absorbance Read absorbance at 450 nm Add_stop->Read_absorbance Calculate_concentration Calculate concentration from standard curve Read_absorbance->Calculate_concentration

Caption: ELISA Experimental Workflow.

  • Plate Coating: Microplate wells are coated with a capture antibody specific for either FSH or LH.

  • Blocking: Any remaining protein-binding sites on the wells are blocked to prevent non-specific binding.

  • Sample and Standard Addition: Diluted this compound samples and a series of standards with known concentrations are added to the wells.

  • Incubation: The plate is incubated to allow the FSH or LH in the sample to bind to the capture antibody.

  • Washing: The plate is washed to remove any unbound material.

  • Detection Antibody Addition: A detection antibody, which is conjugated to an enzyme (e.g., horseradish peroxidase), is added. This antibody binds to a different epitope on the captured FSH or LH.

  • Incubation and Washing: The plate is incubated again, followed by another wash step to remove unbound detection antibody.

  • Substrate Addition: A substrate for the enzyme is added, which is converted into a colored product.

  • Stop Solution: A stop solution is added to terminate the reaction.

  • Data Acquisition and Analysis: The absorbance of the colored product is measured using a microplate reader. The concentration of FSH or LH in the sample is determined by comparing its absorbance to the standard curve.

In Vivo Bioassay: The Steelman-Pohley Method

The Steelman-Pohley assay is the traditional, pharmacopeial method for determining the biological activity of FSH.[6] It relies on the principle that human chorionic gonadotropin (hCG) augments the ovarian weight response to FSH in immature female rats.

cluster_prep Animal Preparation cluster_dosing Dosing Regimen cluster_endpoint Endpoint Measurement cluster_analysis Data Analysis Select_rats Select immature female rats Acclimatize Acclimatize animals Select_rats->Acclimatize Prepare_doses Prepare this compound and standard doses Acclimatize->Prepare_doses Inject_hCG Administer priming dose of hCG Prepare_doses->Inject_hCG Inject_sample Administer this compound/ standard daily for 3 days Inject_hCG->Inject_sample Sacrifice Sacrifice animals after 72 hours Inject_sample->Sacrifice Dissect_ovaries Dissect and weigh ovaries Sacrifice->Dissect_ovaries Plot_dose_response Plot dose-response curves Dissect_ovaries->Plot_dose_response Calculate_potency Calculate relative potency Plot_dose_response->Calculate_potency cluster_prep Cell Culture cluster_assay Assay cluster_readout Readout cluster_analysis Data Analysis Culture_cells Culture cells expressing FSH/LH receptors Seed_plate Seed cells into a microplate Culture_cells->Seed_plate Add_sample Add this compound sample and standards Seed_plate->Add_sample Incubate Incubate Add_sample->Incubate Lyse_cells Lyse cells (if necessary) Incubate->Lyse_cells Measure_response Measure biological response (e.g., cAMP, progesterone) Lyse_cells->Measure_response Plot_dose_response Plot dose-response curves Measure_response->Plot_dose_response Calculate_potency Calculate relative potency Plot_dose_response->Calculate_potency

References

A Comparative Analysis of Menotropin and Highly Purified hMG for Reproductive Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals in the field of reproductive health, the selection of appropriate gonadotropin preparations is a critical determinant of experimental outcomes and therapeutic efficacy. This guide provides a comprehensive comparative analysis of two widely used human menopausal gonadotropin (hMG) preparations: Menotropin and highly purified hMG (hp-hMG). This document outlines their key differences in purity, composition, and clinical performance, supported by experimental data and detailed methodologies.

Composition and Purity: A Tale of Two Purifications

This compound and highly purified hMG are both derived from the urine of postmenopausal women and contain a combination of Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH) activity. However, the manufacturing and purification processes differ significantly, leading to distinct product profiles.

This compound (hMG) is produced through a series of extraction and purification steps from pooled urine. While effective, this process results in a preparation that contains a significant amount of non-gonadotropic proteins and other impurities.

Highly purified hMG (hp-hMG) undergoes a more extensive and refined purification process, which may include techniques like ion-exchange chromatography and hydrophobic interaction chromatography. This advanced purification significantly reduces the amount of extraneous proteins, resulting in a product with higher specific activity. Notably, a significant portion of the LH bioactivity in hp-hMG preparations is often attributed to human chorionic gonadotropin (hCG), which is either co-purified or added during manufacturing.[1] Analysis of some hp-hMG products has shown that they may contain at least 30% protein impurities.[1]

Comparative Efficacy in Controlled Ovarian Stimulation

Clinical studies have been conducted to compare the efficacy of this compound and hp-hMG in controlled ovarian stimulation for assisted reproductive technologies (ART). The primary endpoints in these studies typically include pregnancy rates, implantation rates, and the total dose of gonadotropin required to achieve follicular maturation.

A retrospective study comparing hMG and hp-hMG in patients undergoing in-vitro fertilisation (IVF) demonstrated that patients in the hp-hMG group achieved significantly higher implantation and pregnancy rates.[2] Specifically, the implantation rate was 20.0% in the hp-hMG group versus 8.1% in the hMG group, and the pregnancy rate was 47.2% for hp-hMG compared to 19.4% for hMG.[2]

ParameterThis compound (hMG)Highly Purified hMG (hp-hMG)p-valueReference
Implantation Rate8.1%20.0%< 0.03[2]
Pregnancy Rate19.4%47.2%< 0.009[2]
Proportion of Top-Quality Embryos72/20488/196< 0.049[2]

Experimental Protocols

Purification of Menotropins

The purification of menotropins from urine is a multi-step process designed to isolate and concentrate gonadotropins while removing a large volume of urinary proteins and other contaminants.

G cluster_collection Urine Collection and Initial Processing cluster_purification Chromatographic Purification cluster_final Final Product Formulation urine Postmenopausal Urine Collection filtration Kaolin-Acetone Precipitation or Diatomite Filtration urine->filtration Removal of large impurities ultrafiltration Ultrafiltration (10kDa MWCO) filtration->ultrafiltration Concentration of proteins ion_exchange Ion-Exchange Chromatography ultrafiltration->ion_exchange Separation by charge hydrophobic Hydrophobic Interaction Chromatography ion_exchange->hydrophobic Separation by hydrophobicity size_exclusion Size-Exclusion Chromatography hydrophobic->size_exclusion Separation by size precipitation Ammonium Acetate/Ethanol Precipitation size_exclusion->precipitation Final concentration drying Lyophilization precipitation->drying formulation Final Product (this compound or hp-hMG) drying->formulation

Figure 1. General workflow for the purification of this compound and hp-hMG from urine.

Detailed Steps:

  • Urine Collection and Initial Processing: Urine from postmenopausal women is collected and pooled. The initial step often involves precipitation with kaolin-acetone or filtration through diatomaceous earth to remove bulk impurities.[3]

  • Ultrafiltration: The filtered urine is then subjected to ultrafiltration with a molecular weight cutoff of around 10kDa to concentrate the proteins, including the gonadotropins.[3]

  • Chromatography: A series of chromatographic steps are employed for further purification. These typically include:

    • Ion-Exchange Chromatography: To separate proteins based on their net charge.

    • Hydrophobic Interaction Chromatography: To separate proteins based on their hydrophobicity.

    • Size-Exclusion Chromatography: To separate molecules based on their size.

  • Precipitation and Lyophilization: The purified gonadotropin fraction is often precipitated using organic solvents like ethanol in the presence of a salt such as ammonium acetate. The resulting precipitate is then lyophilized (freeze-dried) to obtain the final powdered product.

The primary distinction in the production of hp-hMG lies in the rigor and number of these purification steps, particularly the chromatographic separations, which are designed to remove a greater proportion of non-gonadotropic proteins.

In Vivo Bioassays for FSH and LH Activity

The biological activity of FSH and LH in this compound and hp-hMG preparations is determined using in vivo bioassays in rats. These assays are crucial for standardizing the potency of the final product.

FSH Bioassay: The Steelman-Pohley Method

This assay is based on the augmentation of ovarian weight in immature female rats by FSH in the presence of an excess of hCG.

G animal_prep Immature Female Rats (21-23 days old) injection Subcutaneous injection of test/standard FSH + excess hCG for 3 days animal_prep->injection autopsy Autopsy on day 4 injection->autopsy measurement Ovaries dissected and weighed autopsy->measurement analysis Comparison of ovarian weight increase to determine FSH potency measurement->analysis

Figure 2. Experimental workflow for the Steelman-Pohley FSH bioassay.

Protocol:

  • Animal Model: Immature female rats (typically 21-23 days old) are used.

  • Treatment: The rats are injected subcutaneously once daily for three consecutive days with the test or standard preparation of FSH. Concurrently, they receive a constant, high dose of human chorionic gonadotropin (hCG) to maximize the ovarian response to FSH and minimize the effect of any contaminating LH in the sample.

  • Endpoint: On the fourth day, the animals are euthanized, and their ovaries are dissected and weighed.

  • Analysis: The potency of the test FSH preparation is determined by comparing the increase in ovarian weight it produces to that produced by a known standard.

LH Bioassay: Ovarian Ascorbic Acid Depletion Method

This assay measures the ability of LH to deplete ascorbic acid levels in the ovaries of pseudo-pregnant rats.

G animal_prep Pseudo-pregnant immature female rats injection Intravenous injection of test/standard LH animal_prep->injection time_point Ovaries collected after a specific time interval (e.g., 2-4 hours) injection->time_point measurement Ovarian ascorbic acid concentration measured time_point->measurement analysis Comparison of ascorbic acid depletion to determine LH potency measurement->analysis

Figure 3. Experimental workflow for the ovarian ascorbic acid depletion LH bioassay.

Protocol:

  • Animal Model: Immature female rats are made pseudo-pregnant through treatment with pregnant mare serum gonadotropin (PMSG) and hCG.

  • Treatment: The test or standard LH preparation is administered via intravenous injection.

  • Endpoint: After a specific time interval (typically 2-4 hours), the rats are euthanized, and their ovaries are removed.[4]

  • Analysis: The concentration of ascorbic acid in the ovaries is measured. The potency of the test LH preparation is determined by the extent to which it depletes ovarian ascorbic acid compared to a known standard.[5][6]

Signaling Pathways of FSH and LH in Granulosa Cells

FSH and LH exert their effects on ovarian granulosa cells by binding to specific G protein-coupled receptors (GPCRs) on the cell surface, which triggers a cascade of intracellular signaling events.

FSH Receptor Signaling:

Upon binding of FSH to its receptor (FSHR), the receptor undergoes a conformational change that activates the Gs alpha subunit of the associated G protein. This leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA). PKA phosphorylates various downstream targets, including the CREB transcription factor, leading to the expression of genes involved in follicular development, steroidogenesis (e.g., aromatase), and the expression of the LH receptor. FSH can also activate other signaling pathways, such as the PI3K/Akt pathway, which is involved in cell survival and proliferation.[7][8]

G FSH FSH FSHR FSH Receptor FSH->FSHR G_protein Gs Protein FSHR->G_protein PI3K PI3K FSHR->PI3K AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression (e.g., Aromatase, LH Receptor) CREB->Gene_Expression Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival

Figure 4. Simplified FSH signaling pathway in granulosa cells.

LH Receptor Signaling:

LH binds to its receptor (LHR), which, like the FSHR, is coupled to the Gs protein. This activates the same adenylyl cyclase/cAMP/PKA pathway, leading to the expression of genes involved in ovulation, luteinization, and progesterone production. The LH surge also triggers the activation of the ERK1/2 pathway, which is crucial for the resumption of meiosis in the oocyte and the expansion of cumulus cells.[7][9]

G LH LH LHR LH Receptor LH->LHR G_protein Gs Protein LHR->G_protein ERK ERK1/2 Pathway LHR->ERK AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Gene_Expression Gene Expression (Ovulation, Luteinization, Progesterone) PKA->Gene_Expression Oocyte_Maturation Oocyte Maturation & Cumulus Expansion ERK->Oocyte_Maturation

Figure 5. Simplified LH signaling pathway in granulosa cells.

Conclusion

The choice between this compound and highly purified hMG for research and clinical applications depends on the specific requirements of the study or treatment. While both preparations provide FSH and LH activity, hp-hMG offers a higher degree of purity, which may translate to improved clinical outcomes, such as higher implantation and pregnancy rates, as suggested by some studies. Researchers and drug development professionals should carefully consider the composition, purity, and available clinical data when selecting a gonadotropin preparation to ensure the reliability and success of their work. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide serve as a valuable resource for informed decision-making in the field of reproductive science.

References

A Comparative Guide to Menotropin and Urofollitropin for In Vitro Fertilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of menotropin and urofollitropin, two gonadotropin preparations commonly used in Assisted Reproductive Technology (ART). The information presented is based on available scientific literature and is intended to assist researchers, scientists, and drug development professionals in understanding the nuances of these treatments.

Introduction

This compound, a human menopausal gonadotropin (hMG), is a hormonal medication containing both Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH) activity. Urofollitropin, on the other hand, is a highly purified form of human FSH (HP-uFSH) and contains minimal to no LH activity. Both are utilized for controlled ovarian stimulation in ART protocols to induce the development of multiple ovarian follicles. Their differing hormonal composition, however, may lead to distinct effects on oocyte and embryo quality, which are critical determinants of in vitro fertilization (IVF) success.

Quantitative Data Comparison

The following table summarizes key in vitro performance indicators from comparative studies of this compound and urofollitropin (or highly purified/recombinant FSH as a proxy for urofollitropin). It is important to note that the outcomes of these studies can be influenced by various factors, including patient population, stimulation protocols, and laboratory techniques.

ParameterThis compound (hMG)Urofollitropin (HP-uFSH/rFSH)Notes
Fertilization Rate 58.6% - 64.2%[1]58.6% - 64.2%[1]Studies show comparable fertilization rates between the two gonadotropins.
Number of Oocytes Retrieved Generally comparable, some studies suggest slightly lower yield than rFSH.Generally comparable, some studies suggest slightly higher yield than hMG.Oocyte yield can be influenced by the specific patient population and stimulation protocol.
Number of Mature (MII) Oocytes Comparable to urofollitropin in most patient populations.Comparable to this compound in most patient populations.No significant difference is consistently reported.
Top Quality Embryo Rate Some studies suggest a higher percentage of top-quality embryos.One study reported a significantly higher Grade 1 embryo score (42.1% vs. 33.5%) for urinary FSH compared to recombinant FSH.[2] Another Spanish study found better embryonic quality with urofollitropin.[3]The presence of LH in this compound is hypothesized by some to positively influence oocyte and embryo quality.
Clinical Pregnancy Rate 25.6% - 33.3%[1]28% - 33.3%[1][4]Clinical pregnancy rates are generally similar between the two treatments.[4][5]

Experimental Protocols

The following is a generalized experimental protocol for an in vitro fertilization cycle utilizing either this compound or urofollitropin for controlled ovarian stimulation.

1. Ovarian Stimulation:

  • Pituitary Downregulation: A gonadotropin-releasing hormone (GnRH) agonist or antagonist is administered to prevent a premature LH surge.

  • Gonadotropin Administration: Daily subcutaneous or intramuscular injections of this compound or urofollitropin are initiated. The dosage is individualized based on the patient's age, ovarian reserve, and previous response to stimulation.

  • Monitoring: Follicular growth is monitored via transvaginal ultrasound and serum estradiol levels. Dosage adjustments are made as needed.

  • Triggering of Ovulation: Once a cohort of follicles reaches a mature size (typically >18mm in diameter), a single injection of human chorionic gonadotropin (hCG) or a GnRH agonist is administered to trigger final oocyte maturation.

2. Oocyte Retrieval:

  • Approximately 34-36 hours after the trigger injection, oocytes are retrieved via transvaginal ultrasound-guided follicular aspiration.

  • The follicular fluid is collected into sterile tubes and immediately transferred to the embryology laboratory.

3. In Vitro Fertilization (IVF) or Intracytoplasmic Sperm Injection (ICSI):

  • Sperm Preparation: A fresh or frozen semen sample is processed to isolate motile, morphologically normal sperm.

  • Insemination (IVF): The retrieved oocytes are placed in a culture dish with a prepared sperm suspension and incubated overnight to allow for natural fertilization.

  • Intracytoplasmic Sperm Injection (ICSI): A single sperm is selected and injected directly into the cytoplasm of each mature oocyte. This technique is often used in cases of male factor infertility.

4. Embryo Culture:

  • Fertilized oocytes (now embryos) are cultured in a specialized medium in a controlled environment (37°C, 5-6% CO2, and reduced oxygen).

  • Embryo development is monitored and graded daily.

5. Embryo Grading:

  • Embryos are typically graded on Day 3 and/or Day 5 (blastocyst stage) of development.

  • Day 3 Grading: Assesses the number of cells (blastomeres), cell symmetry, and degree of fragmentation.

  • Day 5 (Blastocyst) Grading: Evaluates the expansion of the blastocoel, the quality of the inner cell mass (ICM), and the quality of the trophectoderm (TE).

6. Embryo Transfer:

  • One or more of the highest-quality embryos are selected for transfer into the uterine cavity.

  • The transfer is performed using a thin, flexible catheter guided by ultrasound.

Mandatory Visualizations

experimental_workflow cluster_clinical Clinical Phase cluster_laboratory Laboratory Phase cluster_transfer Transfer Phase ovarian_stimulation Ovarian Stimulation (this compound or Urofollitropin) monitoring Monitoring (Ultrasound & E2 Levels) ovarian_stimulation->monitoring trigger Ovulation Trigger (hCG or GnRH Agonist) monitoring->trigger retrieval Oocyte Retrieval trigger->retrieval ivf_icsi IVF / ICSI retrieval->ivf_icsi Oocytes sperm_prep Sperm Preparation sperm_prep->ivf_icsi Sperm fertilization_check Fertilization Check ivf_icsi->fertilization_check embryo_culture Embryo Culture fertilization_check->embryo_culture embryo_grading Embryo Grading embryo_culture->embryo_grading embryo_transfer Embryo Transfer embryo_grading->embryo_transfer

Caption: General experimental workflow for an IVF cycle.

signaling_pathways cluster_fsh FSH Signaling in Granulosa Cells cluster_lh LH Signaling in Theca & Granulosa Cells FSH FSH (Urofollitropin & this compound) FSHR FSH Receptor FSH->FSHR Gs Gαs FSHR->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Gene_Expression_FSH Gene Expression (Aromatase, Inhibin) CREB->Gene_Expression_FSH LH LH (this compound) LHR LH Receptor LH->LHR Gs_lh Gαs LHR->Gs_lh AC_lh Adenylyl Cyclase Gs_lh->AC_lh cAMP_lh cAMP AC_lh->cAMP_lh PKA_lh Protein Kinase A cAMP_lh->PKA_lh StAR_CYP17 StAR, CYP17 PKA_lh->StAR_CYP17 Androgen_Production Androgen Production (in Theca Cells) StAR_CYP17->Androgen_Production

Caption: Simplified signaling pathways of FSH and LH.

Conclusion

Both this compound and urofollitropin are effective gonadotropins for controlled ovarian stimulation in IVF. The primary difference lies in the presence of LH activity in this compound. While many studies show comparable outcomes in terms of fertilization and pregnancy rates, some evidence suggests that urofollitropin may be associated with a higher proportion of top-quality embryos. The choice between this compound and urofollitropin may depend on the specific patient characteristics, the physician's clinical judgment, and the desired hormonal environment for follicular development. Further research is warranted to elucidate the precise mechanisms by which the LH component in this compound may influence oocyte and embryo quality.

References

Menotropin Cross-Reactivity with Gonadotropins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Menotropin (human menopausal gonadotropin, hMG) and its cross-reactivity with other gonadotropins, namely Follicle-Stimulating Hormone (FSH), Luteinizing Hormone (LH), and human Chorionic Gonadotropin (hCG). Understanding the cross-reactivity of this compound is crucial for the accurate interpretation of immunoassay results and for elucidating its full spectrum of biological activity. This document summarizes key experimental data, details relevant methodologies, and visualizes associated pathways and workflows.

Introduction to this compound and Gonadotropin Cross-Reactivity

This compound is a hormonally active medication for the treatment of fertility disturbances. It is extracted from the urine of postmenopausal women and contains a mixture of gonadotropins, primarily FSH and LH. Due to its origin and purification process, commercial preparations of this compound can also contain hCG. The structural similarities between these glycoprotein hormones, particularly the identical alpha subunit shared by FSH, LH, and hCG, and the considerable homology in their beta subunits (especially between LH and hCG), can lead to significant cross-reactivity in immunoassays. This cross-reactivity can result in the overestimation of specific gonadotropin levels, potentially leading to misinterpretation of clinical and research data. For instance, studies have shown that gonadotropin preparations used in fertility treatments can cause significant interference in hormone level assessments, with deviations in FSH assays reaching as high as 292,138%.[1]

Quantitative Cross-Reactivity Data

The degree of cross-reactivity of this compound in various gonadotropin immunoassays is a critical parameter for researchers. The following table summarizes the available data on the interference of this compound in FSH, LH, and hCG immunoassays. It is important to note that the extent of cross-reactivity can vary depending on the specific antibodies and the format of the immunoassay used.

Gonadotropin AssayThis compound PreparationObserved Cross-Reactivity/InterferenceAssay TypeReference
FSH Urine-derived (this compound)Up to 292,138% deviationImmunoassay[1]
LH Urine-derived (this compound)Significant interference observedImmunoassay[1]
hCG Not specified in detailSubstantial cross-reactivity of LH standards in commercial hCG assaysRadioimmunoassay (RIA)[2]

Note: The exceptionally high deviation reported for FSH assays highlights the critical need for highly specific assays when measuring individual gonadotropins in the presence of this compound.

Experimental Protocols

Accurate assessment of gonadotropin cross-reactivity relies on robust and well-defined experimental protocols. The following are detailed methodologies for competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), two common techniques used to determine the specificity of gonadotropin measurements.

Competitive ELISA Protocol for Gonadotropin Cross-Reactivity

This protocol is designed to quantify the cross-reactivity of this compound in a specific gonadotropin (e.g., FSH) immunoassay. The principle of competitive ELISA is based on the competition between the analyte in the sample (or standard) and a labeled antigen for a limited number of antibody binding sites.

Materials:

  • Microtiter plates pre-coated with a specific anti-gonadotropin antibody (e.g., anti-FSH).

  • This compound preparation of known concentration.

  • Purified standards of the target gonadotropin (e.g., FSH).

  • Enzyme-labeled gonadotropin (e.g., HRP-FSH).

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H₂SO₄).

  • Plate reader.

Procedure:

  • Preparation of Reagents: Prepare a series of dilutions for the this compound preparation and the purified gonadotropin standards.

  • Competitive Binding: Add a fixed amount of enzyme-labeled gonadotropin and varying concentrations of either the this compound preparation or the purified gonadotropin standard to the antibody-coated microtiter plate wells.

  • Incubation: Incubate the plate to allow for competitive binding to occur.

  • Washing: Wash the plate to remove unbound antigens and reagents.

  • Substrate Addition: Add the substrate solution to each well. The enzyme on the bound labeled antigen will catalyze a color change.

  • Stopping the Reaction: Stop the reaction by adding a stop solution.

  • Data Acquisition: Measure the absorbance of each well using a plate reader.

  • Calculation of Cross-Reactivity: The percentage of cross-reactivity is calculated using the following formula: % Cross-Reactivity = (Concentration of standard at 50% inhibition / Concentration of this compound at 50% inhibition) x 100

Radioimmunoassay (RIA) Protocol for Gonadotropin Cross-Reactivity

RIA is a highly sensitive technique that utilizes a radiolabeled antigen to quantify the level of a substance.

Materials:

  • Specific antibody to the target gonadotropin.

  • Radiolabeled gonadotropin (e.g., ¹²⁵I-FSH).

  • This compound preparation.

  • Purified gonadotropin standards.

  • Assay buffer.

  • Separating agent (e.g., second antibody or charcoal).

  • Gamma counter.

Procedure:

  • Reaction Setup: In assay tubes, combine the specific antibody, a constant amount of radiolabeled gonadotropin, and varying concentrations of either the this compound preparation or the purified gonadotropin standard.

  • Incubation: Incubate the mixture to reach binding equilibrium.

  • Separation: Separate the antibody-bound radiolabeled gonadotropin from the free radiolabeled gonadotropin using a separating agent.

  • Counting: Measure the radioactivity in the bound fraction using a gamma counter.

  • Data Analysis: Plot a standard curve of the percentage of bound radiolabeled gonadotropin against the concentration of the unlabeled standard.

  • Calculation of Cross-Reactivity: Determine the concentration of this compound that causes a 50% inhibition of binding of the radiolabeled antigen and calculate the percentage of cross-reactivity as described in the ELISA protocol.

Visualizing Gonadotropin Signaling and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental process, the following diagrams illustrate the gonadotropin signaling pathway and a typical experimental workflow for assessing cross-reactivity.

Gonadotropin_Signaling_Pathway cluster_ligands Gonadotropins cluster_receptors Receptors cluster_cell Target Cell (e.g., Granulosa Cell) This compound This compound (FSH, LH, hCG) FSHR FSH Receptor This compound->FSHR FSH component LHCGR LH/hCG Receptor This compound->LHCGR LH/hCG components FSH FSH FSH->FSHR LH LH LH->LHCGR hCG hCG hCG->LHCGR AC Adenylyl Cyclase FSHR->AC LHCGR->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Steroidogenesis Steroidogenesis (e.g., Estrogen, Progesterone) PKA->Steroidogenesis CREB->Steroidogenesis

Caption: Gonadotropin signaling pathway.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Coat plate with anti-gonadotropin Ab C Add labeled gonadotropin + this compound/Standard A->C B Prepare this compound & Standard dilutions B->C D Incubate for competitive binding C->D E Wash plate D->E F Add substrate E->F G Stop reaction F->G H Read absorbance G->H I Calculate % Cross-Reactivity H->I

Caption: Competitive ELISA workflow.

References

A Head-to-Head Comparison of Menotropin Formulations for Assisted Reproductive Technologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of different menotropin formulations used in assisted reproductive technologies (ART). This compound, a gonadotropin preparation containing both follicle-stimulating hormone (FSH) and luteinizing hormone (LH) activity, has evolved significantly since its introduction. This document examines the performance of these formulations, including standard human menopausal gonadotropin (hMG), highly-purified hMG (HP-hMG), and key comparators like recombinant FSH (r-hFSH), supported by clinical and preclinical experimental data.

Mechanism of Action: The Gonadotropin Signaling Pathway

Menotropins exert their effect by mimicking the action of endogenous gonadotropins, FSH and LH. These hormones are essential for follicular development and ovulation.[1] They act by binding to specific G protein-coupled receptors (GPCRs) on the surface of ovarian cells.[2][3]

  • FSH Receptor (FSHR): Primarily expressed on granulosa cells, FSH binding stimulates follicular growth and the expression of enzymes necessary for estrogen production.[4][5]

  • LH Receptor (LHR): Found on theca cells, LH binding stimulates the production of androgens, which are then converted to estrogens by the granulosa cells under FSH influence.[4][5]

This coordinated action leads to the maturation of ovarian follicles. The signaling cascade initiated by receptor binding typically involves the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP), a key second messenger.

Caption: Simplified signaling pathway of LH and FSH in ovarian cells.

Formulation Comparison: Purity and Clinical Performance

This compound formulations are derived from the urine of postmenopausal women and have undergone significant purification advancements.

The primary distinction between standard hMG (e.g., Repronex) and HP-hMG (e.g., Menopur®) lies in the purification process. HP-hMG undergoes additional steps to remove urinary proteins and other contaminants.[6] This increased purity is associated with improved tolerability.

A randomized, open-label, multicenter study directly compared subcutaneously administered Menopur (HP-hMG) with Repronex (standard hMG) in women undergoing IVF. The results demonstrated a significant advantage for the highly-purified formulation in terms of local tolerability.[7][8]

Table 1: Comparison of Injection Site Reactions between Menopur® (HP-hMG) and Repronex® (hMG)

Parameter Menopur® (n=61) Repronex® (n=64) P-value
Subjects Reporting Any Injection Site Reaction 3 (4.9%) 22 (34.4%) < 0.001
Subjects with Welts/Inflammation 0 (0%) 8 (12.5%) < 0.001
Subjects with Swelling 1 (1.6%) 4 (6.3%) 0.328
Mean Injection Site Pain Score 2.6 2.3 0.615

Data sourced from a comparative study on safety and tolerability.[7]

Furthermore, a retrospective study suggested that the higher purity of HP-hMG may also translate to improved clinical outcomes. Patients undergoing IVF with HP-hMG had significantly higher implantation and pregnancy rates compared to those treated with standard hMG.[9]

Table 2: Clinical Outcomes of HP-hMG vs. hMG in IVF Cycles

Outcome HP-hMG Group (n=36) hMG Group (n=36) P-value
Implantation Rate 20.0% 8.1% < 0.03
Pregnancy Rate 47.2% 19.4% < 0.009
Proportion of Top-Quality Embryos 44.9% (88/196) 35.3% (72/204) < 0.049

Data from a study comparing HP-hMG and traditional hMG preparations.[9]

The advent of recombinant DNA technology led to the development of r-hFSH (e.g., Gonal-f®, Follitropin alfa), offering high purity and batch-to-batch consistency.[10][11] Numerous studies have compared urinary-derived products with recombinant formulations.

A large retrospective analysis of 865 ICSI cycles compared standard hMG, HP-hMG, and follitropin alfa (r-hFSH). While live birth rates were not statistically different among the groups, the total dose of gonadotropin required per cycle was significantly lower for the r-hFSH group.[10][12]

Table 3: Efficacy and Efficiency of hMG, HP-hMG, and r-hFSH in ICSI Cycles

Parameter hMG (n=299) HP-hMG (n=330) r-hFSH (n=236) P-value
Live Birth Rate 24.4% 32.4% 30.1% 0.09
Total Gonadotropin Dose per Cycle (IU) 2685 ± 720 2903 ± 867 2268 ± 747 < 0.001*

*P-value reflects comparison of r-hFSH to both hMG and HP-hMG groups. Data from a retrospective analysis of 865 ICSI cycles.[10][11][12]

More recent studies, particularly in predicted high-responder populations, have compared HP-hMG (Menopur) directly with rFSH. The MEGASET-HR trial, a randomized, non-inferiority study, found that HP-hMG provided comparable efficacy to rFSH but with a potentially better safety profile, showing a lower incidence of Ovarian Hyperstimulation Syndrome (OHSS) and early pregnancy loss.[13][14]

Table 4: Outcomes in High Responders: HP-hMG vs. rFSH (MEGASET-HR Trial)

Outcome HP-hMG (Menopur®) rFSH
Ongoing Pregnancy Rate (Fresh Transfer) 35.5% 30.7%
Cumulative Live Birth Rate (Fresh + Frozen) 50.6% 51.5%
Incidence of OHSS 9.7% 21.4%
Cumulative Early Pregnancy Loss Rate 14.5% 25.5%

Data from a randomized trial in women with serum anti-Müllerian hormone (AMH) ≥5 ng/mL.[13][14]

Experimental Protocols

The data presented are derived from rigorous clinical trials and preclinical bioassays. Understanding these methodologies is crucial for interpreting the results.

Comparative efficacy trials for gonadotropins in ART typically follow a structured protocol. The workflow involves pituitary downregulation, controlled ovarian stimulation, and subsequent ART procedures.

IVF_Clinical_Trial_Workflow cluster_protocol Typical Comparative IVF Clinical Trial Protocol Start Patient Screening & Enrollment DownReg Pituitary Down-Regulation (e.g., GnRH Agonist/Antagonist) Start->DownReg Random Randomization DownReg->Random StimA Group A: Stimulation with This compound Formulation 1 Random->StimA Arm 1 StimB Group B: Stimulation with This compound Formulation 2 Random->StimB Arm 2 Monitor Follicular Monitoring (Ultrasound & Hormonal Assays) StimA->Monitor StimB->Monitor Trigger Ovulation Trigger (hCG Administration) Monitor->Trigger If criteria met OPU Oocyte Pick-Up (OPU) Trigger->OPU Fert In Vitro Fertilization (IVF/ICSI) OPU->Fert Culture Embryo Culture Fert->Culture Transfer Embryo Transfer Culture->Transfer Luteal Luteal Phase Support Transfer->Luteal Assess Pregnancy Assessment (β-hCG, Ultrasound) Luteal->Assess End Endpoint Analysis (Live Birth Rate, OHSS, etc.) Assess->End

Caption: Workflow of a randomized controlled trial comparing gonadotropins.

Key Methodological Points:

  • Patient Population: Trials often enroll women aged 18-39 with specific infertility diagnoses and baseline hormone levels.[7][13]

  • Intervention: Patients receive daily subcutaneous injections of the assigned gonadotropin. Doses may be fixed or adjusted based on ovarian response.[7][15]

  • Primary Endpoint: The main outcome is often the ongoing pregnancy rate or live birth rate per initiated cycle.[12][16]

  • Secondary Endpoints: These include the total dose of gonadotropin used, number of oocytes retrieved, implantation rate, and incidence of adverse events like OHSS.[12][13][16]

The biological activity (potency) of gonadotropin preparations is a critical quality attribute determined by bioassays.

  • In Vivo Steelman-Pohley Bioassay: This traditional, regulatory-accepted method measures the increase in ovarian weight in immature female rats after co-administration of the FSH-containing product and a standardized amount of hCG.[17] It assesses the overall physiological response but has limitations regarding animal use and variability.

  • In Vitro Bioassays: Modern methods utilize cell lines (e.g., Chinese Hamster Ovary, CHO) transfected with the human FSH or LH receptor.[18] The potency of a this compound formulation is determined by its ability to stimulate a downstream signal, typically cAMP production, in a dose-dependent manner.[17] These assays are more precise, high-throughput, and avoid animal use.

In_Vitro_Bioassay cluster_assay In Vitro Gonadotropin Potency Assay Workflow CellPrep Prepare cultured cells expressing hFSHR/hLHR Plating Seed cells into microtiter plates CellPrep->Plating Incubation1 Cell Incubation (24-48 hours) Plating->Incubation1 Dosing Add serial dilutions of This compound standard & samples Incubation1->Dosing Incubation2 Short Incubation (e.g., 30-60 minutes) Dosing->Incubation2 Lysis Cell Lysis to release intracellular contents Incubation2->Lysis Detection Measure downstream signal (e.g., cAMP via HTRF/ELISA) Lysis->Detection Analysis Generate Dose-Response Curves & Calculate Relative Potency Detection->Analysis

Caption: General workflow for an in vitro cell-based gonadotropin bioassay.

Conclusion

The evolution of this compound formulations from standard urinary extracts to highly-purified preparations has significantly improved the tolerability profile, particularly reducing local injection site reactions.[7] Clinical data suggests that HP-hMG offers comparable, and in some metrics superior, efficacy to standard hMG.[9]

When compared to recombinant FSH, urinary-derived gonadotropins (especially HP-hMG) demonstrate similar live birth and ongoing pregnancy rates.[12][16] While r-hFSH may require a lower total dose to achieve stimulation in some populations[12], HP-hMG may offer a better safety profile in high-responder patients, with a lower incidence of OHSS.[13][14]

The choice of gonadotropin remains a critical decision in ART. For researchers and drug development professionals, understanding the nuances in purity, manufacturing, and the specific patient populations in which these formulations have been tested is paramount for designing future clinical trials and developing next-generation fertility treatments. The presence of both FSH and LH activity in menotropins continues to be an area of active research, with some evidence suggesting potential benefits of LH activity in specific patient subgroups.

References

Validating Downstream Gene Expression Following Menotropin Stimulation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Menotropin and its alternatives for ovarian stimulation, with a focus on validating downstream gene expression. We will delve into the molecular mechanisms, present comparative experimental data, and provide detailed protocols for key validation techniques.

Introduction to this compound (Human Menopausal Gonadotropin - hMG)

This compound is a hormonal medication used to stimulate the ovaries in fertility treatments.[1] It is a purified preparation of gonadotropins, specifically follicle-stimulating hormone (FSH) and luteinizing hormone (LH), extracted from the urine of postmenopausal women.[1] The presence of both FSH and LH activity allows this compound to stimulate follicular growth and maturation.[2] FSH is the primary driver of follicle development, while LH is crucial for steroidogenesis within the follicles and ultimately triggering ovulation.

Mechanism of Action and Downstream Signaling

This compound exerts its effects by activating the FSH and LH receptors on the surface of granulosa and theca cells in the ovary, respectively. Both of these are G-protein coupled receptors that, upon ligand binding, primarily activate the adenylyl cyclase signaling pathway. This leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to the modulation of gene expression. The expressed genes are involved in steroidogenesis (the production of estrogen and progesterone), cell proliferation, and differentiation, all of which are essential for follicle development.

Menotropin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Granulosa/Theca Cell cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling This compound This compound (FSH & LH) FSHR FSH Receptor This compound->FSHR FSH LHR LH Receptor This compound->LHR LH AC Adenylyl Cyclase FSHR->AC LHR->AC cAMP cAMP AC->cAMP Converts ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Target Genes CREB->Gene Activates Transcription mRNA mRNA Gene->mRNA Transcription Proteins Proteins (Steroidogenesis, Proliferation) mRNA->Proteins Translation

Caption: this compound Signaling Pathway

Comparison with Recombinant Gonadotropins

A primary alternative to urinary-derived this compound (hMG) is the use of recombinant gonadotropins, such as recombinant FSH (rFSH) alone or in combination with recombinant LH (rLH). These preparations are produced using DNA technology and offer higher purity and batch-to-batch consistency.

Studies have shown that the gene expression profiles in granulosa cells can differ significantly depending on the type of gonadotropin preparation used for ovarian stimulation.[3] These differences may have implications for oocyte quality and IVF outcomes.

Comparative Gene Expression Data

The following table summarizes key findings from a study comparing gene expression in human granulosa cells from patients stimulated with either this compound (hMG) or recombinant FSH (rFSH).[3][4]

Gene Category Genes with Higher Expression in this compound (hMG) Group Genes with Higher Expression in Recombinant FSH (rFSH) Group Potential Implication
Signal Transduction A kinase anchor protein 11 (AKAP11)-Regulation of PKA signaling
Growth Factors Epidermal growth factor (EGF)-Oocyte maturation and cumulus expansion
Receptors Bone morphogenetic protein receptor II (BMPR2)-Regulation of follicular development
Binding Proteins Insulin-like growth factor binding protein-4 (IGFBP-4)Insulin-like growth factor binding protein-5 (IGFBP-5)Modulation of IGF activity
Hypoxia Response -Hypoxia-inducible factor (HIF)-1 alphaResponse to low oxygen conditions

This table is a summary of selected differentially expressed genes and is not exhaustive. The original study identified over 1700 differentially expressed genes.[3]

Experimental Protocol: Validation of Gene Expression by RT-qPCR

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is the gold standard for validating differential gene expression results obtained from microarray or RNA-sequencing studies.[5][6][7] It is a highly sensitive and specific method for quantifying mRNA levels.

Experimental Workflow

Experimental_Workflow start Start: Granulosa Cell Culture stim Hormonal Stimulation (e.g., this compound, rFSH) start->stim harvest Cell Harvesting and Lysis stim->harvest rna_ext Total RNA Extraction harvest->rna_ext qc RNA Quality & Quantity Check (e.g., NanoDrop) rna_ext->qc cdna Reverse Transcription (cDNA Synthesis) qc->cdna qpcr Quantitative PCR (qPCR) with Gene-Specific Primers cdna->qpcr analysis Data Analysis (Relative Quantification, e.g., ΔΔCt) qpcr->analysis end End: Validated Gene Expression Data analysis->end

Caption: RT-qPCR Experimental Workflow
Detailed Methodology

  • Cell Culture and Stimulation:

    • Culture human granulosa cells (or other relevant cell lines) in appropriate media.

    • Treat cells with either this compound or a comparator (e.g., rFSH) at a clinically relevant concentration and for a specified duration. Include an untreated control group.

  • RNA Isolation:

    • Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method.

    • Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

  • RNA Quantification and Quality Control:

    • Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is generally considered pure.

    • Assess RNA integrity by running an aliquot on an agarose gel or using a bioanalyzer.

  • Reverse Transcription (cDNA Synthesis):

    • Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

  • Quantitative PCR (qPCR):

    • Prepare a qPCR reaction mix containing:

      • cDNA template

      • Forward and reverse primers for the gene of interest and a reference (housekeeping) gene (e.g., GAPDH, ACTB).

      • A fluorescent dye (e.g., SYBR Green) or a probe-based chemistry (e.g., TaqMan).

      • qPCR master mix (containing DNA polymerase, dNTPs, and buffer).

    • Perform the qPCR reaction in a real-time PCR cycler. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each gene in each sample. The Ct value is inversely proportional to the amount of starting template.

    • Normalize the Ct value of the gene of interest to the Ct value of the reference gene (ΔCt).

    • Calculate the relative gene expression using the ΔΔCt method, comparing the ΔCt of the treated samples to the ΔCt of the control samples.

Logical Comparison of Stimulation Outcomes

The choice of stimulation protocol can lead to distinct downstream gene expression profiles, which may influence the desired clinical or research outcome. Validating these gene expression changes is crucial for understanding the molecular basis of the treatment response.

Logical_Comparison cluster_protocols Stimulation Protocols cluster_response Cellular Response cluster_outcome Validated Outcomes This compound This compound (hMG) Stimulation GEP_M Distinct Gene Expression Profile M This compound->GEP_M rFSH Recombinant FSH (rFSH) Stimulation GEP_R Distinct Gene Expression Profile R rFSH->GEP_R Validation Gene Expression Validation (RT-qPCR) GEP_M->Validation GEP_R->Validation Outcome_M Validated Upregulation/ Downregulation of Specific Genes (e.g., EGF) Validation->Outcome_M Confirms Profile M Outcome_R Validated Upregulation/ Downregulation of Specific Genes (e.g., HIF-1a) Validation->Outcome_R Confirms Profile R

Caption: Logical Flow of Comparison

Conclusion

Validating downstream gene expression is a critical step in understanding the molecular effects of this compound and its alternatives. The choice between this compound and recombinant gonadotropins can lead to different gene expression signatures in granulosa cells, which may impact follicular development and oocyte quality. RT-qPCR provides a robust and reliable method for quantifying these changes, offering valuable insights for both clinical and research applications in reproductive medicine.

References

A Comparative Guide to the Purity and Composition of Menotropin Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Menotropin, a key gonadotropin preparation, with its recombinant alternatives. It details the critical quality attributes, analytical methodologies for assessment, and presents a summary of comparative data based on publicly available scientific literature and pharmacopeial standards.

Introduction: this compound and its Alternatives

This compound is a hormonal medication used for fertility treatment, consisting of Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH).[1][2][3] It is a highly purified human menopausal gonadotropin (hMG) preparation derived from the urine of postmenopausal women.[2][4] The primary therapeutic action of this compound is to stimulate follicular development in the ovaries.[2]

In the landscape of fertility treatments, this compound is often compared with recombinant gonadotropins (rFSH, rLH, and r-hCG), which are produced using DNA technology in laboratory settings.[5][6] While recombinant products offer high purity and batch-to-batch consistency, studies and meta-analyses have generally found no significant difference in clinical efficacy, such as pregnancy rates, between urinary-derived and recombinant gonadotropins.[5][7][8][9]

Key Quality Attributes for Comparison

The assessment of this compound preparations hinges on several critical quality attributes that define their purity, potency, and safety.

  • FSH/LH Ratio: this compound preparations are typically standardized to have an FSH to LH bioactivity ratio of approximately 1:1.[10][11] This is a crucial parameter as the balance of these two hormones is vital for effective follicular stimulation.

  • Purity and Impurities: A significant differentiator between urinary-derived and recombinant gonadotropins is the purity profile. This compound, being a urinary extract, contains a higher level of protein impurities.[10][12] Studies have shown that protein impurities can constitute 20-30% of the total protein content in some hMG preparations.[12][13] Major identified impurities include leukocyte elastase inhibitor, protein C inhibitor, and zinc-alpha-2-glycoprotein.[10] In contrast, recombinant gonadotropins boast a purity level of over 99%.[13]

  • hCG Content: An important aspect of the LH activity in this compound is the contribution of human Chorionic Gonadotropin (hCG).[10][12] For standardization purposes, hCG may be added to achieve the desired 1:1 FSH/LH ratio.[11] Research indicates that in some preparations, the LH bioactivity is primarily attributable to hCG, which has a longer half-life than LH.[10][12]

  • Isoform Profile: Both FSH and LH exist as multiple isoforms, which are molecules with the same amino acid sequence but different post-translational modifications, primarily in their carbohydrate structures (glycosylation).[14][15] These differences in glycosylation, particularly sialic acid content, affect the isoforms' bioactivity and circulatory half-life.[14][16] The isoform composition of a gonadotropin preparation can influence its clinical effectiveness.[17]

Comparative Data Summary

The following tables summarize the key differences between this compound (highly purified hMG) and its recombinant counterparts based on data from scientific publications and pharmacopeial monographs.

Table 1: General Comparison of Gonadotropin Preparations

AttributeHighly Purified this compound (HP-hMG)Recombinant FSH (rFSH)Recombinant LH (rLH)
Source Urine of postmenopausal women[2]Recombinant DNA technology (e.g., CHO cells)[5]Recombinant DNA technology
Composition FSH and LH activity (from LH and hCG)[10][12]FSH only[9]LH only
FSH/LH Ratio Approx. 1:1[11]N/AN/A
Purity Gonadotropins constitute ~70-80% of total protein[10][13]>99%[13]>99%
Major Impurities Non-gonadotropin urinary proteins (20-30%)[12][13]Host cell proteins, DNA (trace amounts)Host cell proteins, DNA (trace amounts)
Batch Consistency More variable than recombinant productsHighHigh

Table 2: Purity and Composition Specifics

ParameterSpecification / FindingProduct Type
FSH Potency Not less than 40 USP Units/mg[11]Menotropins
LH Potency Not less than 40 USP Units/mg[11]Menotropins
Labeled Potency 80% - 125% of stated FSH and LH units[11][18]Menotropins
hCG Contribution to LH Activity Up to 30% permitted by USP[11]. Some studies report ~95% of in-vivo LH bioactivity is from hCG[10][12]Menotropins
Non-Gonadotropin Proteins Identified as impurities constituting at least 30% by RP-HPLC[10]Menotropins

Experimental Protocols

Accurate assessment of this compound's quality relies on standardized and validated analytical methods. Below are outlines of key experimental protocols.

SE-HPLC separates molecules based on their size (hydrodynamic volume) and is a primary method for quantifying the purity of protein therapeutics by separating aggregates and fragments from the main monomeric form.[19][20][21]

  • Objective: To determine the percentage of active gonadotropin monomer and quantify high molecular weight aggregates and other impurities.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Size-Exclusion column (e.g., TSK G2000SWXL or similar).[22]

  • Mobile Phase: A buffered saline solution, typically phosphate-buffered saline (PBS) at a neutral pH (e.g., pH 6.7-7.2), is used to minimize non-specific interactions with the stationary phase.[11][22]

  • Sample Preparation: Reconstitute the this compound preparation in the mobile phase to a known concentration.

  • Procedure:

    • Equilibrate the SE-HPLC column with the mobile phase at a constant flow rate.

    • Inject a defined volume of the sample solution.

    • Monitor the eluate at a specific wavelength (e.g., 210 nm or 280 nm).

    • Identify peaks based on their retention times. Larger molecules (aggregates) elute first, followed by the monomer, and then smaller fragments or impurities.

  • Data Analysis: Calculate the relative peak area of the main gonadotropin peak as a percentage of the total peak area to determine purity.

The official method for determining the potency and ratio of FSH and LH is the in-vivo bioassay, which measures the biological response in animals.

  • Objective: To quantify the biological activity of FSH and LH in a this compound sample.

  • FSH Bioassay (Steelman-Pohley Method):

    • Principle: Measures the increase in ovarian weight in immature female rats co-injected with an excess of hCG and the test sample. The hCG enhances the ovarian response to FSH.

    • Procedure: Immature female rats (21 days old) are administered subcutaneous injections of the this compound standard and test preparations.[23] After a set period (e.g., 72 hours), the rats are euthanized, and their ovaries are weighed.

    • Calculation: The potency of FSH is calculated by comparing the dose-response curve of the test sample to that of a reference standard.[23]

  • LH Bioassay (Seminal Vesicle Weight Method):

    • Principle: Measures the increase in the weight of seminal vesicles in immature male rats, which is dependent on androgen secretion by Leydig cells stimulated by LH.

    • Procedure: Immature male rats are administered subcutaneous injections of the this compound standard and test preparations.[23] After a set period, the rats are euthanized, and their seminal vesicles are weighed.

    • Calculation: The potency of LH is calculated by comparing the dose-response curve of the test sample to that of a reference standard.[23]

IEF is an electrophoretic technique that separates proteins based on their isoelectric point (pI). It is used to characterize the charge heterogeneity of gonadotropin isoforms.[10][14]

  • Objective: To visualize the distribution of FSH and LH isoforms.

  • Principle: Proteins migrate through a pH gradient in an electric field until they reach the pH that corresponds to their pI, at which point their net charge is zero, and migration stops.

  • Procedure:

    • A polyacrylamide gel containing a stable pH gradient is prepared.

    • The this compound sample is applied to the gel.

    • An electric field is applied, causing the protein isoforms to migrate and focus into sharp bands at their respective pI values.

    • The separated isoforms are visualized using protein staining (e.g., Coomassie Blue) or by Western blotting with specific anti-FSH or anti-LH antibodies.

  • Data Analysis: The resulting band pattern provides a qualitative "fingerprint" of the isoform composition of the preparation. Densitometry can be used for semi-quantitative analysis of the relative abundance of different isoform groups (e.g., acidic vs. less acidic).

Visualized Workflows and Pathways

The following diagrams illustrate the analytical workflow for this compound preparations and the biological pathways they activate.

G cluster_prep Sample Preparation cluster_analysis Analytical Testing cluster_results Quality Assessment Sample This compound Vial (Lyophilized Powder) Recon Reconstitution (0.9% NaCl or Buffer) Sample->Recon Purity Purity & Aggregates (SE-HPLC) Recon->Purity Ratio FSH/LH Ratio & Potency (In-Vivo Bioassay) Recon->Ratio Isoform Isoform Profile (IEF / cIEF) Recon->Isoform Identity Identity & Impurities (RP-HPLC, MS) Recon->Identity Spec Compare to Specifications (e.g., USP Monograph) Purity->Spec Ratio->Spec Isoform->Spec Identity->Spec Release Batch Release Decision Spec->Release G cluster_fsh FSH Pathway (Granulosa Cell) cluster_lh LH Pathway (Theca Cell) FSH FSH FSHR FSH Receptor FSH->FSHR Gs_FSH Gs Protein FSHR->Gs_FSH AC_FSH Adenylyl Cyclase Gs_FSH->AC_FSH cAMP_FSH cAMP AC_FSH->cAMP_FSH PKA_FSH PKA cAMP_FSH->PKA_FSH CREB_FSH CREB Activation PKA_FSH->CREB_FSH Aromatase Aromatase Upregulation (Androgen to Estrogen) CREB_FSH->Aromatase Follicle Follicular Growth Aromatase->Follicle LH LH / hCG LHR LH/CG Receptor LH->LHR Gs_LH Gs Protein LHR->Gs_LH AC_LH Adenylyl Cyclase Gs_LH->AC_LH cAMP_LH cAMP AC_LH->cAMP_LH PKA_LH PKA cAMP_LH->PKA_LH StAR StAR Protein PKA_LH->StAR Androgen Androgen Production (e.g., Androstenedione) StAR->Androgen Androgen->Aromatase Substrate

References

A Comparative Analysis of Menotropin and Novel Gonadotropin Analogues in Ovarian Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of Menotropin against a range of novel gonadotropin analogues used in controlled ovarian stimulation (COS) for assisted reproductive technologies (ART). By presenting key performance data from clinical trials, detailing experimental protocols, and visualizing the underlying signaling pathways, this document aims to be an objective resource for professionals in reproductive medicine and drug development.

Introduction

This compound, a urinary-derived product containing both follicle-stimulating hormone (FSH) and luteinizing hormone (LH) activity, has been a cornerstone of infertility treatment for decades. However, the advent of recombinant DNA technology has led to the development of novel gonadotropin analogues with distinct properties. These include recombinant FSH (rFSH) preparations like follitropin alfa and follitropin delta, a combination of recombinant FSH and LH (follitropin alfa/lutropin alfa), long-acting FSH analogues such as corifollitropin alfa, and biosimilar gonadotropins. This guide will objectively compare the performance of this compound with these innovative alternatives, supported by experimental data.

Mechanism of Action and Signaling Pathways

Gonadotropins exert their effects by binding to specific G protein-coupled receptors on the surface of ovarian cells. FSH and LH activate distinct signaling cascades that are crucial for follicular development, oocyte maturation, and steroidogenesis.

Follicle-Stimulating Hormone (FSH) primarily binds to its receptor on granulosa cells. This interaction activates the Gs alpha subunit of the G protein, leading to the stimulation of adenylyl cyclase. This enzyme, in turn, converts ATP into cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins and transcription factors, such as CREB, which modulate the expression of genes essential for follicular growth and maturation.

Luteinizing Hormone (LH) binds to its receptor on theca cells and mature granulosa cells. Similar to the FSH receptor, the LH receptor is coupled to a Gs protein, initiating the cAMP/PKA signaling cascade. This pathway is pivotal for androgen production in theca cells, which are then converted to estrogens in granulosa cells, and for inducing ovulation and supporting the corpus luteum. Both FSH and LH receptor activation can also lead to the activation of other signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, which plays a role in cell proliferation and differentiation.

Visualizing the Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the primary signaling cascades initiated by FSH and LH.

FSH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FSH FSH FSHR FSH Receptor FSH->FSHR Gs Gs Protein FSHR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Expression (Follicular Growth) CREB->Gene regulates

FSH Receptor Signaling Pathway

LH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LH LH LHR LH Receptor LH->LHR Gs Gs Protein LHR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA cAMP->PKA activates Steroidogenesis Steroidogenesis (Androgen Production) PKA->Steroidogenesis stimulates

LH Receptor Signaling Pathway

Comparative Efficacy and Safety

The following tables summarize quantitative data from head-to-head clinical trials comparing this compound (specifically highly-purified this compound, HP-hMG) with various novel gonadotropin analogues.

Table 1: this compound (HP-hMG) vs. Recombinant FSH (Follitropin Alfa)

Outcome MeasureThis compound (HP-hMG)Recombinant FSH (Follitropin Alfa)p-valueReference
Number of Oocytes Retrieved10.011.8<0.001[1]
Ongoing Pregnancy Rate27%22%NS[1]
Live Birth Rate24.4%30.1%0.09[2]
Total Gonadotropin Dose (IU)2685 ± 7202268 ± 747<0.001[2]
Incidence of OHSSSimilar in both groupsSimilar in both groupsNS[3]

Table 2: this compound (hMG) vs. Recombinant FSH + Recombinant LH (Follitropin Alfa/Lutropin Alfa)

Outcome MeasureThis compound (hMG)rFSH + rLHp-valueReference
Number of Retrieved Oocytes8.57 ± 4.08.15 ± 3.9NS[4]
Fertilization Rate69.3%75.4%NS[4]
Pregnancy Rate36.8%56.2%NS[4]
Total Gonadotropin Dose (IU)2000 ± 418.81930.2 ± 346.2NS[4]

Table 3: this compound (in combination) vs. Long-Acting FSH (Corifollitropin Alfa)

Outcome MeasureCorifollitropin α + this compoundFollitropin α + Lutropin αp-valueReference
Number of Oocytes Retrieved11.4 ± 5.910.8 ± 5.80.338[5]
Ongoing Pregnancy Rate31.5%32.0%0.99[5]
Live Birth Rate30.5%32.0%0.83[5]

Table 4: this compound vs. Biosimilar Recombinant FSH

Outcome MeasureThis compoundBiosimilar rFSHp-valueReference
Live Birth RateLower by 7% vs originator r-hFSH alfaLower by 19% vs originator r-hFSH alfa-[6]
Ovarian Hyperstimulation Syndrome (OHSS)No significant difference reported in some studiesNo significant difference reported in some studies-[7]

NS: Not Significant

Experimental Protocols

The clinical trials cited in this guide predominantly utilize one of two main protocols for controlled ovarian stimulation: the Gonadotropin-Releasing Hormone (GnRH) agonist long protocol or the GnRH antagonist protocol. The choice of protocol often depends on patient characteristics, such as their predicted ovarian response.

GnRH Agonist Long Protocol

This protocol involves pituitary downregulation with a GnRH agonist, typically starting in the mid-luteal phase of the preceding menstrual cycle. Once downregulation is achieved (confirmed by ultrasound and serum estradiol levels), ovarian stimulation with gonadotropins (this compound or a novel analogue) is initiated. The dose is individualized based on factors like age, antral follicle count, and anti-Müllerian hormone (AMH) levels. Follicular growth is monitored via transvaginal ultrasound and serum hormone levels. When at least two to three follicles reach a mean diameter of 17-18 mm, a single injection of human chorionic gonadotropin (hCG) is administered to trigger final oocyte maturation. Oocyte retrieval is performed 34-36 hours after the hCG trigger.

GnRH Antagonist Protocol

In this protocol, gonadotropin stimulation starts on day 2 or 3 of the menstrual cycle. A GnRH antagonist is introduced in the mid-to-late follicular phase, typically when the lead follicle reaches 12-14 mm in diameter, to prevent a premature LH surge. Gonadotropin administration continues alongside the antagonist until the criteria for triggering final oocyte maturation are met. The trigger for final maturation is usually hCG, although a GnRH agonist trigger can be used in antagonist cycles, particularly in patients at high risk of Ovarian Hyperstimulation Syndrome (OHSS). Oocyte retrieval follows 34-36 hours after the trigger injection.

Experimental Workflow: GnRH Antagonist Protocol

The following diagram illustrates a typical workflow for a GnRH antagonist protocol in an IVF/ICSI cycle.

GnRH_Antagonist_Workflow Start Start of Menstrual Cycle (Day 2/3) Stimulation Initiate Gonadotropin Stimulation (this compound or Novel Analogue) Start->Stimulation Monitoring1 Follicular Monitoring (Ultrasound & Hormones) Stimulation->Monitoring1 Antagonist Initiate GnRH Antagonist (Lead follicle 12-14mm) Monitoring1->Antagonist Monitoring2 Continued Monitoring Antagonist->Monitoring2 Trigger Trigger Final Oocyte Maturation (hCG or GnRH Agonist) Monitoring2->Trigger Retrieval Oocyte Retrieval (34-36 hours post-trigger) Trigger->Retrieval Fertilization In Vitro Fertilization (IVF) or ICSI Retrieval->Fertilization Transfer Embryo Transfer Fertilization->Transfer End Pregnancy Test Transfer->End

GnRH Antagonist Protocol Workflow

Discussion and Conclusion

The choice between this compound and novel gonadotropin analogues for controlled ovarian stimulation is a complex decision that depends on various factors, including patient characteristics, physician experience, and cost-effectiveness.

Clinical trial data suggests that while recombinant FSH may lead to the retrieval of a higher number of oocytes compared to this compound, this does not consistently translate into significantly higher ongoing pregnancy or live birth rates.[1][2] Some studies even suggest a potential benefit of the LH component in this compound for certain patient populations, such as those with a poor ovarian response.[2]

The combination of recombinant FSH and LH offers a more defined and consistent product compared to urinary-derived this compound. However, studies comparing these two approaches have not consistently demonstrated the superiority of one over the other in terms of pregnancy outcomes.[4][8]

Long-acting FSH analogues like corifollitropin alfa offer the convenience of a single injection for the initial phase of stimulation, which can improve patient comfort and reduce the burden of daily injections. Clinical data indicates that this convenience does not come at the cost of efficacy, with pregnancy rates being comparable to daily gonadotropin regimens.[5]

Biosimilar gonadotropins have emerged as a cost-effective alternative to originator recombinant products. While they have demonstrated similar efficacy in terms of oocyte retrieval, some real-world data suggests potential differences in live birth rates that warrant further investigation.[6][7]

References

Safety Operating Guide

Proper Disposal of Menotropin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Essential Safety and Disposal Protocols for Menotropin Waste

This compound, a hormonal drug consisting of gonadotropins, requires stringent disposal procedures to mitigate risks to personnel and the environment. This guide provides detailed, step-by-step instructions for the safe handling and disposal of this compound in research, development, and laboratory settings, ensuring compliance with safety and environmental regulations.

Hazardous Waste Classification and Handling

This compound is classified as a hazardous drug by the National Institute for Occupational Safety and Health (NIOSH) due to its reproductive and developmental toxicity.[1][2][3] Therefore, all this compound waste, including bulk powder, expired or unused solutions, and contaminated labware, should be managed as hazardous pharmaceutical waste.

While not explicitly listed as a P- or U-series hazardous waste under the Resource Conservation and Recovery Act (RCRA), a hazardous waste determination must be conducted.[4][5][6] Given its NIOSH classification, it is prudent to manage this compound waste as hazardous. Facilities must adhere to their state and local regulations, which may be more stringent than federal guidelines.[7]

Key Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, lab coats, and safety glasses, when handling this compound powder or solutions.[8]

  • Designated Area: Conduct all handling and waste segregation in a designated area to prevent cross-contamination.

  • Spill Management: In case of a spill, collect the material with a moist cloth and dispose of it as hazardous waste.[8]

Step-by-Step Disposal Procedures

1. Segregation of this compound Waste:

Proper segregation is the first critical step in the disposal process.

  • Solid Waste:

    • Place all items contaminated with this compound, such as empty vials, ampules, syringes without needles, personal protective equipment (gloves, gowns), and labware (pipette tips, culture plates), into a designated, leak-proof, and clearly labeled hazardous waste container.[7]

    • The container should be yellow for trace chemotherapy waste or black for bulk pharmaceutical waste, in accordance with institutional and local guidelines.

  • Liquid Waste:

    • Collect all liquid this compound waste, including unused or expired solutions and reconstitution diluents, in a dedicated, leak-proof, and shatter-resistant hazardous waste container.[7]

    • Do not dispose of liquid this compound waste down the drain.[9] The introduction of hormonal compounds into wastewater systems is a significant environmental concern due to their potential to disrupt aquatic ecosystems.[10]

  • Sharps Waste:

    • All needles and syringes used for this compound administration must be immediately placed in an FDA-cleared, puncture-resistant sharps container.[11]

    • Label the sharps container as "Hazardous Waste" or "Chemotherapy Waste" to indicate its contents.

2. Container Management:

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the name of the waste (i.e., "this compound Waste"), the accumulation start date, and the specific hazard (e.g., "Reproductive Hazard").[12]

  • Storage: Store waste containers in a secure, designated satellite accumulation area that is away from general laboratory traffic. Ensure containers are kept closed except when adding waste.[13]

3. Final Disposal:

  • Licensed Waste Hauler: Arrange for the collection and disposal of this compound hazardous waste through a licensed hazardous waste management company.[7]

  • Incineration: The preferred method for the final disposal of pharmaceutical waste, including hormonal compounds, is high-temperature incineration by a permitted facility.[14]

  • Documentation: Maintain a manifest or other records of all hazardous waste disposal activities as required by federal, state, and local regulations.[7]

Chemical Inactivation of Peptide Hormones

For laboratories equipped to perform chemical inactivation of peptide hormone waste, the following general protocol, based on the principles of hydrolysis, can be considered. This procedure should be performed by trained personnel in a controlled laboratory environment.

Experimental Protocol for Inactivation of Peptide Hormone Waste: [9]

  • Preparation of Inactivation Solution: Prepare a 1 M solution of hydrochloric acid (HCl) or sodium hydroxide (NaOH).

  • Addition of Waste: Slowly add the liquid peptide hormone waste to the inactivation solution in a suitable container. A common ratio is 1 part waste to 10 parts inactivation solution to ensure an excess of the hydrolyzing agent.

  • Reaction Time: Allow the mixture to react for a minimum of 24 hours at room temperature to facilitate the degradation of the peptide.

  • Neutralization: After the inactivation period, neutralize the solution to a pH between 6.0 and 8.0. For acidic solutions, slowly add a base such as sodium bicarbonate. For basic solutions, add a weak acid.

  • Final Disposal: The neutralized solution should be collected and disposed of as hazardous chemical waste through a licensed contractor.

Quantitative Data on Gonadotropin Degradation

While specific degradation kinetics for this compound were not found, a study on gonadorelin, a gonadotropin-releasing hormone (GnRH) analog, provides insight into the stability of similar peptide hormones under various conditions. This data can inform handling and storage procedures for waste.

ConditionDegradation Rate Constant (k_obs)Half-life (t_1/2)
pH 2 (70°C) Data not specified, but degradation is catalyzed by protonsData not specified
pH 5-5.5 (70°C) Lowest degradation rate70 days
pH 9 (70°C) Data not specified, but degradation is hydroxyl-catalyzedData not specified
Temperature Obeys the Arrhenius equation under acidic and alkaline conditionsDecreases with increasing temperature
Buffer Concentration No influence from acetate, phosphate, borate, or carbonate buffersNot applicable
Ionic Strength Increased k_obs at pH 2, decreased k_obs at pH 9 (small effect)Not significantly affected
Data from the degradation kinetics study of gonadorelin.[1]

Visualization of Hormonal Signaling Pathway

The improper disposal of this compound can lead to the introduction of gonadotropins into the environment, potentially disrupting the endocrine systems of wildlife. The following diagram illustrates the Hypothalamic-Pituitary-Gonadal (HPG) axis, the primary regulatory pathway for reproductive hormones that can be affected by such environmental contaminants.

HPG_Axis Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary + GnRH Gonads Gonads (Ovaries/Testes) Pituitary->Gonads + LH & FSH (this compound) Hormones Sex Hormones (Estrogen, Progesterone, Testosterone) Gonads->Hormones Production Hormones->Hypothalamus - Negative Feedback Hormones->Pituitary - Negative Feedback Environmental Environmental Gonadotropins (from improper disposal) Environmental->Gonads Disruption

Caption: Disruption of the HPG axis by environmental gonadotropins.

References

Essential Safety and Logistical Information for Handling Menotropin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of Menotropin is paramount. This gonadotropin, classified as a hazardous drug by the National Institute for Occupational Safety and Health (NIOSH), requires stringent safety protocols to minimize occupational exposure and ensure a safe laboratory environment.[1] This guide provides essential, step-by-step procedural information for the safe handling and disposal of this compound.

Personal Protective Equipment (PPE)

A standard precautions approach should be adopted when handling this compound, treating it as a hazardous substance at all times.[1] The following table summarizes the required personal protective equipment.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-impermeable glovesNitrile or neoprene gloves are recommended. Double gloving is advisable for any direct handling of the powder or reconstituted solution. Gloves must be inspected before use and changed immediately if contaminated.
Eye and Face Protection Safety goggles with side shieldsMust be ANSI Z87.1-compliant. A face shield should be used in addition to goggles if there is a significant risk of splashing.
Body Protection Disposable gownA disposable, low-permeability gown should be worn to protect street clothes and skin. Gowns should be changed according to the facility's hazardous drug handling policy or immediately if contaminated.
Respiratory Protection N95 or higher respiratorRequired when handling the powdered form of this compound outside of a containment device (e.g., biological safety cabinet or fume hood) to prevent inhalation of aerosolized particles. Also required during spill cleanup.

Operational Plan for Handling this compound

1. Preparation:

  • Designate a specific area for handling this compound. This area should be away from high-traffic zones and have surfaces that are easy to clean and decontaminate.

  • Ensure a biological safety cabinet (BSC) or a containment ventilated enclosure (CVE) is used for all manipulations that could generate aerosols, such as reconstituting the lyophilized powder.

  • Assemble all necessary supplies, including PPE, vials of this compound and diluent, sterile syringes and needles, and a sharps disposal container, on a clean, impervious surface.[2]

  • Wash hands thoroughly with soap and water before donning PPE.[2]

2. Donning PPE:

  • Perform hand hygiene.

  • Don the disposable gown, ensuring it is fully fastened.

  • Don the N95 respirator (if required).

  • Don eye and face protection.

  • Don the first pair of gloves.

  • Don the second pair of gloves, ensuring the cuffs of the outer gloves go over the cuffs of the gown.

3. Handling and Reconstitution:

  • All manipulations of this compound powder should be performed within a BSC or CVE.

  • Visually inspect the vials for any damage or particulate matter before use.[2]

  • Use aseptic technique for reconstitution. Slowly inject the diluent into the vial containing the this compound powder, directing the stream against the side of the vial to minimize frothing.

  • Gently swirl the vial to dissolve the powder; do not shake, as this can denature the protein.[2]

  • Draw the required dose into a sterile syringe.

4. Doffing PPE:

  • Remove the outer pair of gloves and dispose of them in a designated hazardous waste container.

  • Remove the gown and dispose of it in the same container.

  • Perform hand hygiene.

  • Remove eye and face protection.

  • Remove the respirator (if used).

  • Remove the inner pair of gloves and dispose of them.

  • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Procedure
Sharps All used needles and syringes must be immediately placed in an FDA-cleared sharps disposal container.[2] Do not recap, bend, or break needles.
Empty Vials Empty this compound and diluent vials should be disposed of in the sharps container or as per institutional policy for hazardous drug waste.
Contaminated PPE All used gloves, gowns, and other disposable materials contaminated with this compound should be placed in a clearly labeled, sealed hazardous waste container.
Spills In case of a spill, the area should be immediately cordoned off. Personnel cleaning the spill must wear appropriate PPE, including respiratory protection. The spill should be cleaned up using a spill kit designed for hazardous drugs. All cleanup materials must be disposed of as hazardous waste.

Occupational Exposure Limits

Currently, there is no specific Occupational Exposure Limit (OEL) established for this compound by major regulatory bodies like OSHA or ACGIH. However, NIOSH classifies it as a hazardous drug, warranting stringent handling precautions.[1] For potent pharmaceutical compounds, the pharmaceutical industry often aims for an OEL of less than 10 µg/m³.[1][3] Given the lack of a specific OEL, the focus must be on minimizing exposure through engineering controls and proper use of PPE.

PPE_Workflow_for_Menotropin_Handling cluster_prep Preparation Phase cluster_ppe_selection PPE Selection cluster_procedure Procedure cluster_disposal Disposal start Start: Handling this compound assess_task Assess Task: Powder or Liquid? start->assess_task powder Powder Handling: - Full PPE Required assess_task->powder Powder liquid Liquid Handling: - Standard Lab PPE - Double Gloves assess_task->liquid Liquid don_ppe Don PPE powder->don_ppe spill Spill or Aerosol Risk: - Add Respirator liquid->spill spill->powder Yes spill->don_ppe No handle_drug Perform Drug Handling (in containment) don_ppe->handle_drug doff_ppe Doff PPE handle_drug->doff_ppe dispose Dispose of Waste in Hazardous Containers doff_ppe->dispose end End dispose->end

Caption: Workflow for selecting and using PPE when handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Menotropin
Reactant of Route 2
Menotropin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.